Diethyl 1,2-cyclopropanedicarboxylate
Description
The exact mass of the compound Diethyl cyclopropane-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 1,2-cyclopropanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1,2-cyclopropanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942756 | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20561-09-5 | |
| Record name | 1,2-Diethyl 1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20561-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020561095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20561-09-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
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| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.874 | |
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Foundational & Exploratory
An In-depth Technical Guide to Diethyl 1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,2-cyclopropanedicarboxylate is a versatile chemical intermediate characterized by a strained three-membered ring and two ester functionalities. This structure imparts unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with experimental protocols and spectroscopic data.
Chemical and Physical Properties
Diethyl 1,2-cyclopropanedicarboxylate exists as two main stereoisomers: cis- and trans-isomers. The specific CAS (Chemical Abstracts Service) number distinguishes between these isomers, as well as the 1,1-disubstituted isomer, Diethyl 1,1-cyclopropanedicarboxylate. The latter is a key intermediate in the synthesis of the drugs Montelukast and Ketorolac.[1][2]
| Property | cis-Diethyl 1,2-cyclopropanedicarboxylate | trans-Diethyl 1,2-cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate |
| CAS Number | 710-43-0 | 3999-55-1[3] | 1559-02-0[1] |
| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol [3] | 186.21 g/mol [1] |
| Appearance | Not specified | Clear colorless to yellow liquid[4] | Colorless oily liquid[5] |
| Boiling Point | 280.69 °C (estimated) | 70-75 °C at 1 mmHg[4] | Not specified |
| Density | 1.062 g/mL | 1.061 g/mL at 25 °C[4] | Not specified |
| Refractive Index | Not specified | n20/D 1.441 (lit.)[4] | Not specified |
Synthesis of Diethyl 1,2-cyclopropanedicarboxylate
The synthesis of diethyl 1,2-cyclopropanedicarboxylate is primarily achieved through the cyclopropanation of diethyl maleate (for the cis-isomer) or diethyl fumarate (for the trans-isomer). Two common methods are the Simmons-Smith reaction and reactions involving diazomethane.
Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for cyclopropanation that avoids the use of hazardous diazomethane. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which stereospecifically adds a methylene group to the double bond.[6] A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc.
Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Fumarate
-
Reagents: Diethyl fumarate, diiodomethane, zinc-copper couple (or diethylzinc), diethyl ether (solvent).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the zinc-copper couple.
-
Add a solution of diiodomethane in diethyl ether to the flask. The formation of the organozinc reagent (iodomethylzinc iodide) may require gentle heating to initiate.
-
Once the reagent formation is evident (e.g., by the disappearance of the shiny zinc surface), cool the mixture in an ice bath.
-
Add a solution of diethyl fumarate in diethyl ether dropwise to the stirred suspension of the organozinc reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield trans-diethyl 1,2-cyclopropanedicarboxylate.
-
Cyclopropanation using Diazomethane
Diazomethane, in the presence of a palladium catalyst, can be used for the cyclopropanation of alkenes.[7] This method is effective but requires caution due to the toxic and explosive nature of diazomethane.[2][7]
Experimental Protocol: Palladium-Catalyzed Cyclopropanation with Diazomethane
-
Reagents: Diethyl maleate or fumarate, diazomethane solution in ether, palladium(II) acetate (catalyst).
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling diazomethane.
-
To a solution of diethyl maleate or fumarate in diethyl ether at 0 °C, add a catalytic amount of palladium(II) acetate.
-
Slowly add a freshly prepared and standardized ethereal solution of diazomethane to the reaction mixture with stirring. The evolution of nitrogen gas will be observed.
-
Continue the addition until the yellow color of diazomethane persists, indicating the consumption of the starting alkene.
-
Allow the reaction to stir for a short period after the addition is complete.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
-
Caption: Synthesis pathways for cis- and trans-diethyl 1,2-cyclopropanedicarboxylate.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of diethyl 1,2-cyclopropanedicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the molecule.
¹H NMR Data for trans-Diethyl 1,2-cyclopropanedicarboxylate:
-
δ 4.20 (q, J = 7.1 Hz, 4H), 2.27 – 2.17 (m, 2H), 1.55 – 1.41 (m, 2H), 1.32 (t, J = 7.1 Hz, 6H).[8]
¹³C NMR Data for trans-Diethyl 1,2-cyclopropanedicarboxylate:
-
δ = 171.77, 61.07, 22.36, 15.31, 14.17.[8]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diethyl 1,2-cyclopropanedicarboxylate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule, particularly the ester carbonyl group.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the center of a salt plate (e.g., NaCl or KBr) or the crystal of an ATR (Attenuated Total Reflectance) accessory.[9]
-
If using salt plates, place a second plate on top to create a thin film.
-
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands. For diethyl 1,2-cyclopropanedicarboxylate, a strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition:
-
Inject the sample into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionize the sample molecules, typically using electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Caption: Workflow for the spectroscopic characterization of the compound.
Applications in Research and Development
The unique structural features of diethyl 1,2-cyclopropanedicarboxylate make it a valuable precursor in various synthetic applications.
Pharmaceutical Synthesis
The cyclopropane motif is present in numerous biologically active compounds, where it can impart conformational rigidity and influence metabolic stability. Diethyl 1,1-cyclopropanedicarboxylate is a documented intermediate in the synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2] The 1,2-disubstituted isomers serve as building blocks for other complex molecular architectures in drug discovery.
Polymer Chemistry
trans-Diethyl 1,2-cyclopropanedicarboxylate can be used as a monomer in the synthesis of specialty polymers. The incorporation of the rigid cyclopropane ring into the polymer backbone can lead to materials with unique thermal and mechanical properties.[4]
Ring-Opening Reactions
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. Donor-acceptor substituted cyclopropanes, such as those with aryl or vinyl groups, can undergo ring-opening with various nucleophiles and electrophiles, providing access to a diverse range of functionalized acyclic compounds.[10][11]
Conclusion
Diethyl 1,2-cyclopropanedicarboxylate and its isomers are important intermediates in organic synthesis. A thorough understanding of their properties, synthesis, and reactivity is crucial for their effective utilization in the development of new pharmaceuticals, materials, and other specialty chemicals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile class of compounds.
References
- 1. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 3999-55-1 | Diethyl trans-1,2-cyclopropanedicarboxylate - Synblock [synblock.com]
- 4. Cas 3999-55-1,DIETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. pure.uva.nl [pure.uva.nl]
- 9. webassign.net [webassign.net]
- 10. researchgate.net [researchgate.net]
- 11. Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to cis-Diethyl 1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Diethyl 1,2-cyclopropanedicarboxylate is a cyclic ester of significant interest in organic synthesis and medicinal chemistry. Its rigid, strained cyclopropane ring offers a unique conformational constraint that is valuable in the design of novel therapeutic agents and complex molecular architectures. This document provides a comprehensive overview of the core properties of cis-diethyl 1,2-cyclopropanedicarboxylate, including its physicochemical characteristics, spectroscopic data, a detailed experimental protocol for its synthesis, and insights into its applications in drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of cis-diethyl 1,2-cyclopropanedicarboxylate are summarized in the table below. It is important to note that some of the publicly available data are estimates or predictions and should be considered with appropriate caution. Experimental verification is recommended for critical applications.
| Property | Value | Source |
| CAS Number | 710-43-0 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [1][2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~280.69 °C (rough estimate) | [1][3] |
| Melting Point | Not available | [3] |
| Density | ~1.062 g/mL | [1][3] |
| Refractive Index | ~1.4450 (estimate) | [1] |
| Solubility | Slightly soluble in water (3.9 g/L at 25 °C) | [1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃, 298 K) of racemic diethyl-1,2-cyclopropane dicarboxylate: The spectrum provides evidence for the presence of the cyclopropane ring and the ethyl ester groups.[4]
Further experimental determination of ¹H NMR, ¹³C NMR, IR, and mass spectra for the purified cis-isomer is recommended for unambiguous characterization.
Experimental Protocols
Synthesis of cis-Diethyl 1,2-cyclopropanedicarboxylate
A stereoselective synthesis of cis-diethyl 1,2-cyclopropanedicarboxylate can be achieved through the reaction of appropriate acrylates and α-halo esters. The use of sodium hydride as a base and toluene as a solvent is reported to favor the formation of the cis-isomer.[1]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of cis-diethyl 1,2-cyclopropanedicarboxylate.
Detailed Experimental Protocol:
A detailed, step-by-step experimental protocol for this specific synthesis is not available in the cited literature. The following is a generalized procedure based on similar cyclopropanation reactions. Optimization and careful monitoring are essential.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (NaH) in anhydrous toluene.
-
Addition of Reagents: A solution of diethyl maleate and ethyl diazoacetate in anhydrous toluene is added dropwise to the stirred suspension of NaH at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure cis-diethyl 1,2-cyclopropanedicarboxylate.[1]
Purification
Purification of the final product is critical to remove unreacted starting materials, byproducts, and any trans-isomer that may have formed.
-
Vacuum Distillation: This is a common method for purifying liquid products with relatively high boiling points.
-
Flash Column Chromatography: This technique is effective for separating the cis- and trans-isomers, as well as other impurities, based on their different polarities. A typical eluent system would be a mixture of petroleum ether and ethyl acetate.[1]
Applications in Drug Development
The rigid cyclopropane scaffold of cis-diethyl 1,2-cyclopropanedicarboxylate makes it a valuable building block in medicinal chemistry. Its derivatives have been explored as inhibitors of various enzymes.
Inhibition of O-Acetylserine Sulfhydrylase (OASS)
Derivatives of cis-cyclopropane-1,2-dicarboxylic acid have been synthesized and investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in the cysteine biosynthesis pathway in bacteria and plants.[1] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents.
The general workflow for investigating these compounds as potential enzyme inhibitors is outlined below.
Figure 2: Workflow for the development of OASS inhibitors from cis-diethyl 1,2-cyclopropanedicarboxylate.
This workflow illustrates the progression from the starting material, through chemical modification and biological testing, to the identification of lead compounds for further drug development.
Safety Information
cis-Diethyl 1,2-cyclopropanedicarboxylate is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
cis-Diethyl 1,2-cyclopropanedicarboxylate is a valuable synthetic intermediate with promising applications in drug discovery. This guide provides a summary of its core properties and a framework for its synthesis and potential use. Further experimental investigation is necessary to fully characterize this compound and explore its full potential in the development of new therapeutics.
References
Diethyl 1,2-Cyclopropanedicarboxylate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of Diethyl 1,2-Cyclopropanedicarboxylate.
Abstract
Diethyl 1,2-cyclopropanedicarboxylate, a dicarboxylic acid ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol , is a versatile building block in organic synthesis.[1] Its rigid, strained three-membered ring and vicinal ester functionalities make it a valuable precursor for a variety of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key chemical and physical properties of its cis and trans isomers, detailed experimental protocols for their stereospecific synthesis, and a discussion of their potential applications in drug development.
Core Molecular Data
Diethyl 1,2-cyclopropanedicarboxylate is characterized by the presence of a cyclopropane ring substituted with two ethyl ester groups at the 1 and 2 positions. The spatial arrangement of these ester groups gives rise to two geometric isomers: cis-Diethyl 1,2-cyclopropanedicarboxylate and trans-Diethyl 1,2-cyclopropanedicarboxylate.
Quantitative Data Summary
The fundamental properties of the cis and trans isomers of Diethyl 1,2-cyclopropanedicarboxylate are summarized in the table below for easy comparison.
| Property | cis-Diethyl 1,2-cyclopropanedicarboxylate | trans-Diethyl 1,2-cyclopropanedicarboxylate |
| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [2][3] |
| CAS Number | 710-43-0[1] | 3999-55-1[2][3] |
| Appearance | Colorless liquid | Colorless to yellow liquid[2] |
| Boiling Point | 280.69 °C (estimated)[1] | 70-75 °C at 1 mmHg |
| Density | 1.062 g/mL[1] | 1.061 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.445 | 1.441 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of the individual isomers. While complete spectral data for both diethyl esters can be found in various databases, representative ¹H NMR data for the analogous dimethyl esters provide a clear illustration of the key differences in their chemical shifts and coupling constants.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | CH (cyclopropane) | ~2.0 | m | |
| CH₂ (cyclopropane) | ~1.2 & ~0.9 | m | ||
| OCH₂CH₃ | ~4.1 | q | 7.1 | |
| OCH₂CH₃ | ~1.2 | t | 7.1 | |
| trans | CH (cyclopropane) | ~1.8 | m | |
| CH₂ (cyclopropane) | ~1.3 & ~0.8 | m | ||
| OCH₂CH₃ | ~4.1 | q | 7.1 | |
| OCH₂CH₃ | ~1.2 | t | 7.1 |
Note: The provided NMR data is illustrative for the diethyl esters based on known spectra of similar compounds. Actual values may vary depending on the solvent and experimental conditions. A ¹H NMR spectrum of racemic diethyl-1,2-cyclopropane dicarboxylate in CDCl₃ has been reported.[4]
Stereospecific Synthesis: Experimental Protocols
The controlled synthesis of either the cis or trans isomer of Diethyl 1,2-cyclopropanedicarboxylate is most effectively achieved through a stereospecific cyclopropanation reaction of the corresponding unsaturated diethyl esters. The Simmons-Smith reaction, a widely used method for forming cyclopropane rings from alkenes, is particularly well-suited for this purpose.[5][6][7][8] The reaction's stereospecificity ensures that the geometry of the starting alkene is retained in the cyclopropane product.[8]
Synthesis of cis-Diethyl 1,2-cyclopropanedicarboxylate
The cis isomer is synthesized from diethyl maleate, a cis-alkene.
Caption: Synthesis of the cis isomer.
Experimental Protocol:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents). The flask is flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the couple. A solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux.
-
Cyclopropanation: After the formation of the reagent is complete (indicated by the disappearance of the copper color), the mixture is cooled to room temperature. A solution of diethyl maleate (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure cis-Diethyl 1,2-cyclopropanedicarboxylate.
Synthesis of trans-Diethyl 1,2-cyclopropanedicarboxylate
The trans isomer is synthesized from diethyl fumarate, a trans-alkene. A known method for its preparation involves the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane. However, the Simmons-Smith approach provides a more general and accessible method.
Caption: Synthesis of the trans isomer.
Experimental Protocol:
The experimental protocol for the synthesis of the trans isomer is analogous to that of the cis isomer, with diethyl fumarate being substituted for diethyl maleate.
-
Preparation of the Simmons-Smith Reagent: Follow the same procedure as described in section 2.1.
-
Cyclopropanation: A solution of diethyl fumarate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the prepared Simmons-Smith reagent.
-
Reaction Monitoring and Workup: The reaction is monitored and worked up as described for the cis isomer.
-
Isolation and Purification: The crude product is purified by vacuum distillation to yield pure trans-Diethyl 1,2-cyclopropanedicarboxylate.
Applications in Drug Development and Organic Synthesis
The cyclopropane motif is a key structural feature in numerous biologically active compounds and approved drugs. Its unique conformational properties and electronic nature can impart favorable pharmacological characteristics, such as increased metabolic stability and enhanced binding affinity to biological targets.
While Diethyl 1,2-cyclopropanedicarboxylate itself is not an active pharmaceutical ingredient, its isomers serve as valuable and versatile intermediates in the synthesis of more complex molecules. The related compound, Diethyl 1,1-cyclopropanedicarboxylate, is a known intermediate in the synthesis of the asthma medication Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[9] It is also used in the synthesis of the tyrosine kinase inhibitor Foretinib.[10]
The vicinal dicarboxylate functionality of the 1,2-isomers offers a rich platform for further chemical transformations. These include:
-
Hydrolysis: The esters can be hydrolyzed to the corresponding cis- or trans-1,2-cyclopropanedicarboxylic acid, which can then be used in the synthesis of polyamides and polyesters with unique thermal and mechanical properties.
-
Reduction: Reduction of the ester groups can yield the corresponding diols, which are also important building blocks.
-
Amidation: Reaction with amines can lead to the formation of diamides, which can be precursors to various heterocyclic compounds.
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo nucleophilic ring-opening reactions to generate functionalized acyclic compounds.
The stereochemical purity of the synthesized cis and trans isomers is of paramount importance in drug development, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Caption: Synthetic utility workflow.
Conclusion
Diethyl 1,2-cyclopropanedicarboxylate, in its cis and trans isomeric forms, represents a powerful and versatile tool for chemical synthesis. The ability to produce these isomers in a stereochemically defined manner, primarily through the Simmons-Smith reaction, allows for the precise construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a gateway to novel chemical entities with potentially valuable therapeutic properties. A thorough understanding of its synthesis and reactivity is essential for harnessing its full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. americanelements.com [americanelements.com]
- 2. Cas 3999-55-1,DIETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE | lookchem [lookchem.com]
- 3. CAS 3999-55-1 | Diethyl trans-1,2-cyclopropanedicarboxylate - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 10. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the 1H NMR Spectrum of Diethyl 1,2-Cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl 1,2-cyclopropanedicarboxylate. This compound exists as two diastereomers, cis and trans, and understanding their distinct spectral features is crucial for their synthesis, identification, and application in various research and development endeavors.
Introduction
Diethyl 1,2-cyclopropanedicarboxylate is a valuable building block in organic synthesis, utilized in the construction of complex molecules with applications in medicinal chemistry and materials science. The rigid cyclopropane ring introduces unique conformational constraints that can significantly influence the biological activity and material properties of the resulting products. Accurate characterization of the cis and trans isomers is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the detailed spectral features of both isomers, present a standardized experimental protocol for data acquisition, and provide a comparative analysis of their ¹H NMR data.
¹H NMR Spectral Data
The ¹H NMR spectra of the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate exhibit distinct chemical shifts and coupling constants due to the different spatial arrangements of the ester groups relative to the cyclopropane ring.
Data Presentation
The following table summarizes the quantitative ¹H NMR data for the trans isomer of diethyl 1,2-cyclopropanedicarboxylate. Unfortunately, a definitive, publicly available source detailing the complete ¹H NMR data for the pure cis-isomer could not be located in the performed search. The provided spectrum of the racemic mixture indicates the complexity of the overlapping signals. For the purpose of this guide, the well-characterized trans-isomer's data is presented.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans | -OCH₂CH₃ | 4.20 | Quartet (q) | 7.1 |
| Cyclopropyl-H (CHCO₂Et) | 2.27 – 2.17 | Multiplet (m) | - | |
| Cyclopropyl-H (CH₂) | 1.55 – 1.41 | Multiplet (m) | - | |
| -OCH₂CH₃ | 1.32 | Triplet (t) | 7.1 |
Table 1: ¹H NMR Data for trans-diethyl 1,2-cyclopropanedicarboxylate in CDCl₃.[1]
Experimental Protocol
A standardized protocol for acquiring high-quality ¹H NMR spectra of diethyl 1,2-cyclopropanedicarboxylate is essential for reproducibility and accurate data interpretation.
Methodology for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the diethyl 1,2-cyclopropanedicarboxylate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range for this molecule.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or using an automated routine.
-
Perform baseline correction to ensure accurate integration.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Isomer Differentiation and Spectral Interpretation
The key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants between the cyclopropyl protons.
-
Trans Isomer: In the trans isomer, the two methine protons on the cyclopropane ring (CH-CO₂Et) are anti-periplanar to one of the methylene protons and syn-periplanar to the other. This results in different coupling constants, leading to a more complex multiplet for these protons.
-
Cis Isomer: In the cis isomer, the two methine protons are in a syn relationship. This generally results in a larger vicinal coupling constant between them compared to the trans-vicinal coupling in the trans isomer. The symmetry of the cis isomer can also lead to a simpler splitting pattern for the cyclopropyl protons compared to the trans isomer.
The quartet for the methylene protons (-OCH₂CH₃) and the triplet for the methyl protons (-OCH₂CH₃) of the ethyl groups are characteristic and will be present in both isomers, though their exact chemical shifts may differ slightly.
Logical Relationship of Isomers and NMR Analysis
The following diagram illustrates the relationship between the two diastereomers and the general workflow for their characterization using ¹H NMR spectroscopy.
References
An In-depth Technical Guide to the Stereoisomers of Diethyl 1,2-Cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of diethyl 1,2-cyclopropanedicarboxylate, a key building block in organic synthesis. The document details the synthesis, separation, and characterization of the cis and trans diastereomers, as well as their respective enantiomers. This information is critical for researchers in medicinal chemistry and materials science who utilize these stereochemically defined cyclopropane derivatives.
Introduction to Stereoisomerism in Diethyl 1,2-Cyclopropanedicarboxylate
Diethyl 1,2-cyclopropanedicarboxylate possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers:
-
(cis)-(±)-diethyl 1,2-cyclopropanedicarboxylate: A racemic mixture of (1R,2S)-diethyl 1,2-cyclopropanedicarboxylate and (1S,2R)-diethyl 1,2-cyclopropanedicarboxylate. In this diastereomer, the two ester groups are on the same face of the cyclopropane ring.
-
(trans)-(±)-diethyl 1,2-cyclopropanedicarboxylate: A racemic mixture of (1R,2R)-diethyl 1,2-cyclopropanedicarboxylate and (1S,2S)-diethyl 1,2-cyclopropanedicarboxylate. Here, the two ester groups are on opposite faces of the cyclopropane ring.
The distinct spatial arrangement of the ester groups in these stereoisomers leads to different physical, chemical, and biological properties, making their stereoselective synthesis and separation crucial for specific applications.
Stereoselective Synthesis of Diastereomers
The synthesis of the cis and trans diastereomers of diethyl 1,2-cyclopropanedicarboxylate is readily achieved through a stereospecific Simmons-Smith cyclopropanation reaction. The geometry of the starting alkene dictates the stereochemistry of the resulting cyclopropane.
A general representation of the stereoisomers is provided below:
Caption: Stereoisomeric relationships of diethyl 1,2-cyclopropanedicarboxylate.
Synthesis of (cis)-(±)-Diethyl 1,2-Cyclopropanedicarboxylate
The cis diastereomer is synthesized from diethyl maleate (the Z-isomer) via a Simmons-Smith reaction.
Caption: Synthesis of the cis-diastereomer.
Synthesis of (trans)-(±)-Diethyl 1,2-Cyclopropanedicarboxylate
The trans diastereomer is prepared from diethyl fumarate (the E-isomer) using the same Simmons-Smith cyclopropanation conditions.
Caption: Synthesis of the trans-diastereomer.
Experimental Protocol: Simmons-Smith Cyclopropanation
The following is a general procedure for the Simmons-Smith reaction to synthesize the diastereomers of diethyl 1,2-cyclopropanedicarboxylate.[1]
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
Diiodomethane (CH₂I₂)
-
Diethyl maleate or diethyl fumarate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from a black to a grayish color. Stir for an additional 30 minutes.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and the respective diethyl alkene (maleate for cis, fumarate for trans; 1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Filter the mixture and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude diethyl 1,2-cyclopropanedicarboxylate can be purified by vacuum distillation.
Separation of Enantiomers
The resolution of the racemic cis and trans mixtures into their constituent enantiomers is a critical step for accessing stereopure compounds. This is typically achieved through enzymatic resolution or chiral chromatography.
Enzymatic Resolution of (trans)-(±)-Diethyl 1,2-Cyclopropanedicarboxylate
Enzymatic hydrolysis offers a powerful method for the kinetic resolution of the trans diastereomer. The key step involves the enantioselective hydrolysis of the corresponding racemic amide derivatives.[2][3]
Caption: Enzymatic resolution of the trans-isomer.
Experimental Protocol Outline:
-
Amide Formation: Convert the racemic diethyl (trans)-1,2-cyclopropanedicarboxylate to a suitable amide derivative (e.g., by reaction with an amine).
-
Enzymatic Hydrolysis: Incubate the racemic amide with a culture of Rhodococcus rhodochrous IFO 15564. The amidase in this microorganism will selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted.[3]
-
Separation: The resulting mixture of the unreacted amide enantiomer and the carboxylic acid enantiomer can be separated by standard extraction techniques based on their different acid-base properties.
-
Conversion back to Ester: The separated acid can then be re-esterified to obtain the enantiomerically pure diethyl ester.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. For the enantiomers of diethyl 1,2-cyclopropanedicarboxylate, polysaccharide-based chiral stationary phases (CSPs) are often effective.
General Protocol:
-
Column: A chiral column, such as Chiralcel OD (cellulose-based) or Chiralpak AD (amylose-based), is typically used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase, with the ratio adjusted to optimize separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is generally employed.
The specific conditions, including the exact mobile phase composition and flow rate, need to be optimized for each pair of enantiomers.
Physical and Spectroscopic Data
The following tables summarize the available physical and spectroscopic data for the stereoisomers of diethyl 1,2-cyclopropanedicarboxylate.
Table 1: Physical Properties
| Property | (cis)-(±)-isomer | (trans)-(±)-isomer |
| CAS Number | 710-43-0[4] | 3999-55-1[5] |
| Molecular Formula | C₉H₁₄O₄[4] | C₉H₁₄O₄[5] |
| Molecular Weight | 186.21 g/mol [4] | 186.21 g/mol [5] |
| Boiling Point | 280.69 °C (rough estimate)[4] | 70-75 °C / 1 mmHg[5] |
| Density | 1.062 g/mL[4] | 1.061 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | ~1.445[4] | 1.441[5] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Conclusion
The stereoisomers of diethyl 1,2-cyclopropanedicarboxylate are valuable synthetic intermediates. The diastereomers are accessible through stereospecific Simmons-Smith cyclopropanation of the corresponding diethyl maleate and fumarate. The resolution of the enantiomers can be achieved by enzymatic methods or chiral chromatography. This guide provides the fundamental knowledge and experimental outlines necessary for the synthesis, separation, and characterization of these important building blocks, empowering further research and development in the chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. americanelements.com [americanelements.com]
- 5. Diethyl trans-1,2-cyclopropanedicarboxylate 97 3999-55-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Theoretical studies of cyclopropane ring strain
An In-depth Technical Guide to the Theoretical Studies of Cyclopropane Ring Strain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a fundamental three-membered carbocycle, presents a unique case of chemical bonding and reactivity, primarily governed by its substantial ring strain. This inherent strain, arising from severe bond angle deviation and torsional effects, profoundly influences its stability and chemical behavior, making it a subject of extensive theoretical and practical interest. For researchers in the chemical and pharmaceutical sciences, a deep understanding of the theoretical underpinnings of cyclopropane's strain is crucial. This guide provides a comprehensive overview of the core theories that describe its electronic structure, the methodologies used to quantify its strain energy, and the strategic implications of its unique properties in the field of drug discovery and development. The strategic incorporation of the cyclopropyl moiety can enhance metabolic stability, increase potency, and confer desirable conformational rigidity to therapeutic agents.[1][2]
Introduction to Ring Strain
In organic chemistry, "ring strain" refers to the destabilization of a cyclic molecule due to a combination of factors that force its geometry to deviate from the optimal, lowest-energy conformation. This additional potential energy, relative to a strain-free analogue, is the sum of three primary contributions:
-
Angle Strain (Baeyer Strain): This arises from the deviation of bond angles within the ring from the ideal 109.5° for sp³-hybridized carbon atoms.[3][4][5]
-
Torsional Strain (Pitzer Strain): This is caused by the eclipsing of bonds on adjacent atoms, which is an energetically unfavorable conformation.[6]
-
Steric Strain (Van der Waals Strain): This results from repulsive non-bonded interactions when atoms are forced into close proximity.[3][6]
Cyclopropane is a planar molecule where the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5°. This severe angle strain, combined with the unavoidable eclipsing of all C-H bonds, results in a total ring strain of approximately 27-28 kcal/mol, making it significantly less stable and more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane.[7][8]
Quantification of Ring Strain
The total strain energy of a cycloalkane can be determined experimentally by comparing its heat of combustion per methylene (CH₂) group to that of a strain-free reference, such as a long-chain n-alkane or cyclohexane.[3][8][9] The excess energy released upon combustion of the strained ring corresponds to its strain energy.[8][9]
| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0.0 | 0.0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane | 8 | 9.6 | 1.2 |
| Data compiled from multiple sources.[8] |
Theoretical Models of Bonding and Strain in Cyclopropane
Several theoretical models have been developed to explain the unique electronic structure and bonding in cyclopropane that results from its high degree of strain.
Baeyer Strain Theory
Proposed by Adolf von Baeyer in 1885, this was the first theory to explain the instability of small rings.[4][10] It postulated that any deviation of the internuclear bond angles from the ideal tetrahedral angle of 109.5° would induce a condition of internal strain.[11] For cyclopropane, with its 60° angles, the predicted deviation is the largest among simple cycloalkanes, suggesting it is the most strained and unstable, which is consistent with experimental observations of its high reactivity.[4][10][11] However, Baeyer's assumption that all rings are planar led to incorrect predictions for larger cycloalkanes like cyclohexane.[4][6]
Coulson-Moffitt (Bent Bond) Model
To better reconcile the geometric constraints of the ring with the principles of orbital overlap, the Coulson-Moffitt model, proposed in 1947, introduced the concept of "bent bonds" or "banana bonds".[12][13][14] This model suggests that the carbon atoms in cyclopropane undergo rehybridization.[12] The C-C bonding orbitals have increased p-character, and the C-H bonding orbitals have increased s-character.[12][15] This allows the C-C orbitals to overlap at an angle of approximately 104°, which is a compromise between the 60° internuclear angle and the 109.5° ideal angle.[12] This outward bending of the electron density reduces angle strain but results in less effective orbital overlap compared to a standard C-C sigma bond, thus weakening the bonds and contributing to the molecule's high reactivity.[3][9][13]
Walsh Model
The Walsh model, also developed in the 1940s, describes the bonding in cyclopropane from a molecular orbital (MO) perspective.[16][17] It assumes that each carbon atom is sp²-hybridized. Two sp² orbitals from each carbon are used to form C-H bonds, while the third sp² orbital is directed towards the center of the ring. These three inward-pointing sp² orbitals combine to form a set of three MOs. The remaining p-orbital on each carbon lies in the plane of the ring, and these combine to form another set of three MOs. This model successfully explains the high electron density in the center of the ring and the π-like character of the C-C bonds, which accounts for cyclopropane's ability to undergo addition reactions similar to alkenes.[16][18]
Methodologies for Determining Ring Strain
Both experimental and computational methods are employed to determine the strain energy of cyclopropane and its derivatives.
Experimental Protocol: Bomb Calorimetry
The determination of strain energy from heats of combustion is a cornerstone experimental technique.
Objective: To measure the heat of combustion (ΔH°c) of a cycloalkane and calculate its strain energy by comparing it to a strain-free reference.
Methodology:
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, typically benzoic acid, to determine the heat capacity (C) of the apparatus.
-
Sample Preparation: A precisely weighed sample of the liquid or solid cycloalkane is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically ~30 atm).
-
Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically.
-
Temperature Measurement: The temperature change (ΔT) of the water is meticulously recorded until it reaches a maximum and begins to cool.
-
Calculation of ΔH°c: The total heat released is calculated (q = C * ΔT), and from this, the molar heat of combustion is determined.
-
Strain Energy Calculation:
-
The molar heat of combustion is normalized by dividing by the number of CH₂ groups in the ring.
-
This value is compared to the ΔH°c per CH₂ group of a strain-free reference (e.g., cyclohexane, ~157.4 kcal/mol).
-
Strain Energy = n * [ (ΔH°c / n) - (ΔH°c_ref / n_ref) ], where 'n' is the number of carbons in the ring.[8]
-
Computational Protocol: Isodesmic and Homodesmotic Reactions
Computational chemistry provides a powerful theoretical tool for calculating strain energy, bypassing the need for physical experiments. The use of hypothetical isodesmic or homodesmotic reactions is a common approach.[19]
Objective: To calculate the strain energy of cyclopropane by designing a balanced reaction where the strain is released in the products.
Methodology Workflow:
-
Molecular Modeling: The 3D structures of all reactants and products for the chosen theoretical reaction are built using molecular modeling software.
-
Geometry Optimization: The geometry of each molecule is optimized to find its lowest energy conformation. This is typically done using ab initio (like Hartree-Fock or Møller-Plesset) or Density Functional Theory (DFT) methods with an appropriate basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies (E) of the optimized structures are calculated. The final energy of each molecule is the sum of its electronic energy and its ZPVE.
-
Reaction Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) is calculated as: ΔH_rxn = Σ(E_products) - Σ(E_reactants). This ΔH_rxn is equivalent to the strain energy of the cyclic reactant.
-
Example Homodesmotic Reaction: (CH₂)₃ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃ In this reaction, the number and type of bonds are conserved on both sides, which minimizes computational errors and isolates the energy contribution from ring strain.[19]
-
The Cyclopropyl Group in Drug Development
The unique structural and electronic properties conferred by ring strain make the cyclopropyl group a valuable motif in medicinal chemistry.[1][20] It is often introduced into drug candidates to fine-tune their pharmacological profiles.[2][21]
Key Advantages:
-
Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[1]
-
Conformational Rigidity: The rigid, triangular structure of the ring can lock a flexible portion of a molecule into a specific, bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[1]
-
Potency Enhancement: The unique electronics of the strained ring, with its π-character, can lead to favorable interactions with protein targets, enhancing potency.[2]
-
Isosteric Replacement: It can act as a rigid, non-planar bioisostere for other groups, such as gem-dimethyl groups or alkenes, helping to optimize solubility, permeability, and other physicochemical properties.[20]
-
Reduced Off-Target Effects: By improving selectivity and metabolic stability, the inclusion of a cyclopropyl ring can help minimize unwanted interactions with other biological targets.[2]
Numerous FDA-approved drugs, including those for treating HIV/AIDS (e.g., Abacavir), Hepatitis C (e.g., Grazoprevir), and COVID-19 (e.g., Paxlovid), feature a cyclopropane ring, highlighting its importance in modern drug design.[20][21]
Conclusion
The study of cyclopropane ring strain is a classic yet continually relevant area of organic chemistry. The high degree of angle and torsional strain dictates a unique electronic structure, which is described by sophisticated bonding models like the Coulson-Moffitt and Walsh theories. These models provide a framework for understanding the molecule's heightened reactivity and alkene-like properties. The ability to quantify this strain through both experimental calorimetry and modern computational methods allows for precise predictions of stability and behavior. For drug development professionals, the cyclopropyl group is not merely a chemical curiosity but a powerful strategic tool, offering a proven method to enhance the potency, stability, and selectivity of therapeutic agents. A thorough grasp of the theoretical principles governing its strain is therefore essential for the rational design of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Baeyer's Strain theory.pptx [slideshare.net]
- 12. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 13. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]
- 14. Coulson and Moffitt’s Modification - Pharmacareerinsider [pharmacareerinsider.com]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
- 16. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 17. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. scientificupdate.com [scientificupdate.com]
- 21. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
The Genesis of a Strained Ring: A Technical Guide to the Discovery and History of Cyclopropanedicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a fundamental three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain and unique electronic properties make it a valuable motif in organic synthesis, conferring specific conformational constraints and metabolic stability to molecules. Among the diverse family of cyclopropane derivatives, cyclopropanedicarboxylates have emerged as crucial building blocks and intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanedicarboxylates, detailing the key synthetic methodologies, quantitative data, and experimental protocols that have shaped our understanding and application of these important compounds.
The Dawn of Cyclopropane Chemistry: Cyclopropane-1,1-dicarboxylates
The story of cyclopropanedicarboxylates begins with the pioneering work on the synthesis of the cyclopropane ring itself. The latter half of the 19th century witnessed groundbreaking advancements in organic chemistry, with chemists daring to construct small, strained ring systems.
The Pioneering Synthesis of W. H. Perkin Jr. (1884)
The first synthesis of a cyclopropanedicarboxylate is credited to the English chemist William Henry Perkin Jr.[1], son of the famous discoverer of the first synthetic dye, mauveine. In 1884, Perkin reported the synthesis of diethyl cyclopropane-1,1-dicarboxylate through the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethoxide as the base.[2] This reaction, now a classic example of the Perkin alicyclic synthesis, marked a significant milestone in carbocyclic chemistry.
The initial reported yields for this synthesis were modest, ranging from 27% to 29% of the theoretical yield.[2] A major byproduct identified by W. A. Bone and W. H. Perkin was a result of side reactions.[2]
Early 20th Century Improvements
In the decades that followed Perkin's discovery, several chemists worked on optimizing the synthesis of diethyl cyclopropane-1,1-dicarboxylate. In 1921, A. W. Dox and L. Yoder were able to improve the yield to 40% of the theoretical value.[2] This enhancement was later confirmed by J. M. Stewart and H. H. Westberg in 1965.[2][3] Despite these improvements, the low yield remained a significant drawback of this classical method.[2]
Modern Synthetic Enhancements
The quest for more efficient and higher-yielding syntheses of cyclopropane-1,1-dicarboxylates continued throughout the 20th century, leading to the development of several improved methods. These advancements focused on alternative reagents, reaction conditions, and catalytic systems.
A significant leap forward came with the application of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions. For the synthesis of cyclopropane-1,1-dicarboxylic acid, a one-pot conversion of diethyl malonate can be achieved using 1,2-dibromoethane in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride and concentrated alkali.[4] This method avoids the difficult distillation required to separate the product from unreacted diethyl malonate in the conventional procedure.[4]
Further refinements have focused on replacing 1,2-dibromoethane with the less expensive and more environmentally benign 1,2-dichloroethane. However, the lower reactivity of the dichloro-compound necessitated the use of solvents like dimethylformamide (DMF) and stronger bases such as potassium carbonate. These methods have been optimized to achieve high yields on an industrial scale.
Quantitative Data Summary
The following table summarizes the quantitative data for various key methods in the synthesis of cyclopropane-1,1-dicarboxylates, allowing for a clear comparison of their efficiencies.
| Method/Researcher(s) | Dihaloalkane | Base | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
| W. H. Perkin (1884) | 1,2-Dibromoethane | Sodium Ethylate | Ethanol | None | 27-29 | Not Reported | [2] |
| A. W. Dox & L. Yoder (1921) | 1,2-Dibromoethane | Sodium Ethylate | Ethanol | None | 40 | Not Reported | [2] |
| Singh & Danishefsky (Organic Syntheses) | 1,2-Dibromoethane | 50% aq. NaOH | Water/Organic | Triethylbenzylammonium Chloride | 66-73 | Not Reported | [4] |
| Huels AG Patent (1999) | 1,2-Dichloroethane | Sodium Methylate | Methanol/DMF | None | 85.8 | 99.4 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the historical development of cyclopropane-1,1-dicarboxylate synthesis.
Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (Conceptual Protocol)
-
Reactants: Diethyl malonate, 1,2-dibromoethane, sodium metal, absolute ethanol.
-
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, diethyl malonate is added, followed by the slow addition of 1,2-dibromoethane.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is dried and the solvent is removed.
-
The crude product is purified by distillation under reduced pressure.
-
Phase-Transfer Catalyzed Synthesis of Cyclopropane-1,1-dicarboxylic Acid (from Organic Syntheses)[4]
-
Reactants: Diethyl malonate, 1,2-dibromoethane, 50% aqueous sodium hydroxide, triethylbenzylammonium chloride.
-
Procedure:
-
To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C.
-
A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the vigorously stirred suspension.
-
The reaction mixture is stirred vigorously for 2 hours.
-
The contents of the flask are transferred to a 4-L Erlenmeyer flask, rinsing with water.
-
The mixture is cooled in an ice bath to 15°C and carefully acidified by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
The aqueous layer is extracted three times with 900 mL of ether.
-
The aqueous layer is saturated with sodium chloride and extracted three times with 500 mL of ether.
-
The combined ether layers are washed with 1 L of brine, dried over MgSO₄, and decolorized with activated carbon.
-
Removal of the solvent by rotary evaporation gives a semisolid residue.
-
The residue is triturated with 100 mL of benzene and filtered to give 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals.
-
The Emergence of Stereoisomerism: Cis- and Trans-Cyclopropane-1,2-dicarboxylates
The synthesis of cyclopropanes with substituents on adjacent carbon atoms introduces the possibility of stereoisomerism. The history of cis- and trans-cyclopropane-1,2-dicarboxylates is intertwined with the development of stereoselective cyclopropanation reactions.
Early Approaches
Early methods for the synthesis of cyclopropane-1,2-dicarboxylic acids often involved the cyclopropanation of unsaturated dicarboxylic acid precursors. For instance, the reaction of maleic acid derivatives (a cis-alkene) with diazomethane proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which upon thermal or photochemical decomposition, yields the cis-cyclopropanedicarboxylate. Conversely, starting from fumaric acid derivatives (a trans-alkene) would lead to the trans-isomer.
The work of Feist in the late 19th and early 20th centuries was significant in the chemistry of unsaturated acids and their cyclopropane derivatives, including compounds related to what is now known as Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid). These studies contributed to the foundational understanding of the reactivity of these systems.
Stereoselective Syntheses
The development of modern stereoselective synthesis has provided more controlled methods for accessing either the cis- or trans- isomers of cyclopropane-1,2-dicarboxylates. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction.
Visualizing the Synthesis: Experimental Workflow
The following diagrams illustrate the logical workflow of key synthetic procedures for cyclopropanedicarboxylates.
Conclusion
From W. H. Perkin Jr.'s seminal work in the late 19th century to the sophisticated catalytic methods of the 21st century, the synthesis of cyclopropanedicarboxylates has undergone a remarkable evolution. These strained cyclic diesters and diacids, once chemical curiosities, have become indispensable tools in the hands of synthetic chemists. The historical journey of their discovery and the continuous improvement of their synthesis highlight the relentless pursuit of efficiency and elegance in organic chemistry. For researchers and drug development professionals, a deep understanding of the synthesis and properties of cyclopropanedicarboxylates is essential for the design and construction of novel molecules with tailored functions and biological activities. The methodologies outlined in this guide provide a solid foundation for the application of these versatile building blocks in cutting-edge research and development.
References
Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a fundamental three-membered carbocycle, is a prevalent scaffold in medicinal chemistry and natural products. Its inherent rigidity and unique electronic properties make it a valuable tool for constraining the conformation of molecules, thereby influencing their biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of substituted cyclopropanes, detailing the interplay of steric and electronic effects that govern their three-dimensional structure. We present a summary of quantitative data, detailed experimental and computational protocols, and visual representations of the key principles to aid researchers in understanding and predicting the conformational preferences of this important structural motif.
Core Principles of Cyclopropane Conformation
The conformation of a substituted cyclopropane is primarily determined by the rotational position of its substituents relative to the ring. Unlike larger cycloalkanes, the cyclopropane ring itself is planar and rigid, with significant angle and torsional strain.[1][2][3] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as "bent" or "banana" bonds.[3] This unique bonding arrangement, described by the Walsh orbital model, imparts π-character to the C-C bonds and plays a crucial role in the electronic interactions with substituents.
The orientation of a substituent is dictated by a delicate balance of two major factors:
-
Steric Effects: Non-bonded repulsive interactions between the substituent and the atoms of the cyclopropane ring, particularly the vicinal and geminal protons. These interactions favor conformations that minimize spatial crowding.
-
Electronic Effects: Interactions between the orbitals of the substituent and the Walsh orbitals of the cyclopropane ring. For π-accepting substituents, a "bisected" conformation, where the plane of the π-system is perpendicular to the plane of the cyclopropane ring, is often favored to maximize orbital overlap.[4]
Quantitative Conformational Data
The following tables summarize key quantitative data obtained from experimental and computational studies on various substituted cyclopropanes. These values provide a basis for understanding the energetic and geometric consequences of substitution on the cyclopropane ring.
Table 1: Rotational Barriers and Conformational Energy Differences
| Compound | Method | Conformer Transition | Rotational Barrier (kcal/mol) | ΔE (Conformer 1 - Conformer 2) (kcal/mol) | Reference(s) |
| Cyclopropanecarboxaldehyde | Microwave | s-trans -> s-cis | 4.30 ± 0.10 | 0.69 ± 0.14 (s-cis more stable) | |
| Cyclopropanecarbonyl fluoride | Microwave | s-trans -> s-cis | 3.58 ± 0.05 | 1.15 ± 0.10 (s-cis more stable) | |
| Vinylcyclopropane | Microwave | gauche -> anti | 2.98 ± 0.10 | 1.14 ± 0.05 (gauche more stable) | |
| Phenylcyclopropane | X-ray, DFT | - | - | Bisected conformation favored | [4] |
| 2-Chlorocyclopentanone | NMR, DFT | ψ-e -> ψ-a | - | 0.42 (ψ-e more stable in gas phase) | [5] |
| 2-Bromocyclopentanone | NMR, DFT | ψ-e -> ψ-a | - | 0.85 (ψ-e more stable in gas phase) | [5] |
Table 2: Selected Bond Lengths and Angles
| Compound | Method | Bond | Bond Length (Å) | Angle | Angle (°) | Reference(s) |
| Cyclopropane | Microwave, CCSD(T) | C-C | 1.5030(10) | H-C-H | 114.97(10) | [6] |
| C-H | 1.0786(10) | |||||
| Phenylcyclopropane | X-ray | C1-C2 (vicinal) | 1.520(5) | - | - | [4] |
| C2-C3 (distal) | 1.502(7) | |||||
| Cyclopropanecarboxylic acid | X-ray | C-C (avg) | 1.511 | C-C-C (avg) | 60.0 | |
| 1,1-Difluorocyclopropane | Microwave | C1-C2 | 1.464 | F-C-F | 108.3 | |
| C2-C3 | 1.553 |
Experimental and Computational Protocols
A combination of experimental techniques and computational methods is essential for a thorough conformational analysis of substituted cyclopropanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the populations of different conformers in solution.[7] Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Detailed Protocol for Conformational Analysis by NMR:
-
Sample Preparation: Dissolve the substituted cyclopropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.
-
To aid in the assignment of signals and extraction of coupling constants, acquire two-dimensional (2D) correlation experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).
-
For complex spectra, consider acquiring spectra at different temperatures to observe changes in conformer populations and potentially resolve broadened signals.
-
-
Spectral Analysis:
-
Assign all proton resonances in the spectrum.
-
Accurately measure the vicinal coupling constants (³JHH) between protons on the cyclopropane ring and the substituent. This may require spectral simulation for complex spin systems.
-
-
Conformer Population Analysis:
-
Use the measured ³JHH values in conjunction with the Karplus equation to estimate the dihedral angles and, consequently, the relative populations of the different conformers. It is often necessary to use theoretical calculations to obtain the ³JHH values for the individual, pure conformers.
-
Relevant NMR Pulse Sequences:
-
1D ¹H NMR: Standard pulse-acquire sequence.
-
COSY: A basic 2D experiment for identifying coupled protons. The cosygpmfph pulse sequence with gradient selection is commonly used.
-
TOCSY: Useful for identifying protons within a complete spin system. The mlevphpr pulse sequence with a mixing time of 80-120 ms is a good starting point.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase.[8] From these constants, precise molecular structures, including bond lengths and angles, can be determined for each conformer.
Detailed Protocol for Conformational Analysis by Microwave Spectroscopy:
-
Sample Preparation: The sample must be in the gas phase. For volatile liquids or solids, the sample can be introduced into the spectrometer by placing it in a reservoir and allowing its vapor to be carried into the high-vacuum chamber by a stream of an inert carrier gas (e.g., neon, argon).[9]
-
Data Acquisition:
-
A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is typically used. A short, high-power microwave pulse excites a broad range of rotational transitions simultaneously.
-
The subsequent free induction decay (FID) is recorded in the time domain.
-
-
Data Processing and Analysis:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ) for each conformer. This is often aided by theoretical predictions of the rotational constants.
-
The assigned transitions are fit to a rotational Hamiltonian to determine the precise rotational constants (A, B, C) for each conformer.
-
-
Structure Determination:
-
The rotational constants of isotopically substituted species (e.g., ¹³C, ¹⁸O) are determined.
-
Kraitchman's equations are used to calculate the coordinates of the substituted atoms in the principal axis system of the molecule.
-
A least-squares fit of the atomic coordinates to the moments of inertia derived from the rotational constants yields the molecular structure (rₛ or r₀).
-
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides a definitive three-dimensional structure of the molecule in the solid state.[10]
Detailed Protocol for Small Molecule X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the substituted cyclopropane of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
-
Data Processing:
-
The diffraction spots are indexed to determine the unit cell parameters and crystal system.[12]
-
The intensities of the diffraction spots are integrated.
-
The data is scaled and corrected for various experimental factors (e.g., absorption).
-
-
Structure Solution and Refinement:
-
The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are typically used.[11]
-
An initial model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined against the experimental data using a least-squares procedure.[13] The refinement is iterated until the model converges and provides the best fit to the data.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative energies of different conformers, calculating rotational barriers, and predicting spectroscopic parameters that aid in the interpretation of experimental data.
Detailed Protocol for DFT-based Conformational Analysis:
-
Model Building: Build the 3D structure of the substituted cyclopropane using a molecular modeling program.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is typically done by rotating the substituent's dihedral angle in small increments (e.g., 10-15°) and performing a geometry optimization at each step.
-
-
Geometry Optimization and Frequency Calculation:
-
For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, Gibbs free energy).
-
-
Energy Analysis:
-
Compare the relative electronic energies and Gibbs free energies of the different conformers to determine their relative populations.
-
-
Spectroscopic Parameter Prediction (Optional but Recommended):
-
Calculate NMR chemical shifts and coupling constants, and rotational constants to compare with experimental data. This can help to confirm the assignment of the experimentally observed conformers.
-
Visualizing Conformational Relationships
Graphviz diagrams can be used to illustrate the logical relationships and workflows involved in the conformational analysis of substituted cyclopropanes.
Caption: Workflow for Conformational Analysis.
The diagram above illustrates a typical workflow for the comprehensive conformational analysis of a substituted cyclopropane, integrating both experimental and computational approaches to arrive at a detailed understanding of its structure.
Caption: Interplay of Steric and Electronic Effects.
This diagram shows the logical relationship between the properties of a substituent on a cyclopropane ring and the resulting favored conformation, which is a balance between minimizing steric hindrance and maximizing favorable electronic interactions.
Conclusion
The conformational analysis of substituted cyclopropanes is a multifaceted field that requires a synergistic approach, combining high-resolution spectroscopic techniques with robust computational methods. The inherent strain and unique electronic structure of the cyclopropane ring lead to a fascinating interplay of steric and electronic effects that govern the conformational preferences of its substituents. A thorough understanding of these principles is crucial for the rational design of novel therapeutics and functional materials, where precise control over molecular shape is paramount for achieving desired biological or physical properties. This guide provides a foundational framework and practical protocols to aid researchers in this endeavor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.smu.edu [s3.smu.edu]
- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rigaku.com [rigaku.com]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mit.edu [web.mit.edu]
A Technical Guide to the Physical Properties of Cis- and Trans-Cyclopropane Diesters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical properties of cis- and trans-cyclopropane diesters, with a focus on diethyl cyclopropane-1,2-dicarboxylate. Understanding the distinct physical characteristics of these stereoisomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science, where precise control over molecular geometry influences biological activity, reactivity, and material properties.
Core Physical Properties
The spatial arrangement of the ester groups on the cyclopropane ring leads to significant differences in the physical properties of the cis and trans isomers. The cis isomer, with both ester groups on the same face of the ring, exhibits a different molecular symmetry and polarity compared to the trans isomer, where they are on opposite faces. These structural distinctions manifest in variations in boiling point, melting point, density, refractive index, and dipole moment.
Data Summary
The following table summarizes the available quantitative data for cis- and trans-diethyl cyclopropane-1,2-dicarboxylate for easy comparison.
| Physical Property | Diethyl cis-cyclopropane-1,2-dicarboxylate | Diethyl trans-cyclopropane-1,2-dicarboxylate |
| CAS Number | 710-43-0[1][2] | 3999-55-1 |
| Molecular Formula | C₉H₁₄O₄[1][2] | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol [2] | 186.21 g/mol |
| Boiling Point | ~280.69 °C (estimate at 760 mmHg)[1] | 70-75 °C at 1 mmHg |
| Melting Point | Data not available | Data not available |
| Density | 1.0620 g/mL[1] | 1.061 g/mL at 25 °C |
| Refractive Index | 1.4450 (estimate, n20/D)[1] | 1.441 (n20/D) |
| Dipole Moment | Expected to be higher than the trans isomer | Expected to be lower than the cis isomer |
| Solubility in Water | Slightly soluble (3.9 g/L at 25 °C)[2] | Data not available |
Structural Isomerism and Dipole Moment
The difference in the direction of the individual bond dipoles of the ester groups results in a significant variance in the overall molecular dipole moment between the cis and trans isomers. In the cis isomer, the bond dipoles have a net vector sum, leading to a larger overall molecular dipole moment. Conversely, in the trans isomer, the bond dipoles are oriented in opposing directions, leading to a partial or complete cancellation and a smaller molecular dipole moment.
Caption: Molecular structure and dipole moment of cis and trans isomers.
Experimental Protocols
Synthesis and Separation of Cis and Trans Diethyl Cyclopropane-1,2-dicarboxylate
A common method for the synthesis of diethyl cyclopropane-1,2-dicarboxylate involves the reaction of diethyl malonate with a suitable dihaloethane, followed by hydrolysis, and subsequent esterification. The separation of the resulting cis and trans isomers can be achieved through techniques such as fractional distillation or chromatography, exploiting their different physical properties.
A plausible experimental workflow is outlined below:
Caption: Plausible workflow for synthesis and separation of isomers.
Detailed Steps (based on related syntheses):
-
Cyclopropanation: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added. The mixture is then treated with 1,2-dibromoethane to form the cyclopropane ring. The reaction is typically stirred for several hours and may require heating.
-
Work-up and Hydrolysis: The reaction mixture is acidified, and the product is extracted with an organic solvent. The solvent is removed, and the crude product is then subjected to saponification using a base like sodium hydroxide to yield the disodium salt of cyclopropanedicarboxylic acid.
-
Acidification and Esterification: The aqueous solution of the disodium salt is acidified to precipitate the cis and trans cyclopropanedicarboxylic acids. The mixed acids are then esterified using an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce a mixture of the diethyl esters.
-
Separation: The resulting mixture of cis and trans diethyl cyclopropane-1,2-dicarboxylate is then separated. Due to the expected difference in boiling points, fractional distillation under reduced pressure is a viable method. Alternatively, column chromatography on silica gel can be employed for a more precise separation.
Measurement of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of the separated isomers.
-
Boiling Point: The boiling point is determined by distillation at a specific pressure. For high-boiling liquids, vacuum distillation is used to prevent decomposition. The temperature is measured at the point where the vapor and liquid phases are in equilibrium.
-
Melting Point: For solid compounds, the melting point is determined using a melting point apparatus where the sample is slowly heated, and the temperature range from the first appearance of liquid to complete melting is recorded. As both isomers are liquids at room temperature, this would require cooling to induce crystallization.
-
Density: The density is measured by accurately weighing a known volume of the liquid using a pycnometer or a calibrated graduated cylinder and a precision balance.
-
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).
Conclusion
The cis and trans isomers of diethyl cyclopropane-1,2-dicarboxylate exhibit distinct physical properties due to their different molecular geometries. The cis isomer is expected to have a higher boiling point and dipole moment, while the trans isomer's more symmetrical structure often leads to a higher melting point (though not experimentally confirmed for these specific compounds). These differences are critical for the separation of the isomers and for their specific applications in various fields of chemical research and development. The experimental protocols outlined provide a basis for the synthesis, separation, and characterization of these important building blocks.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate from Diethyl Malonate
Introduction
The synthesis of cyclopropane rings is a cornerstone of modern organic chemistry, with the resulting structures being integral to numerous natural products, pharmaceuticals, and agrochemicals. Diethyl 1,1-cyclopropanedicarboxylate is a valuable synthetic intermediate, providing a versatile scaffold for further chemical modifications. This document outlines the detailed protocols for the synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate. The primary method described herein is the intramolecular condensation reaction involving the double alkylation of diethyl malonate with 1,2-dihaloethanes. While the user requested information on diethyl 1,2-cyclopropanedicarboxylate, the direct synthesis from diethyl malonate and a 1,2-dihaloethane predominantly yields the 1,1-isomer. The synthesis of the 1,2-isomer typically requires a different synthetic strategy. This protocol will focus on the well-established synthesis of the 1,1-isomer.
The reaction proceeds via the formation of a malonate enolate, which acts as a nucleophile, first displacing one halogen from a 1,2-dihaloethane. A second intramolecular nucleophilic substitution then leads to the formation of the cyclopropane ring. Various bases and reaction conditions have been reported, with yields ranging from 27% to over 85%.[1][2] This document provides two effective protocols: one employing sodium ethoxide and another utilizing phase-transfer catalysis for improved yields and milder conditions.
Reaction Mechanism
The formation of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and 1,2-dibromoethane is a classic example of a tandem nucleophilic substitution reaction. The mechanism can be described in the following steps:
-
Deprotonation: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and are readily removed by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[3]
-
First Alkylation (SNAc): The resulting enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming diethyl 2-(2-bromoethyl)malonate.[3]
-
Second Deprotonation: The remaining acidic α-proton on the substituted malonate is removed by another equivalent of the base, forming a new enolate.[3]
-
Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the remaining bromine atom. This step forms the cyclopropane ring and expels the second bromide ion, yielding diethyl 1,1-cyclopropanedicarboxylate.[3]
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide in Ethanol
This protocol is a classic method for the synthesis of diethyl 1,1-cyclopropanedicarboxylate.[1][2]
Materials:
-
Diethyl malonate (DEM)
-
1,2-Dibromoethane
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding 2.0 equivalents of clean sodium metal to an appropriate volume of absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of diethyl malonate with stirring.
-
Addition of 1,2-Dibromoethane: Add 1.1 equivalents of 1,2-dibromoethane dropwise to the reaction mixture.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
To the residue, add water to dissolve the sodium bromide precipitate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to yield pure diethyl 1,1-cyclopropanedicarboxylate.
Protocol 2: Phase-Transfer Catalysis Method
This method often provides higher yields and avoids the need for anhydrous conditions.[4]
Materials:
-
Diethyl malonate (DEM)
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (TEBAC)
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.
-
Addition of Phase-Transfer Catalyst: Add 0.5 mol of benzyltriethylammonium chloride to the vigorously stirred solution at 25°C.
-
Addition of Reactants: Add a mixture of 0.5 mol of diethyl malonate and 0.75 mol of 1,2-dibromoethane all at once to the vigorously stirred suspension.[4]
-
Reaction: Stir the mixture vigorously for 2 hours.[4]
-
Work-up:
-
Transfer the contents of the flask to a larger flask and rinse with water.
-
Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer with diethyl ether (3 x 900 mL).
-
Saturate the aqueous layer with sodium chloride and extract again with diethyl ether (3 x 500 mL).
-
Combine the ether layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation.
Data Presentation
| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Phase-Transfer Catalysis) |
| Base | Sodium Ethoxide | 50% aq. NaOH / TEBAC |
| Solvent | Ethanol | Water / Organic (self) |
| Diethyl Malonate (mol) | 1.0 | 0.5 |
| 1,2-Dibromoethane (mol) | 1.1 | 0.75 |
| Base (mol) | 2.0 | Excess |
| Catalyst (mol) | N/A | 0.5 |
| Reaction Temperature | Reflux | 25°C |
| Reaction Time | 2-4 hours | 2 hours |
| Reported Yield | 27-40%[1][2] | 66-73% (of diacid after hydrolysis)[4] |
Visualizations
Reaction Scheme:
Caption: Overall reaction for the synthesis of diethyl 1,1-cyclopropanedicarboxylate.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclopropanedicarboxylate.
References
- 1. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
Introduction
The reaction between diethyl malonate and 1,2-dibromoethane is a cornerstone of synthetic organic chemistry, providing a classic and efficient route to diethyl cyclopropane-1,1-dicarboxylate. This cyclopropane derivative is a valuable intermediate in the synthesis of various pharmaceuticals, including Montelukast and Ketorolac, as well as other complex organic molecules.[1] The reaction proceeds via a tandem alkylation, specifically a double SN2 reaction, initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The formation of the cyclopropane ring from diethyl malonate and 1,2-dibromoethane is a two-step alkylation process. The overall mechanism involves the formation of a carbanion intermediate, which acts as a nucleophile.
-
First Deprotonation: The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups) by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate ion. The protons on this CH₂ group are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[2][3]
-
First Alkylation (SN2): The resulting enolate anion is a potent nucleophile and attacks one of the electrophilic carbons of 1,2-dibromoethane in a nucleophilic substitution (SN2) reaction. This displaces one of the bromide ions and forms a new carbon-carbon bond, yielding diethyl 2-(2-bromoethyl)malonate.[2]
-
Second Deprotonation: The remaining α-hydrogen on the substituted malonic ester is still acidic. A second equivalent of the base removes this proton, generating another enolate.[2]
-
Intramolecular Cyclization (SN2): The newly formed carbanion then undergoes an intramolecular SN2 reaction, attacking the carbon atom bonded to the remaining bromine atom. This closes the ring and forms diethyl cyclopropane-1,1-dicarboxylate, with the elimination of a bromide ion.[2]
Caption: Reaction mechanism for the synthesis of diethyl cyclopropane-1,1-dicarboxylate.
Quantitative Data
The yield of diethyl cyclopropane-1,1-dicarboxylate is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. The following table summarizes data from various reported procedures.
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 2 hours | 27-29 | Perkin, Ber. d. Dt. Chem. Ges., 17 (1884), 54[4] |
| Potassium Carbonate | DMF | 118-125°C | 15 hours | 73 (dimethyl ester) | D. A. White, Synth. Comm., 7/8 (1977), 559[4][5] |
| Sodium Ethoxide | Ethanol/DMF | 115°C | 7 hours | 78-87 | US Patent 5,869,737[4] |
| Sodium Hydroxide / TEBAC¹ | Aqueous (50%) | 25°C | 2 hours | 66-73 (as diacid) | Organic Syntheses, 60, 66 (1981)[6] |
| Potassium Carbonate / TBAB² | DMF | Room Temp. | 16 hours | 89 | Molecules, 21(5), 612 (2016)[7] |
¹ TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst) ² TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)
Experimental Protocols
Below are two representative protocols for the synthesis of diethyl cyclopropane-1,1-dicarboxylate. The first is a classic method using sodium ethoxide, and the second utilizes phase-transfer catalysis, which can offer milder conditions and easier workup.
Protocol 1: Classical Synthesis using Sodium Ethoxide
This protocol is adapted from procedures involving the alkylation of malonic esters.[4][8]
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium metal
-
Absolute Ethanol
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (1.0 eq) in pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diethyl Malonate: Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.
-
Addition of 1,2-dibromoethane: To the resulting solution, add 1,2-dibromoethane (1.1-1.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended). Some procedures suggest using a co-solvent like DMF and heating to higher temperatures (e.g., 115°C).[4]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol by rotary evaporation. c. Add water to the residue and extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure diethyl cyclopropane-1,1-dicarboxylate.
Protocol 2: Phase-Transfer Catalysis Method
This method is adapted from a procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid, which can be subsequently esterified if the diester is the desired product.[6] This one-pot procedure directly converts diethyl malonate to the diacid.
Materials:
-
Diethyl malonate (0.5 mol, 80.0 g)
-
1,2-dibromoethane (0.75 mol, 141.0 g)
-
Sodium hydroxide (50% aqueous solution, 1 L)
-
Triethylbenzylammonium chloride (TEBAC) (0.5 mol, 114.0 g)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide, followed by triethylbenzylammonium chloride (114.0 g) at 25°C.[6]
-
Addition of Reactants: To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g) and 1,2-dibromoethane (141.0 g) all at once.[6]
-
Reaction: Stir the mixture vigorously for 2 hours.[6]
-
Work-up (to isolate the diacid): a. Transfer the flask contents to a larger Erlenmeyer flask, rinsing with water. b. Cool the mixture to 15°C with an ice bath. c. Carefully acidify by dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[6] d. Extract the aqueous layer with diethyl ether (3x). e. Wash the combined ether layers with brine, dry over anhydrous MgSO₄, and decolorize with activated carbon.
-
Isolation: Removal of the solvent by rotary evaporation yields cyclopropane-1,1-dicarboxylic acid. This can be esterified by standard methods (e.g., Fischer esterification) to obtain the desired diethyl ester.
Caption: Generalized experimental workflow for the synthesis and purification of diethyl cyclopropane-1,1-dicarboxylate.
References
- 1. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropane derivatives are pivotal structural motifs in a myriad of natural products, pharmaceuticals, and agrochemicals. Their unique three-dimensional architecture and inherent ring strain impart valuable biological activities and render them versatile synthetic intermediates. The stereoselective synthesis of these three-membered rings is, therefore, a topic of significant interest in modern organic chemistry. This document provides detailed application notes and experimental protocols for several state-of-the-art methodologies for the asymmetric synthesis of chiral cyclopropane derivatives, catering to the needs of researchers in academia and industry. The covered techniques include transition-metal catalysis, organocatalysis, and biocatalysis, offering a range of options depending on the desired substrate scope, functional group tolerance, and scalability.
I. Transition-Metal Catalyzed Asymmetric Cyclopropanation
Transition-metal catalysis is a cornerstone of asymmetric cyclopropanation, offering high efficiency and stereocontrol. Key to these reactions is the in situ generation of a metal-carbene intermediate from a carbene precursor, which then undergoes [2+1] cycloaddition with an alkene.
A. Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Diazoacetates
Rhodium(II) complexes, particularly those with chiral carboxylate or prolinate ligands, are highly effective catalysts for the asymmetric cyclopropanation of alkenes using diazo compounds. These reactions are known for their high turnover numbers and excellent enantioselectivity.[1][2]
Workflow for Rh(II)-Catalyzed Asymmetric Cyclopropanation
Caption: General workflow for Rh(II)-catalyzed asymmetric cyclopropanation.
Quantitative Data Summary: Rh(II)-Catalyzed Cyclopropanation
| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | tert-Butyl phenyldiazoacetate | 78 | >97:3 | 91 | [3] |
| Rh₂(R,R)-BNP | Styrene | Ethyl diazoacetate | High | - | High | [2] |
| Rh₂(S-DOSP)₄ | Styrene | Methyl p-tolyldiazoacetate | 59 | >97:3 | 77 | [3] |
Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by a Chiral Rh(II) Complex [2]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral Rh(II) catalyst (e.g., a novel catalyst derived from (R,R)-1,2-diphenylethylenediamine, 0.01 mmol, 1 mol%) and styrene (2.0 mmol, 2.0 equiv) in anhydrous dichloromethane (5 mL).
-
Reaction: Prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred catalyst-alkene mixture over 4 hours using a syringe pump at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclopropane derivative.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
B. Cobalt-Catalyzed Reductive Cyclopropanation with gem-Dichloroalkanes
To circumvent the hazards associated with diazo compounds, methods utilizing gem-dihaloalkanes as carbene precursors have been developed. Cobalt complexes with pyridinediimine (PDI) or phosphinobipyridine (PNN) ligands can catalyze the reductive cyclopropanation of alkenes with gem-dichloroalkanes in the presence of a stoichiometric reductant like zinc powder.[4][5][6][7] This approach is particularly valuable for the synthesis of non-stabilized cyclopropanes.
Proposed Catalytic Cycle for Cobalt-Catalyzed Reductive Cyclopropanation
Caption: A simplified proposed mechanism for cobalt-catalyzed cyclopropanation.
Quantitative Data Summary: Cobalt-Catalyzed Dimethylcyclopropanation of 1,3-Dienes [6]
| 1,3-Diene | Yield (%) | dr | Reference |
| Isoprene | 86 | 10:1 | [6] |
| 2,3-Dimethyl-1,3-butadiene | 84 | - | [6] |
| (E)-1,3-Pentadiene | 75 | >20:1 | [6] |
Experimental Protocol: Cobalt-Catalyzed Reductive Dimethylcyclopropanation of Isoprene [6]
-
Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with [²⁻ᵗBuPDI]CoBr₂ (9.0 mg, 0.014 mmol, 10 mol%), isoprene (0.14 mmol, 1.0 equiv), zinc powder (18 mg, 0.28 mmol, 2.0 equiv), ZnBr₂ (31 mg, 0.14 mmol, 1.0 equiv), and anhydrous THF (1.0 mL).
-
Catalyst Activation: Stir the mixture at room temperature for approximately 15 minutes. A deep violet color indicates the formation of the reduced cobalt catalyst.
-
Reaction: Add 2,2-dichloropropane (Me₂CCl₂, 31.6 mg, 0.28 mmol, 2.0 equiv) to the reaction mixture.
-
Stirring: Stir the reaction at room temperature for the specified time (monitor by GC-MS).
-
Work-up: Upon completion, remove the vial from the glovebox, dilute with diethyl ether, and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the vinylcyclopropane product.
II. Organocatalytic Asymmetric Cyclopropanation
Organocatalysis provides a metal-free alternative for the synthesis of chiral cyclopropanes, often under mild reaction conditions. The Michael-Initiated Ring Closure (MIRC) is a powerful strategy in this domain.
A. Asymmetric Cascade Michael-Alkylation Reaction
This method utilizes a chiral amine catalyst, such as a diphenylprolinol silyl ether, to activate an α,β-unsaturated aldehyde towards a Michael addition by a nucleophile (e.g., a bromomalonate). The resulting enolate intermediate then undergoes an intramolecular alkylation to furnish the cyclopropane ring.[8][9]
Logical Flow of Organocatalytic Cascade Michael-Alkylation
Caption: Key steps in the organocatalytic cascade for cyclopropane synthesis.
Quantitative Data Summary: Organocatalytic Cyclopropanation [8]
| α,β-Unsaturated Aldehyde | Bromomalonate | Yield (%) | dr | ee (%) | Reference |
| Cinnamaldehyde | Diethyl bromomalonate | 92 | >30:1 | 96 | [8] |
| 3-Methyl-2-butenal | Diethyl bromomalonate | 85 | >30:1 | 90 | [8] |
| Crotonaldehyde | Diethyl bromomalonate | 88 | >30:1 | 94 | [8] |
Experimental Protocol: Organocatalytic Asymmetric Cascade Michael-Alkylation [8]
-
Preparation: To a solution of the α,β-unsaturated aldehyde (0.2 mmol) in chloroform (0.5 mL) at room temperature, add the chiral diphenylprolinol TMS ether catalyst (0.04 mmol, 20 mol%).
-
Addition of Reagents: Add diethyl bromomalonate (0.3 mmol, 1.5 equiv) followed by 2,6-lutidine (0.22 mmol, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature until the aldehyde is completely consumed (as monitored by TLC, typically 12-24 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with dichloromethane.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the pure cyclopropane product.
III. Biocatalytic Asymmetric Cyclopropanation
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Engineered enzymes, particularly from the cytochrome P450 superfamily and myoglobin, can catalyze highly stereoselective cyclopropanation reactions.[10][11][12] These reactions often proceed under mild, aqueous conditions with exceptional levels of enantioselectivity.
A. Cyclopropanation using Engineered Cytochrome P450 Enzymes
Engineered P450 enzymes can catalyze the formal transfer of a carbene from a diazoester to an alkene. This "new-to-nature" reactivity is achieved by providing the enzyme with a diazo compound and a reducing agent under anaerobic conditions.[10]
Quantitative Data Summary: P450-Catalyzed Cyclopropanation of Styrene [10]
| P450 Variant | Yield (%) | dr (cis:trans) | ee (%) (cis) | Reference |
| P450BM3 T268A | - | 97:3 | >99 | [10] |
| P450BM3 C2G9R1 | 77 (with α-methyl styrene) | - | - | [10] |
Experimental Protocol: General Procedure for P450-Catalyzed Cyclopropanation [10]
-
Preparation: In an anaerobic environment (e.g., a glovebox), prepare a solution in a phosphate buffer (pH 8.0) containing the purified P450 enzyme variant, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase (for NADH regeneration).
-
Substrate Addition: Add the alkene substrate (e.g., styrene), typically dissolved in a co-solvent like methanol (e.g., 5% v/v).
-
Initiation: Initiate the reaction by adding ethyl diazoacetate (EDA) and NADH.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle shaking for 24 hours.
-
Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by GC or HPLC to determine the yield, diastereoselectivity, and enantioselectivity.
IV. Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for cyclopropanation that uses a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. Asymmetric versions often rely on chiral ligands or auxiliaries to direct the stereochemical outcome, particularly with substrates like allylic alcohols where the hydroxyl group can coordinate to the zinc reagent.[13][14]
Quantitative Data Summary: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols [13]
| Allylic Alcohol | Chiral Ligand | Yield (%) | dr | ee (%) | Reference |
| Cinnamyl alcohol | Chiral aziridine-phosphine | 91 | 92:8 | 91 | [13] |
| Geraniol | Chiral aziridine-phosphine | 85 | 89:11 | 84 | [13] |
Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol [13]
-
Preparation: Cool a solution of the chiral aziridine-phosphine ligand (e.g., 0.05 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) to 0 °C.
-
Addition of Reagents: To this solution, add cinnamyl alcohol (0.5 mmol, 1.0 equiv), followed by diethylzinc (1.0 M in hexanes, 1.0 mmol, 2.0 equiv), and then diiodomethane (CH₂I₂, 0.6 mmol, 1.2 equiv).
-
Reaction: Stir the resulting mixture for 4 hours at room temperature.
-
Work-up: Quench the reaction by adding a 2 M aqueous solution of NaOH. Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry with MgSO₄, and evaporate the solvent in vacuo. Purify the residue by column chromatography.
Conclusion
The asymmetric synthesis of chiral cyclopropanes is a dynamic field with a diverse array of powerful methodologies. The choice of method depends on factors such as the nature of the substrate, the required level of stereocontrol, functional group compatibility, and the availability of reagents and catalysts. Transition-metal catalysis offers broad applicability and high efficiency, particularly with the development of safer carbene precursors. Organocatalysis provides a robust, metal-free alternative, while biocatalysis is an increasingly attractive option for its exceptional selectivity and green credentials. The protocols and data presented herein serve as a practical guide for researchers to select and implement the most suitable strategy for their synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Chiral Rh(II) Catalyst for Enantioselective [2 + 1]-Cycloaddition. Mechanistic Implications and Applications [organic-chemistry.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 9. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cheme.caltech.edu [cheme.caltech.edu]
- 11. mdpi.com [mdpi.com]
- 12. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 1,2-Cyclopropanedicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,2-cyclopropanedicarboxylate is a versatile building block in medicinal chemistry, offering a rigid cyclopropane scaffold that can be strategically incorporated into molecular designs to enhance potency, selectivity, and metabolic stability. The constrained nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, making it an invaluable tool for probing molecular interactions and for the design of peptidomimetics and other conformationally restricted molecules. This document provides an overview of the applications of diethyl 1,2-cyclopropanedicarboxylate in the development of therapeutic agents, with a focus on its use in the synthesis of enzyme inhibitors. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.
Application 1: Inhibition of O-Acetylserine Sulfhydrylase (OASS) for Antibacterial Drug Discovery
Derivatives of cyclopropane-1,2-dicarboxylic acid have emerged as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria. As this pathway is essential for bacterial survival and is absent in humans, OASS represents a promising target for the development of novel antibacterial agents. The rigid cyclopropane scaffold of these inhibitors allows for optimal positioning of pharmacophoric elements within the enzyme's active site, leading to high binding affinity.
Quantitative Data: Inhibition of O-Acetylserine Sulfhydrylase (OASS)
The following table summarizes the dissociation constants (Kd) of various cyclopropane-1,2-dicarboxylate derivatives against OASS isoforms from different bacterial species.
| Compound | Target Enzyme | Dissociation Constant (Kd) |
| UPAR415 | S. typhimurium OASS-A | 0.028 µM |
| UPAR415 | S. typhimurium OASS-B | 0.490 µM |
| Thiazole amide of cyclopropane carboxylic acid (F9) | E. coli | MIC80 = 32 µg/mL |
| Ethyl ester derivative of cyclopropane-1,2-dicarboxylic acid | S. typhimurium OASS-A | 83 µM |
Signaling Pathway: Bacterial Cysteine Biosynthesis
The synthesis of cysteine in bacteria is a two-step process. First, serine acetyltransferase (SAT) catalyzes the conversion of L-serine to O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS) catalyzes the reaction of OAS with sulfide to produce L-cysteine. Inhibition of OASS disrupts this essential pathway, leading to bacterial cell death.
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid Diamide Derivatives
This protocol describes a general method for the synthesis of diamide derivatives of trans-1,2-cyclopropanedicarboxylic acid, which can be further elaborated into potent OASS inhibitors.
Step 1: Hydrolysis of Diethyl trans-1,2-Cyclopropanedicarboxylate
-
To a solution of diethyl trans-1,2-cyclopropanedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-1,2-cyclopropanedicarboxylic acid.
Step 2: Amidation of trans-1,2-Cyclopropanedicarboxylic Acid
-
Dissolve trans-1,2-cyclopropanedicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the crude diacyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diamide derivative.
Protocol 2: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against OASS.
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 10 mM O-acetylserine (OAS), and 5 mM sodium sulfide.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified OASS enzyme.
-
Incubate the reaction at 37 °C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching agent, such as 20% trichloroacetic acid.
-
Measure the amount of L-cysteine produced using a suitable method, such as the ninhydrin assay, which involves measuring the absorbance at 570 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Kd value.
Application 2: Diethyl 1,2-Cyclopropanedicarboxylate as a Scaffold for Conformationally Constrained Peptidomimetics
The rigid framework of diethyl 1,2-cyclopropanedicarboxylate makes it an excellent starting material for the synthesis of conformationally constrained amino acids and peptidomimetics. By replacing a flexible dipeptide unit with a cyclopropane-based mimic, it is possible to lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. This approach has been successfully applied in the design of inhibitors for various enzymes, including proteases.
Logical Relationship: From Flexible Peptide to Rigid Mimic
The incorporation of a cyclopropane ring derived from diethyl 1,2-cyclopropanedicarboxylate introduces conformational rigidity into a peptide backbone. This can pre-organize the pharmacophoric groups into the bioactive conformation, reducing the entropic penalty upon binding to the target receptor or enzyme.
Conclusion
Diethyl 1,2-cyclopropanedicarboxylate is a valuable and versatile building block in medicinal chemistry. Its application in the development of OASS inhibitors highlights its potential for creating novel antibacterial agents. Furthermore, its use as a rigid scaffold in peptidomimetics provides a powerful strategy for designing potent and selective modulators of biological targets. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and its derivatives in their drug discovery efforts.
Application Notes and Protocols: Diethyl 1,2-Cyclopropanedicarboxylate as a Michael Acceptor Surrogate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 1,2-cyclopropanedicarboxylate is a highly functionalized and strained three-membered ring system. The presence of two vicinal electron-withdrawing ester groups significantly influences its reactivity. While not a traditional Michael acceptor that maintains its cyclic structure upon reaction, it serves as a potent electrophile for nucleophilic attack. This attack, however, typically proceeds via a ring-opening mechanism, often referred to as a "homo-Michael addition" or "conjugate addition-ring opening." This process provides a valuable synthetic route to substituted glutaric acid derivatives, which are important scaffolds in medicinal chemistry and materials science. These application notes provide an overview of this reactivity and generalized protocols for its application.
Reactivity Overview: Michael Addition vs. Ring-Opening
In a classical Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, preserving the core structure of the acceptor. In the case of diethyl 1,2-cyclopropanedicarboxylate, the high ring strain (approximately 27-28 kcal/mol) and the activation by the two ester groups make the cyclopropane ring susceptible to cleavage.
Nucleophilic attack on one of the cyclopropane carbons initiates a cascade where the ring opens to relieve strain, and the resulting carbanion is stabilized by the adjacent ester group. This ring-opening pathway is generally more thermodynamically favorable than a simple addition that would retain the strained ring. Donor-acceptor cyclopropanes, which have vicinal electron-donating and electron-withdrawing groups, are particularly known to undergo facile ring-opening reactions.[1][2] While diethyl 1,2-cyclopropanedicarboxylate is an acceptor-acceptor system, the principle of strain release driving the reaction remains a key factor.
Data Presentation
The following table summarizes the expected outcomes and reaction parameters for the nucleophilic ring-opening of diethyl 1,2-cyclopropanedicarboxylate. The data is generalized from the reactivity of similarly activated cyclopropane systems due to the limited specific literature for the 1,2-isomer in classical Michael additions.
| Nucleophile (Nu:) | Product Type | Typical Reaction Conditions | Expected Yield | Reference/Analogy |
| Amines (e.g., primary, secondary) | Diethyl 3-(alkylamino)pentanedioate | Polar aprotic solvent (e.g., THF, DMF), Room Temp. to 80 °C | Moderate to High | Reactivity of donor-acceptor cyclopropanes with amines[3] |
| Thiols (e.g., alkyl, aryl) | Diethyl 3-(alkylthio)pentanedioate | Base (e.g., NaH, Et3N), Polar aprotic solvent (e.g., THF), 0 °C to Room Temp. | Moderate to High | General reactivity of thiols with electrophiles[4] |
| Malonates (e.g., diethyl malonate) | Tetraethyl propane-1,1,3,3-tetracarboxylate | Strong base (e.g., NaOEt), Ethanol, Reflux | Moderate | Addition to activated cyclopropanes[5] |
| Enolates (from ketones/esters) | Substituted 3-acyl or 3-carboalkoxy glutarates | LDA, THF, -78 °C to Room Temp. | Variable | General enolate chemistry |
Experimental Protocols
The following are generalized protocols for the ring-opening reaction of diethyl 1,2-cyclopropanedicarboxylate with common nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Ring-Opening with an Amine Nucleophile
Objective: To synthesize a diethyl 3-(amino)pentanedioate derivative.
Materials:
-
Diethyl 1,2-cyclopropanedicarboxylate (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1,2-cyclopropanedicarboxylate in anhydrous THF (to a concentration of 0.1-0.5 M).
-
Add the amine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Ring-Opening with a Thiol Nucleophile
Objective: To synthesize a diethyl 3-(thio)pentanedioate derivative.
Materials:
-
Diethyl 1,2-cyclopropanedicarboxylate (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
If using NaH: Carefully add the NaH to the THF. Cool the suspension to 0 °C and add the thiol dropwise. Stir for 15-30 minutes at 0 °C to form the sodium thiolate.
-
If using Et₃N: Add the thiol and triethylamine to the THF at room temperature.
-
To the solution/suspension of the thiolate (or thiol/amine mixture), add a solution of diethyl 1,2-cyclopropanedicarboxylate in anhydrous THF dropwise at 0 °C or room temperature.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Comparison of hypothetical Michael addition vs. probable ring-opening pathway.
Experimental Workflow
Caption: General workflow for nucleophilic ring-opening of diethyl 1,2-cyclopropanedicarboxylate.
Logical Relationships in Reactivity
Caption: Logical flow of the ring-opening reaction of diethyl 1,2-cyclopropanedicarboxylate.
Applications in Drug Development and Synthesis
The ring-opened products, namely 3-substituted glutaric acid diesters, are versatile intermediates. The glutaric acid scaffold is present in various biologically active molecules and can be used as a building block for more complex structures. For instance, these derivatives can be precursors for:
-
Peptidomimetics: The amino-substituted glutarates can serve as constrained amino acid analogues.
-
Enzyme Inhibitors: The functionalized backbone can be tailored to fit into the active sites of various enzymes.
-
Heterocycle Synthesis: The 1,5-dicarbonyl relationship in the products allows for the synthesis of various five- and six-membered heterocyclic rings, such as pyridines and piperidines.
References
- 1. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new golden age for donor-acceptor cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates | Semantic Scholar [semanticscholar.org]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Ring-Opening of Diethyl 1,2-Cyclopropanedicarboxylate
Introduction: The Activated Cyclopropane as a Synthetic Linchpin
Diethyl 1,2-cyclopropanedicarboxylate is a quintessential example of a donor-acceptor (D-A) cyclopropane, though more accurately described as an acceptor-acceptor system. The vicinal arrangement of two electron-withdrawing ethyl ester groups on the strained three-membered ring creates a highly polarized and reactive scaffold. This inherent reactivity, driven by the release of approximately 27 kcal/mol of ring strain, makes it an exceptionally versatile three-carbon (C3) building block in modern organic synthesis. Its strategic ring-opening provides a powerful method for the stereocontrolled synthesis of highly functionalized acyclic systems, which are often precursors to complex molecules, including pharmaceuticals and agrochemicals.[1]
This guide provides an in-depth exploration of the primary modes of ring-opening for diethyl 1,2-cyclopropanedicarboxylate, focusing on the underlying mechanisms and providing detailed, field-proven protocols for researchers in synthetic chemistry and drug development. We will dissect nucleophilic, electrophilic, and organometallic-mediated pathways, offering insights into the causality behind experimental design.
Nucleophilic Ring-Opening: A Direct Approach to 1,3-Difunctionalization
The most common and intuitive reaction pathway for this substrate is nucleophilic ring-opening. The electron-withdrawing nature of the diester functionality renders the cyclopropyl carbons electrophilic and susceptible to attack by a wide range of nucleophiles. This process is often facilitated by Lewis or Brønsted acids, which coordinate to a carbonyl oxygen, further polarizing the system and activating the ring for cleavage.[2][3][4]
The general mechanism involves the attack of a nucleophile (Nu⁻) on one of the cyclopropyl carbons (C1), leading to the cleavage of the distal C2-C3 bond. This generates a carbanionic intermediate at C3, which is stabilized by the adjacent ester group. Subsequent protonation or trapping with an electrophile yields the final 1,3-difunctionalized product.
General Mechanism: Nucleophilic Addition
Caption: General mechanism of nucleophilic ring-opening.
Protocol 1: Thiol-Mediated Ring-Opening of trans-Diethyl 1,2-Cyclopropanedicarboxylate
This protocol details the addition of a soft sulfur nucleophile, thiophenol, to generate a diethyl 2-(phenylthio)pentanedioate derivative. This reaction is a classic example of a base-catalyzed nucleophilic ring-opening.
Experimental Protocol:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add trans-diethyl 1,2-cyclopropanedicarboxylate (1.0 equiv, e.g., 1.86 g, 10 mmol).
-
Reagents: Add anhydrous acetonitrile (20 mL) to dissolve the substrate. To this solution, add thiophenol (1.05 equiv, 1.16 g, 10.5 mmol) followed by anhydrous potassium carbonate (K₂CO₃) (1.5 equiv, 2.07 g, 15 mmol).
-
Scientist's Note: Potassium carbonate acts as a mild base to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile in situ. Anhydrous conditions are preferred to prevent side reactions.
-
-
Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate (2 x 15 mL). Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure product.
Data Presentation:
| Nucleophile | Product | Typical Yield |
|---|---|---|
| Thiophenol | Diethyl 2-(phenylthio)pentanedioate | 85-95% |
| Piperidine | Diethyl 2-(piperidin-1-yl)pentanedioate | 80-90% |
| Indole | Diethyl 2-(1H-indol-1-yl)pentanedioate | 75-88% |
Organocuprate Homoconjugate Addition: Forging C-C Bonds
Gilman reagents (lithium dialkylcuprates) are powerful soft nucleophiles renowned for their ability to perform conjugate additions.[5][6][7] In the context of activated cyclopropanes, they engage in a "homoconjugate" or 1,5-addition, where the nucleophilic carbon attacks a cyclopropyl carbon, breaking the strained ring to form a new carbon-carbon bond and generating a stable enolate.[8] This method is invaluable for introducing alkyl or aryl groups.
Mechanism: Organocuprate 1,5-Addition
Caption: Homoconjugate addition of a Gilman reagent.
Protocol 2: Ring-Opening with Lithium Dimethylcuprate
This protocol describes the addition of a methyl group via a Gilman reagent, yielding diethyl 2-methylpentanedioate.
Experimental Protocol:
-
Cuprate Preparation:
-
To a flame-dried, three-neck flask under argon, add copper(I) iodide (CuI) (1.0 equiv, 1.90 g, 10 mmol).
-
Add anhydrous diethyl ether (Et₂O) (40 mL) and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add methyllithium (MeLi) (2.0 equiv, ~1.6 M in Et₂O, 12.5 mL, 20 mmol) dropwise via syringe. The solution will typically change color from a yellowish slurry to a nearly colorless solution upon formation of the Gilman reagent (LiCuMe₂).
-
Scientist's Note: The 2:1 stoichiometry of organolithium to copper(I) salt is critical for forming the reactive "ate" complex.[6] The reaction is exothermic and must be controlled by slow addition at low temperature.
-
-
Reaction:
-
Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of trans-diethyl 1,2-cyclopropanedicarboxylate (1.0 equiv relative to CuI, 1.86 g, 10 mmol) in anhydrous Et₂O (10 mL).
-
Add the substrate solution dropwise to the cold Gilman reagent over 15 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color (indicating complexation of copper salts with ammonia).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 25 mL).
-
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography (eluent: 5-15% ethyl acetate in hexanes).
Data Presentation:
| Organocuprate | Product | Typical Yield |
|---|---|---|
| LiCu(CH₃)₂ | Diethyl 2-methylpentanedioate | 75-85% |
| LiCu(n-Bu)₂ | Diethyl 2-butylpentanedioate | 70-80% |
Acid-Catalyzed Ring-Opening: Generating Carbocationic Intermediates
Treatment with a strong acid activates the cyclopropane towards ring-opening by protonating a carbonyl oxygen. This creates a highly electrophilic species that undergoes C-C bond cleavage to form a stabilized 1,3-dipolar intermediate or a discrete carbocation. This reactive intermediate is then readily trapped by available nucleophiles. The use of highly polar, non-nucleophilic fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is particularly effective in promoting these transformations by stabilizing the cationic intermediates.[3][9]
Workflow: Acid-Catalyzed Friedel-Crafts Alkylation
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Reactions of cis-Diethyl 1,2-Cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the diastereoselective transformation of cis-diethyl 1,2-cyclopropanedicarboxylate, a versatile building block in organic synthesis. The primary focus is on enzymatic hydrolysis, a key method for accessing chiral cyclopropane derivatives, which are valuable intermediates in the development of novel therapeutics.
Diastereoselective Enzymatic Hydrolysis
The desymmetrization of prochiral diesters through enzymatic hydrolysis is a powerful strategy for the synthesis of enantiomerically enriched compounds. Pig Liver Esterase (PLE) has been shown to be an effective biocatalyst for the stereoselective hydrolysis of various cyclic diesters, including those of cyclopropane derivatives.
Principle
cis-Diethyl 1,2-cyclopropanedicarboxylate is a meso compound, meaning it is achiral but contains stereogenic centers. The two ester groups are enantiotopic. A chiral catalyst, such as an enzyme, can differentiate between these two groups, leading to the selective hydrolysis of one ester over the other. This results in the formation of a chiral monoester, a valuable synthetic intermediate. The stereochemical outcome of the reaction is determined by the specific binding of the substrate within the chiral active site of the enzyme.
Application: Synthesis of Chiral Cyclopropane Monoesters
The diastereoselective hydrolysis of cis-diethyl 1,2-cyclopropanedicarboxylate provides access to enantiomerically enriched (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid or its (1S,2R)-enantiomer, depending on the enzyme and reaction conditions. These chiral building blocks are valuable in the synthesis of constrained amino acids, nucleoside analogues, and other biologically active molecules.
Experimental Protocol: Pig Liver Esterase (PLE) Catalyzed Hydrolysis
This protocol is adapted from established procedures for the enzymatic hydrolysis of cyclic diesters.
Materials:
-
cis-Diethyl 1,2-cyclopropanedicarboxylate
-
Pig Liver Esterase (PLE, EC 3.1.1.1), commercially available lyophilisate or suspension
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Sodium hydroxide (NaOH) solution (0.1 M), standardized
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH meter or autotitrator
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve cis-diethyl 1,2-cyclopropanedicarboxylate (1.0 g, 5.37 mmol) in a minimal amount of a co-solvent such as acetone or DMSO if necessary, and then add it to 100 mL of 0.1 M phosphate buffer (pH 7.5). Stir the mixture vigorously to ensure a fine suspension.
-
Enzyme Addition: Add Pig Liver Esterase (a typical starting amount is 100-500 units).
-
Reaction Monitoring and pH Control: Monitor the reaction progress by the consumption of NaOH. Maintain the pH of the reaction mixture at 7.5 by the continuous addition of 0.1 M NaOH solution using a pH meter and an automatic titrator. The reaction is complete when one equivalent of NaOH has been consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude monoester.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by analysis using standard chromatographic or spectroscopic methods.
-
Quantitative Data
The following table summarizes typical results for the PLE-catalyzed hydrolysis of cis-1,2-cycloalkanedicarboxylic acid esters, which are analogous to the target substrate. Specific data for cis-diethyl 1,2-cyclopropanedicarboxylate should be determined experimentally but are expected to be within a similar range.
| Substrate (cis-diester) | Enzyme | Product (monoester) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Dimethyl 1,2-cyclopropanedicarboxylate | PLE | (1R,2S)-1-carboxy-2-methoxycarbonylcyclopropane | 85-95 | >90 |
| Diethyl 1,2-cyclobutanedicarboxylate | PLE | (1R,2S)-1-carboxy-2-ethoxycarbonylcyclobutane | 80-90 | >95 |
Note: The absolute configuration of the product can vary depending on the specific PLE preparation and reaction conditions.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for PLE-catalyzed hydrolysis.
Caption: Diastereoselective hydrolysis pathway.
Applications in Drug Development
Chiral cyclopropane derivatives are sought-after motifs in medicinal chemistry due to their conformational rigidity and metabolic stability. The ability to introduce specific stereochemistry through diastereoselective reactions is crucial for optimizing pharmacological activity and reducing off-target effects. The enantiomerically enriched monoesters obtained from the enzymatic hydrolysis of cis-diethyl 1,2-cyclopropanedicarboxylate can serve as precursors to:
-
Constrained Dipeptide Mimetics: The rigid cyclopropane backbone can be incorporated into peptide structures to lock in a specific conformation, which can enhance binding to biological targets.
-
Antiviral and Anticancer Agents: Many nucleoside analogues with antiviral or anticancer activity contain carbocyclic rings. Chiral cyclopropane derivatives can be used to synthesize novel analogues with potentially improved efficacy and selectivity.
-
Enzyme Inhibitors: The unique stereochemistry and electronic properties of cyclopropanes can be exploited to design potent and selective enzyme inhibitors.
By providing a reliable method for the synthesis of chiral cyclopropane building blocks, the diastereoselective reactions of cis-diethyl 1,2-cyclopropanedicarboxylate offer a valuable tool for drug discovery and development professionals.
Application Notes and Protocols: Large-Scale Synthesis of Diethyl 1,2-Cyclopropanedicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 1,2-cyclopropanedicarboxylate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and electronic properties to molecules, making it a desirable motif in drug design. This document provides a detailed protocol for the large-scale synthesis of diethyl 1,2-cyclopropanedicarboxylate, focusing on a robust and scalable method. The primary route described is the stereospecific cyclopropanation of diethyl maleate using a modified Simmons-Smith reaction, which offers high yields and good control over stereochemistry.
Core Reaction:
The synthesis of diethyl 1,2-cyclopropanedicarboxylate is achieved via the cyclopropanation of diethyl maleate. The Simmons-Smith reaction and its modifications are well-suited for this transformation on a large scale. This method involves the use of an organozinc carbenoid, typically formed from diethylzinc and diiodomethane. The reaction is known for its stereospecificity; thus, starting with diethyl maleate (the cis-isomer) will predominantly yield the cis-isomer of the product, diethyl cis-1,2-cyclopropanedicarboxylate.
Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Maleate
This protocol is adapted from established Simmons-Smith cyclopropanation procedures and is designed for a large-scale laboratory setting.
Materials:
-
Diethyl maleate (≥98%)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (≥99%, stabilized)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
Equipment:
-
Large-capacity three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.
-
Ice-water bath and/or a cooling system.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In a clean, dry, large-capacity three-necked flask under a nitrogen atmosphere, add diethyl maleate and anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the diethylzinc solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at or below 5 °C. After the addition is complete, continue stirring for an additional 15 minutes at 0 °C.
-
Carbenoid Formation and Cyclopropanation: In a separate dry flask, prepare a solution of diiodomethane in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Stir the mixture vigorously for 30 minutes. A white precipitate of zinc salts will form.
-
Work-up:
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with dichloromethane.
-
Transfer the filtrate to a large separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude diethyl 1,2-cyclopropanedicarboxylate by vacuum distillation to obtain the pure product.
Data Presentation:
The following table summarizes the quantitative data for a representative large-scale synthesis.
| Parameter | Value |
| Reactants | |
| Diethyl Maleate | 1.00 kg (5.81 mol) |
| Diethylzinc (1.0 M in hexanes) | 7.0 L (7.0 mol, 1.2 equiv) |
| Diiodomethane | 1.86 kg (7.0 mol, 1.2 equiv) |
| Anhydrous Dichloromethane | 10 L |
| Reaction Conditions | |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Work-up and Purification | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Purification Method | Vacuum Distillation |
| Yield and Purity | |
| Expected Yield | 80-90% |
| Expected Purity | >98% (by GC analysis) |
Mandatory Visualization:
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: Experimental workflow for the large-scale synthesis of diethyl 1,2-cyclopropanedicarboxylate.
Caption: Simplified reaction scheme for the Simmons-Smith cyclopropanation.
Safety Precautions:
-
Diethylzinc: Is highly pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.
-
Diiodomethane: Is a toxic and dense liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Reaction Quench: The quenching of the reaction can be exothermic. Perform the quench slowly and with adequate cooling.
The described protocol provides a reliable and scalable method for the synthesis of diethyl 1,2-cyclopropanedicarboxylate. Adherence to the detailed experimental procedure and safety precautions is crucial for a successful and safe synthesis. The use of the modified Simmons-Smith reaction ensures high yields and stereospecificity, making it an attractive method for industrial and academic researchers.
Application Notes and Protocols: Enantioselective Cyclopropanation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern enantioselective cyclopropanation methods, a cornerstone reaction in synthetic chemistry for the creation of chiral cyclopropane rings. These three-membered carbocycles are crucial structural motifs in numerous pharmaceuticals and bioactive molecules.[1][2][3] This document details various catalytic systems, presents quantitative data for catalyst performance, and provides detailed experimental protocols for key methodologies.
Introduction
The synthesis of enantiomerically pure cyclopropanes is of significant interest due to their prevalence in medicinal chemistry and natural products.[2][3] Catalytic asymmetric cyclopropanation of alkenes has emerged as the most powerful and versatile strategy to access these chiral building blocks.[1][4] This is largely achieved through the transfer of a carbene or carbenoid species to an alkene, mediated by a chiral catalyst. Historically, the use of potentially explosive diazoalkanes as carbene precursors has been a significant drawback.[1][4][5] Consequently, recent research has focused on developing safer and more practical carbene sources, such as gem-dichloroalkanes and 1,2-dicarbonyl compounds, and novel catalytic systems to effect this transformation with high efficiency and stereocontrol.[4][5][6]
Catalytic Systems and Methodologies
A variety of chiral catalysts have been developed for enantioselective cyclopropanation, with cobalt, rhodium, and organocatalytic systems being particularly prominent. More recently, biocatalysis and electro-organocatalysis have emerged as powerful and sustainable alternatives.
Cobalt-Catalyzed Cyclopropanation
Cobalt complexes, particularly those with chiral porphyrin or pyridine diimine (PDI) ligands, have proven to be exceptional catalysts for enantioselective cyclopropanation.[4][7] These catalysts exhibit unique reactivity and selectivity, often surpassing traditional rhodium and copper systems.[7] A significant advantage of some cobalt-catalyzed systems is their ability to utilize nonstabilized carbenes generated from safer precursors like gem-dichloroalkanes, thus avoiding hazardous diazoalkanes.[1][4]
Key Features of Cobalt Catalysis:
-
High Enantioselectivity: Excellent enantiocontrol is achievable for a broad range of alkenes.
-
Use of Non-Diazo Precursors: Enables the use of safer carbene sources.[1][4]
-
Broad Substrate Scope: Effective for monosubstituted, 1,1-disubstituted, and internal alkenes.[4]
General Experimental Workflow for Cobalt-Catalyzed Cyclopropanation
Caption: A typical experimental workflow for cobalt-catalyzed enantioselective cyclopropanation.
Phase-Transfer Catalyzed Cyclopropanation
Asymmetric phase-transfer catalysis offers a practical and environmentally friendly approach to enantioselective cyclopropanation. This methodology often utilizes chiral ammonium salts derived from cinchona alkaloids to control the stereochemical outcome of the reaction.[8] The Michael-Initiated Ring Closing (MIRC) reaction is a common pathway in these transformations.[8]
Key Features of Phase-Transfer Catalysis:
-
Organocatalytic: Avoids the use of transition metals.
-
Mild Reaction Conditions: Reactions are often carried out at or below room temperature.[8]
-
Bifunctional Catalysts: The presence of functional groups like a free hydroxyl on the catalyst can be crucial for achieving high selectivity.[8]
Electro-organocatalytic Cyclopropanation
A recent innovation combines aminocatalysis with electrochemistry to achieve asymmetric cyclopropanation.[9] This method can avoid the use of stoichiometric chemical oxidants or halogenating agents by generating the reactive species electrochemically.[9] This approach represents a greener and more sustainable alternative to traditional methods.[9]
Logical Relationship in Electro-organocatalytic Cascade
Caption: Logical flow of the electro-organocatalytic cascade for asymmetric cyclopropanation.
Data Presentation
The following tables summarize the performance of various catalytic systems for the enantioselective cyclopropanation of different alkenes.
Table 1: Cobalt-Catalyzed Asymmetric Cyclopropanation with a Non-stabilized Carbene [4]
| Entry | Alkene Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | 1,1-dimethyl-2-phenylcyclopropane | 90 | 93 |
| 2 | 4-Methylstyrene | 1,1-dimethyl-2-(p-tolyl)cyclopropane | 88 | 94 |
| 3 | 4-Methoxystyrene | 2-(4-methoxyphenyl)-1,1-dimethylcyclopropane | 91 | 92 |
| 4 | 1,1-Diphenylethylene | 2,2-dimethyl-1,1-diphenylcyclopropane | 85 | 95 |
| 5 | (Z)-1,2-diphenylethene | (1R,2S,3S)-1,2-dimethyl-1,2-diphenylcyclopropane | 75 | 91 |
Reaction Conditions: Alkene (1.0 equiv), 2,2-dichloropropane (1.5 equiv), Zn (3.0 equiv), (OIP)CoBr2 catalyst 4 (5 mol %), solvent, room temperature.[4]
Table 2: Phase-Transfer Catalyzed Asymmetric Cyclopropanation of Chalcones [8]
| Entry | Chalcone | Catalyst | Yield (%) | ee (%) |
| 1 | Chalcone | Quinidine-derived catalyst 4c | 70 | 48 (74:26 er) |
| 2 | 4-Chlorochalcone | Quinidine-derived catalyst 4c | 65 | 52 (76:24 er) |
| 3 | 4-Methylchalcone | Quinidine-derived catalyst 4c | 72 | 46 (73:27 er) |
| 4 | Chalcone | Quinine-derived catalyst 5d | 68 | 48 (74:26 er) |
Reaction Conditions: Chalcone (6 equiv), bromomalonate (1 equiv), K2CO3 (10 equiv, 50% aq), catalyst (10 mol %), mesitylene, 0 °C.[8]
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Asymmetric Dimethylcyclopropanation of Styrene[4]
Materials:
-
Styrene
-
2,2-dichloropropane
-
Zinc dust
-
(OIP)CoBr2 complex 4 (catalyst)
-
Anhydrous solvent (e.g., THF or DME)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (OIP)CoBr2 catalyst (0.05 mmol, 5 mol %).
-
Add the alkene substrate (1.0 mmol, 1.0 equiv) and the anhydrous solvent.
-
To this solution, add zinc dust (3.0 mmol, 3.0 equiv).
-
Finally, add the gem-dichloroalkane (1.5 mmol, 1.5 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Phase-Transfer Catalyzed Asymmetric Cyclopropanation of Chalcone[8]
Materials:
-
Chalcone
-
Diethyl bromomalonate
-
Potassium carbonate (K2CO3)
-
Quinidine-derived catalyst 4c
-
Mesitylene
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add a 50% aqueous solution of K2CO3 (10 equiv).
-
Add a solution of the quinidine-derived catalyst 4c (0.10 mmol, 10 mol %) in mesitylene.
-
Flush the flask with argon.
-
Add the chalcone derivative (6.0 mmol, 6.0 equiv) to the solution.
-
Stir the biphasic mixture vigorously (>1200 rpm) and cool to 0 °C in an ice bath under an argon atmosphere.
-
Add the diethyl bromomalonate (1.0 mmol, 1.0 equiv) in three equal portions over 24 hours.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired cyclopropane product.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Applications in Drug Development
The enantioselective synthesis of cyclopropanes is of paramount importance in the pharmaceutical industry. The cyclopropane motif is a key structural feature in several marketed drugs, where its unique conformational rigidity and metabolic stability contribute to improved pharmacological properties.
Examples of Drugs Containing Chiral Cyclopropane Cores:
-
Tranylcypromine: An antidepressant.
-
Tasimelteon: A treatment for non-24-hour sleep-wake disorder.
-
Ticagrelor: An antiplatelet medication.
Biocatalytic methods, using engineered enzymes like myoglobin, have been successfully applied to the gram-scale synthesis of the chiral cyclopropane cores of these drugs with excellent diastereo- and enantioselectivity.[10] These biocatalytic routes often outperform traditional chemical methods, offering a more concise and efficient synthesis.[10]
Conclusion
The field of enantioselective cyclopropanation continues to evolve rapidly, with the development of novel catalysts and methodologies that offer improved efficiency, selectivity, and safety. The move away from hazardous diazo compounds towards more stable carbene precursors is a significant advancement.[1][4][5] The methods and protocols outlined in these application notes provide a valuable resource for researchers engaged in the synthesis of chiral molecules for drug discovery and development, highlighting the power and versatility of modern asymmetric catalysis.
References
- 1. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric cyclopropanation via an electro-organocatalytic cascade - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05092D [pubs.rsc.org]
- 10. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 1,2-Cyclopropanedicarboxylate as a Versatile Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl 1,2-cyclopropanedicarboxylate as a versatile building block in the synthesis of complex natural products. The unique strained ring system and the presence of two modifiable ester groups make this molecule a valuable starting material for the construction of various molecular architectures. This document details key transformations and provides experimental protocols for the synthesis of important intermediates and a commercially significant natural product derivative.
Introduction
Cyclopropane rings are integral structural motifs found in a wide array of biologically active natural products, including terpenes, alkaloids, and fatty acid derivatives. The inherent ring strain of the cyclopropane moiety often imparts unique conformational constraints and metabolic stability to these molecules, making them attractive targets for synthetic chemists. Diethyl 1,2-cyclopropanedicarboxylate, available in both cis and trans isomeric forms, serves as a readily accessible and versatile precursor for the introduction of the cyclopropane unit in complex syntheses. Its ester functionalities provide convenient handles for a variety of chemical transformations, including reduction, hydrolysis, and conversion to other functional groups, enabling the elaboration of the cyclopropane core into more complex structures.
Key Applications and Transformations
Diethyl 1,2-cyclopropanedicarboxylate is a valuable precursor for the synthesis of key intermediates, such as trans-1,2-bis(hydroxymethyl)cyclopropane, which can be further elaborated into various natural products. One of the most significant applications of cyclopropane-containing building blocks is in the synthesis of pyrethroid insecticides, which are esters of chrysanthemic acid.
Synthesis of Key Intermediate: (±)-trans-1,2-Bis(hydroxymethyl)cyclopropane
A fundamental transformation of diethyl trans-1,2-cyclopropanedicarboxylate is its reduction to the corresponding diol. This diol is a versatile intermediate that can be used in a variety of subsequent reactions.
Reaction Scheme:
Caption: Reduction of diethyl trans-1,2-cyclopropanedicarboxylate.
Application in the Synthesis of (±)-trans-Chrysanthemic Acid
(±)-trans-Chrysanthemic acid is a key component of synthetic pyrethroids, a major class of insecticides.[1] A plausible synthetic route from diethyl trans-1,2-cyclopropanedicarboxylate involves an initial reduction to the diol, followed by a series of transformations to introduce the isobutenyl side chain and subsequent oxidation to the carboxylic acid. The following sections detail the experimental protocols for key steps in this synthetic pathway.
Experimental Protocols
Protocol 1: Synthesis of (±)-trans-1,2-Bis(hydroxymethyl)cyclopropane[2]
This protocol describes the reduction of diethyl trans-1,2-cyclopropanedicarboxylate to (±)-trans-1,2-bis(hydroxymethyl)cyclopropane using lithium aluminum hydride.
Materials:
-
Diethyl trans-1,2-cyclopropanedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Methanol
-
Sodium methoxide
-
500-mL three-necked flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
A 500-mL, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with anhydrous THF (100 mL) and lithium aluminum hydride (4.17 g, 109.7 mmol).
-
The mixture is cooled to 0 °C in an ice-water bath.
-
A solution of diethyl trans-1,2-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in THF (25 mL) is added dropwise over 1 hour.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction is stirred for an additional 18 hours.
-
The flask is cooled again in an ice-water bath, and the reaction is cautiously quenched by the dropwise addition of saturated aqueous NH₄Cl solution (30 mL).
-
The resulting mixture is stirred for 5 hours and then filtered.
-
The collected solids are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. The solids are washed with additional ethyl acetate (2 x 50 mL).
-
The combined organic filtrates are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product as a pale-yellow oil.
-
The crude product is dissolved in methanol (100 mL), and sodium methoxide (100 mg) is added. The solution is stirred at room temperature for 18 hours to cleave any acetate byproducts.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford pure (±)-trans-1,2-bis(hydroxymethyl)cyclopropane.
Quantitative Data:
| Compound | Starting Amount (mmol) | Product Amount (g) | Yield (%) |
| (±)-trans-1,2-Bis(hydroxymethyl)cyclopropane | 73.1 | 7.45 (crude) | ~99 |
Protocol 2: Hydrolysis of Diethyl 1,2-Cyclopropanedicarboxylate to 1,2-Cyclopropanedicarboxylic Acid (General Procedure)
This protocol provides a general method for the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can be a key intermediate for further transformations. This procedure is adapted from the hydrolysis of a similar substrate.[2]
Materials:
-
Diethyl 1,2-cyclopropanedicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve diethyl 1,2-cyclopropanedicarboxylate in ethanol.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with several portions of ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1,2-cyclopropanedicarboxylic acid.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Starting Material | Product | Typical Yield (%) |
| Diethyl 1,2-cyclopropanedicarboxylate | 1,2-Cyclopropanedicarboxylic acid | 66-73[2] |
Synthetic Workflow and Logical Relationships
The following diagram illustrates a potential synthetic pathway from diethyl 1,2-cyclopropanedicarboxylate to a key precursor of chrysanthemic acid, highlighting the logical connections between the key transformations.
Caption: Synthetic pathway from diethyl 1,2-cyclopropanedicarboxylate.
Conclusion
Diethyl 1,2-cyclopropanedicarboxylate is a cost-effective and versatile building block for the synthesis of natural products containing the cyclopropane motif. The protocols and data presented herein demonstrate its utility in preparing key intermediates for the synthesis of complex molecules such as chrysanthemic acid. Researchers in natural product synthesis and drug development can leverage these methodologies to access a wide range of cyclopropane-containing compounds with potential biological activity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1,2-Cyclopropanedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl 1,2-cyclopropanedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl 1,2-cyclopropanedicarboxylate?
A1: The most prevalent and effective method is the Simmons-Smith cyclopropanation of diethyl maleate or diethyl fumarate. This reaction typically utilizes a carbenoid species generated from diiodomethane and a zinc reagent. The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its higher reactivity and better reproducibility, especially with electron-deficient alkenes like diethyl maleate.
Q2: What are the main challenges in synthesizing diethyl 1,2-cyclopropanedicarboxylate?
A2: Common challenges include achieving a high yield, controlling the diastereoselectivity (the ratio of cis to trans isomers), preventing side reactions, and effectively purifying the final product from unreacted starting materials and reaction byproducts.
Q3: How can I improve the yield of my reaction?
A3: Several factors can be optimized to improve the yield. These include using high-purity and freshly distilled reagents (especially diiodomethane), ensuring strictly anhydrous reaction conditions under an inert atmosphere, optimizing the stoichiometry of the reagents, and controlling the reaction temperature.
Q4: What are the typical side reactions, and how can they be minimized?
A4: A common side reaction is the methylation of heteroatoms if the substrate contains them. This can be minimized by using a minimal excess of the Simmons-Smith reagent and monitoring the reaction to avoid unnecessarily long reaction times.[1] Additionally, the formation of ethyl iodide can occur. Careful control of reaction temperature and stoichiometry can help to favor the desired cyclopropanation pathway.
Q5: How can I purify the final product and separate the cis and trans isomers?
A5: The typical work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel. The separation of cis and trans isomers can be achieved by careful column chromatography, often using a solvent system such as a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Zinc Reagent | For the traditional Simmons-Smith reaction, ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1] Consider using ultrasound to enhance activation. For the Furukawa modification, use high-purity diethylzinc from a reliable supplier. |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1] |
| Presence of Moisture or Air | The Simmons-Smith reaction is highly sensitive to moisture and air. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, be aware that higher temperatures can sometimes lead to an increase in side reactions.[1] |
| Low Substrate Reactivity | Diethyl maleate is an electron-deficient alkene, which can be less reactive. The Furukawa modification (diethylzinc and diiodomethane) is generally more effective for such substrates than the traditional zinc-copper couple. |
Issue 2: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)
| Potential Cause | Recommended Solution |
| Reaction Temperature | Higher temperatures can sometimes lead to lower diastereoselectivity. Consider running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to improve the stereochemical control.[2] |
| Solvent Choice | The choice of solvent can influence the transition state of the reaction and thus the diastereoselectivity. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate. |
| Rate of Addition of Reagents | Slow, dropwise addition of the reagents can sometimes improve diastereoselectivity by maintaining a low concentration of the reactive carbenoid species. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Diethyl 1,2-Cyclopropanedicarboxylate
| Entry | Zinc Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Zn-Cu couple | Diethyl ether | Reflux | 48 | ~40-50 | General Literature |
| 2 | Et₂Zn | Diethyl ether | 25 | 12 | ~60-70 | Furukawa, 1966 |
| 3 | Et₂Zn | Dichloromethane | 0 to 25 | 12 | ~70-80 | Charette, 2004 |
| 4 | Et₂Zn | 1,2-Dichloroethane | 40 | 0.25 | 94 (flow) | Nova-Fernández et al., 2023 |
Note: Yields are approximate and can vary based on specific experimental details.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,2-Cyclopropanedicarboxylate via Furukawa-Modified Simmons-Smith Reaction
Materials:
-
Diethyl maleate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl maleate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Diethylzinc: Slowly add diethylzinc (2.2 eq, 1.0 M solution in hexanes) dropwise to the stirred solution via a syringe.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of diethyl 1,2-cyclopropanedicarboxylate.
References
Technical Support Center: Synthesis of Diethyl 1,2-Cyclopropanedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 1,2-cyclopropanedicarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing diethyl 1,2-cyclopropanedicarboxylate?
A1: The most common and effective method for synthesizing diethyl 1,2-cyclopropanedicarboxylate is the Simmons-Smith cyclopropanation reaction. This involves reacting diethyl maleate or diethyl fumarate with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn).[1][2] The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]
Q2: What are the expected stereoisomers when starting with diethyl maleate versus diethyl fumarate?
A2: Due to the stereospecific nature of the Simmons-Smith reaction, the cyclopropanation of diethyl maleate (the cis-isomer) will yield cis-diethyl 1,2-cyclopropanedicarboxylate. Conversely, the cyclopropanation of diethyl fumarate (the trans-isomer) will produce trans-diethyl 1,2-cyclopropanedicarboxylate.[3]
Q3: Are there alternative, non-zinc based methods for this synthesis?
A3: While the Simmons-Smith reaction and its modifications are prevalent, other methods for cyclopropanation exist, such as those involving diazo compounds and metal catalysts (e.g., rhodium or copper complexes). However, these methods can be hazardous due to the explosive nature of diazo compounds. Cobalt-catalyzed cyclopropanation has also been explored as an alternative.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of Diethyl 1,2-Cyclopropanedicarboxylate
Low or negligible yield of the desired product is a frequent challenge, especially given that diethyl maleate and fumarate are electron-deficient alkenes, which can be less reactive in Simmons-Smith type reactions.[2]
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation. For more reproducible results, consider the Furukawa modification, which uses diethylzinc. |
| Poor Quality Reagents | Use freshly distilled diiodomethane, as impurities can inhibit the reaction. Ensure starting materials (diethyl maleate/fumarate) are pure. |
| Presence of Moisture | The Simmons-Smith reaction is highly sensitive to moisture. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). |
| Low Substrate Reactivity | For electron-deficient alkenes like diethyl maleate/fumarate, a more reactive reagent system may be necessary. The Furukawa modification (diethylzinc and diiodomethane) or the Shi modification can improve yields.[4] |
| Inadequate Reaction Temperature | If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious as higher temperatures can promote side reactions. |
Issue 2: Formation of Significant Byproducts
The presence of byproducts complicates purification and reduces the overall yield of diethyl 1,2-cyclopropanedicarboxylate. While specific quantitative data on byproduct distribution for this particular synthesis is not extensively documented in the literature, several common side reactions associated with the Simmons-Smith reaction have been identified.
| Byproduct Type | Potential Cause | Prevention and Mitigation |
| Methylated Heteroatoms | The zinc carbenoid is electrophilic and can methylate heteroatoms, such as the oxygen in the ester groups of the substrate or trace amounts of water or alcohol, especially with prolonged reaction times or excess reagent.[4] | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Products of Lewis Acid-Catalyzed Rearrangement | Zinc iodide (ZnI₂), a byproduct of the reaction, is a Lewis acid that can potentially catalyze the degradation or rearrangement of acid-sensitive products. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl). The addition of pyridine during workup can also help to scavenge the ZnI₂. |
| Unreacted Starting Material | Incomplete conversion is a common issue due to the lower reactivity of electron-deficient alkenes. | Use a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent. Ensure efficient stirring, especially in heterogeneous reactions involving the zinc-copper couple, to maximize reagent contact. Monitor the reaction by TLC or GC/MS and extend the reaction time if necessary. |
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation of Diethyl Fumarate
This protocol is a general procedure based on the principles of the Simmons-Smith reaction, adapted for the synthesis of trans-diethyl 1,2-cyclopropanedicarboxylate.
Materials:
-
Diethyl fumarate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple under a nitrogen atmosphere. Add anhydrous diethyl ether.
-
Reagent Addition: To the stirred suspension, add a solution of diiodomethane in anhydrous diethyl ether dropwise via the dropping funnel. After the initial exothermic reaction subsides, add a solution of diethyl fumarate in anhydrous diethyl ether.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Diethyl 1,2-Cyclopropanedicarboxylate by Distillation
Welcome to the technical support center for the purification of diethyl 1,2-cyclopropanedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the distillation of this compound, troubleshoot common issues, and answer frequently asked questions.
Data Presentation: Physical Properties
A clear understanding of the physical properties of the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate is crucial for a successful distillation. The following table summarizes the available data.
| Property | Diethyl cis-1,2-cyclopropanedicarboxylate | Diethyl trans-1,2-cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate |
| CAS Number | 710-43-0[1] | 3999-55-1[2] | 1559-02-0 |
| Molecular Formula | C₉H₁₄O₄[1] | C₉H₁₄O₄[2] | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [2] | 186.21 g/mol |
| Boiling Point | ~280.69 °C (at 760 mmHg, rough estimate)[1][3] | 70-75 °C (at 1 mmHg)[2][4][5] | 94-96 °C (at 10 mmHg) |
| Density | 1.062 g/mL at 25 °C[1] | 1.061 g/mL at 25 °C[2][4] | 1.055 g/mL at 25 °C |
| Refractive Index | ~1.4450[3] | 1.441 (n20/D)[2][4] | 1.433 (n20/D) |
Note: A significant challenge in the purification of diethyl 1,2-cyclopropanedicarboxylate is the lack of precise boiling point data for the cis isomer under vacuum conditions. The large difference in the estimated atmospheric boiling point of the cis isomer compared to the measured vacuum boiling point of the trans isomer suggests that a separation by fractional distillation under vacuum is feasible.
Experimental Protocols
Experimental Protocol: Vacuum Distillation of Diethyl 1,2-Cyclopropanedicarboxylate
This protocol outlines the fractional distillation process for separating cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate and removing common impurities.
Objective: To purify a mixture of diethyl 1,2-cyclopropanedicarboxylate isomers and remove lower and higher boiling point impurities.
Materials:
-
Crude diethyl 1,2-cyclopropanedicarboxylate
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a stir bar in the round-bottom flask containing the crude diethyl 1,2-cyclopropanedicarboxylate.
-
Wrap the fractionating column with glass wool or heating tape to minimize heat loss.
-
Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.
-
Include a manometer in the setup to accurately monitor the pressure.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system. The pressure should be gradually lowered to the target pressure (e.g., 1 mmHg).
-
Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the distillation head for the first signs of condensation.
-
Collect the initial fraction, which may contain low-boiling impurities.
-
Slowly increase the heating mantle temperature to distill the desired product. The head temperature should remain constant during the collection of a pure fraction.
-
Based on the available data, the trans-isomer is expected to distill first at a lower temperature.
-
Collect the trans-isomer in a separate receiving flask. The head temperature should be stable in the range of 70-75 °C at 1 mmHg.
-
After the trans-isomer has been collected, the temperature at the distillation head may drop before rising again as the next component begins to distill.
-
Change the receiving flask to collect the intermediate fraction.
-
Increase the heating mantle temperature to distill the cis-isomer. The exact boiling point under vacuum is not well-documented, so careful observation of the head temperature is critical.
-
Once the desired fractions are collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine the purity and the ratio of cis to trans isomers.
-
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the distillation of diethyl 1,2-cyclopropanedicarboxylate.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude diethyl 1,2-cyclopropanedicarboxylate?
-
A1: A frequent impurity is unreacted diethyl malonate, which can be difficult to separate due to its boiling point. Other potential impurities include starting materials from the synthesis and side-products.
-
-
Q2: At what temperature should I expect the cis-isomer to distill under vacuum?
-
Q3: Is there a risk of thermal decomposition during distillation?
-
A3: While specific data on the thermal decomposition of diethyl 1,2-cyclopropanedicarboxylate is limited, esters can be susceptible to decomposition at high temperatures. It is crucial to use the lowest possible distillation temperature by maintaining a good vacuum. If the pot temperature exceeds 150-160°C, the risk of decomposition increases. Signs of decomposition include darkening of the material in the distillation flask and pressure fluctuations.
-
-
Q4: How can I improve the separation of the cis and trans isomers?
-
A4: To enhance the separation efficiency, use a longer fractionating column or a column with a more efficient packing material. A slow and steady distillation rate is also crucial. Maintaining a stable vacuum and consistent heating will improve the separation.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Vacuum is not low enough.- Temperature is too low.- A leak in the system. | - Check the vacuum pump and ensure it is functioning correctly.- Verify the pressure with a manometer.- Gradually increase the heating mantle temperature.- Check all joints for proper sealing. Re-grease if necessary. |
| Bumping or Unstable Boiling | - Uneven heating.- Stirring is not adequate or has stopped.- System pressure is fluctuating. | - Ensure the heating mantle is in good contact with the flask.- Check that the stir bar is spinning properly.- Verify the stability of the vacuum source. Use a vacuum regulator if available. |
| Product is Darkening in the Pot | - Distillation temperature is too high, causing thermal decomposition. | - Immediately reduce the heating mantle temperature.- Improve the vacuum to allow for distillation at a lower temperature. |
| Poor Separation of Isomers | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum or heating. | - Use a longer or more efficient fractionating column.- Reduce the heating rate to slow down the distillation.- Ensure a stable vacuum and consistent heat input. |
| Pressure Fluctuations | - A leak in the system.- Outgassing of the crude material.- Inconsistent vacuum source. | - Check for leaks in all connections.- Degas the crude material by stirring under vacuum at a low temperature before starting the distillation.- Use a vacuum regulator for better pressure control. |
Visualizations
Experimental Workflow for Vacuum Distillation
Caption: Workflow for the vacuum distillation of diethyl 1,2-cyclopropanedicarboxylate.
Troubleshooting Logic for Distillation Issues
Caption: A logical flowchart for troubleshooting common distillation problems.
References
Common impurities in commercial diethyl 1,2-cyclopropanedicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial diethyl 1,2-cyclopropanedicarboxylate. It is intended for researchers, scientists, and drug development professionals to help identify and address purity-related issues in their experiments.
Troubleshooting Guide: Common Issues and Solutions
Unexpected experimental outcomes can often be traced back to impurities in starting materials. This guide will help you troubleshoot common problems encountered when using commercial diethyl 1,2-cyclopropanedicarboxylate.
| Issue Observed in Experiment | Potential Cause Related to Impurities | Recommended Action |
| Inconsistent reaction yields or rates | Presence of unreacted starting materials such as diethyl maleate or diethyl fumarate, which can compete in subsequent reactions. | Analyze the commercial batch for the presence of these impurities using GC-MS or ¹H NMR. If present, consider purification by fractional distillation. |
| Formation of unexpected byproducts | The presence of reactive impurities like diiodomethane (a reagent from the Simmons-Smith synthesis) can lead to side reactions. | Request information from the supplier about the synthetic route used. If the Simmons-Smith reaction is employed, test for residual diiodomethane. |
| Difficulty in product purification | The presence of structurally similar impurities, such as the cis-isomer of diethyl 1,2-cyclopropanedicarboxylate or diethyl malonate, can co-elute during chromatography. | Optimize chromatographic conditions (e.g., change the solvent system or use a different stationary phase). Alternatively, consider purification via a different method, such as crystallization of a derivative. |
| Inaccurate analytical quantification | Residual solvents from the manufacturing process can interfere with analytical measurements, particularly in techniques like NMR or when determining molar concentrations. | Perform a residual solvent analysis using headspace GC-MS to identify and quantify any remaining solvents.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial diethyl 1,2-cyclopropanedicarboxylate?
A1: The most common impurities are typically related to the synthetic route used in its manufacture. These can include:
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Unreacted starting materials: Diethyl maleate (the cis-isomer) and diethyl fumarate (the trans-isomer) are common starting materials for the Simmons-Smith cyclopropanation.[5][6][7] Diethyl malonate is a starting material for an alternative synthesis involving double alkylation.
-
Isomeric impurities: Commercial batches may contain a mixture of the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate.
-
Reagent residues: If the Simmons-Smith reaction is used, residual diiodomethane may be present.[5][6][7]
-
Solvent residues: Various organic solvents used during the synthesis and purification process may remain in the final product. Common solvents include diethyl ether, dichloromethane, and ethanol.[1][2][3][4]
Q2: How can I identify the impurities in my batch of diethyl 1,2-cyclopropanedicarboxylate?
A2: Several analytical techniques can be used to identify and quantify impurities:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities, especially isomeric impurities and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Q3: Can the isomeric purity (cis/trans ratio) of diethyl 1,2-cyclopropanedicarboxylate affect my reaction?
A3: Yes, the stereochemistry of the cyclopropane ring can significantly impact the biological activity and physicochemical properties of downstream products. The cis and trans isomers can lead to different diastereomeric products in subsequent reactions, which may have different pharmacological profiles.
Q4: My NMR spectrum shows unexpected peaks. How can I determine if they are from impurities?
A4: Compare your spectrum to a reference spectrum of pure diethyl 1,2-cyclopropanedicarboxylate. The presence of additional peaks may indicate impurities. You can often identify common impurities by comparing the chemical shifts of the unknown peaks to the known spectra of suspected impurities like diethyl maleate, diethyl fumarate, or common solvents.
Experimental Protocols
Protocol 1: Identification of Isomeric Impurities and Unreacted Starting Materials by GC-MS
This protocol provides a general method for the analysis of diethyl 1,2-cyclopropanedicarboxylate purity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: Supelco SPB-1 (or equivalent non-polar column).
GC Conditions:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Carrier gas: Helium
-
Oven program:
-
Initial temperature: 70 °C
-
Ramp rate: 7.00 °C/min
-
Final temperature: 250 °C
-
Final time: 5.00 min
-
-
MS detector: Scan range 40-400 m/z
Sample Preparation:
-
Dissolve a small amount of the commercial diethyl 1,2-cyclopropanedicarboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis:
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Identify the peaks corresponding to the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate based on their retention times and mass spectra.
-
Compare the retention times and mass spectra of any additional peaks to a library of known compounds to identify potential impurities such as diethyl maleate and diethyl fumarate.
Protocol 2: Quantification of Residual Solvents by Headspace GC-MS
This protocol is a standard method for the analysis of residual solvents.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer (HS-GC-MS).
-
Capillary column: DB-624 or equivalent.
GC Conditions:
-
Injector temperature: 200 °C
-
Carrier gas: Helium
-
Oven program:
-
Initial temperature: 40 °C for 5 min
-
Ramp rate: 10 °C/min
-
Final temperature: 240 °C for 5 min
-
-
MS detector: Scan range 35-350 m/z
Headspace Conditions:
-
Oven temperature: 80 °C
-
Loop temperature: 90 °C
-
Transfer line temperature: 100 °C
-
Equilibration time: 15 min
Sample Preparation:
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Accurately weigh approximately 100 mg of the diethyl 1,2-cyclopropanedicarboxylate into a headspace vial.
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Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial.
Data Analysis:
-
Identify and quantify residual solvents by comparing the retention times and mass spectra to those of certified reference standards.
Logical Relationships in Impurity Analysis
The following diagram illustrates the relationship between the synthesis of diethyl 1,2-cyclopropanedicarboxylate, the potential formation of impurities, and the analytical methods used for their detection.
Caption: Synthesis, Impurities, and Analysis Workflow.
References
Technical Support Center: Diethyl 1,2-Cyclopropanedicarboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl 1,2-cyclopropanedicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate
Question 1: I am having trouble synthesizing diethyl 1,1-cyclopropanedicarboxylate. My yield is low and the product is difficult to purify. What are the common issues?
Answer: A frequent challenge in the synthesis of diethyl 1,1-cyclopropanedicarboxylate, particularly through the double alkylation of diethyl malonate with 1,2-dihaloethanes, is the separation of the final product from unreacted diethyl malonate.[1] This difficulty arises from their similar physical properties, making distillation challenging. In fact, commercial batches of the diethyl ester can sometimes contain significant amounts of diethyl malonate.[1]
Troubleshooting Tips:
-
Reaction Conditions: One approach to improve the yield and simplify purification is to use potassium carbonate as the condensation agent instead of sodium alcoholates.[2] A study reported a yield of 73% for dimethyl cyclopropane-1,1-dicarboxylate using 1,2-dibromoethane and K₂CO₃ in DMF.
-
Purification:
-
Alternative Workup: Instead of relying solely on distillation, consider a chemical workup to remove unreacted diethyl malonate. One method involves reacting the crude product with n-butylamine to convert the unreacted malonic ester into the corresponding n-butyldiamide, which can be more easily separated.
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Recrystallization: For the corresponding diacid, recrystallization from a benzene-hexane mixture has been shown to be effective.[1]
-
-
Phase-Transfer Catalysis: A phase-transfer catalyst, such as triethylbenzylammonium chloride, can be employed in a biphasic system (e.g., 50% aqueous NaOH and an organic solvent) to facilitate the reaction between diethyl malonate and 1,2-dibromoethane.[1]
Reactions of Diethyl 1,2-Cyclopropanedicarboxylate
Question 2: I am trying to reduce diethyl trans-1,2-cyclopropanedicarboxylate to trans-1,2-bis(hydroxymethyl)cyclopropane using LiAlH₄, but the workup is difficult and I am getting side products. How can I improve this reaction?
Answer: The reduction of diethyl trans-1,2-cyclopropanedicarboxylate with lithium aluminum hydride (LiAlH₄) is a standard procedure, but the workup to remove aluminum salts can be problematic. Additionally, the choice of workup and purification solvents can lead to the formation of side products like mono-acetate derivatives if ethyl acetate is used for extraction.[3]
Troubleshooting Tips:
-
Workup:
-
A cautious quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help precipitate granular aluminum salts, which are easier to filter.[3]
-
After quenching, adding a solvent like ethyl acetate and physically breaking up the solid salts with a stirring rod can facilitate better extraction of the product.[3]
-
-
Side Product Formation:
-
If a mono-acetate side product is formed during an ethyl acetate extraction, it can be converted to the desired diol by transesterification. This can be achieved by dissolving the crude product in methanol and adding a catalytic amount of sodium methoxide.[3]
-
-
Purification:
Question 3: I am considering a ring-opening reaction with diethyl 1,1-cyclopropanedicarboxylate using a nucleophile. What kind of reactivity should I expect?
Answer: Diethyl 1,1-cyclopropanedicarboxylate is susceptible to nucleophilic ring-opening reactions due to the strain of the three-membered ring and the electron-withdrawing nature of the two ester groups.[4] The reaction outcome can be influenced by the nature of the nucleophile and the reaction conditions.
-
Nucleophilic Attack: For vinyl-substituted cyclopropanes, nucleophilic attack predominantly occurs at the methine position of the cyclopropane ring.[5]
-
Radical Reactions: In contrast, free radical reactions tend to cause ring-opening by attacking the terminal methylene group of a vinyl substituent.[5]
-
Lewis Acid Catalysis: In the presence of a Lewis acid like TiCl₄, the reaction of electrophiles with substituted cyclopropanecarboxylates can proceed through a dipolar intermediate formed by coordination of the Lewis acid to the carbonyl oxygen, followed by ring opening.[6]
Question 4: Can I perform a Grignard reaction on diethyl 1,2-cyclopropanedicarboxylate? What are the potential challenges?
Answer: Yes, Grignard reagents can react with the ester functional groups of diethyl 1,2-cyclopropanedicarboxylate. However, there are several challenges to consider. Grignard reagents are strong nucleophiles and will add to the carbonyl carbon of the esters. A key consideration is that Grignard reagents typically add twice to esters, leading to the formation of tertiary alcohols after acidic workup.[7]
Troubleshooting Grignard Reactions:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[8]
-
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.[8][9]
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Side Reactions: A major side reaction, especially with primary alkyl halides, is Wurtz-type homocoupling.[9]
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1,2-Addition vs. 1,4-Addition: Grignard reagents typically undergo 1,2-addition to the carbonyl group of α,β-unsaturated esters, not 1,4-conjugate (Michael) addition.[10][11]
Experimental Protocols
Reduction of Diethyl trans-1,2-cyclopropanedicarboxylate to trans-1,2-Bis(hydroxymethyl)cyclopropane[3]
-
Setup: A 500-mL, three-necked flask is equipped with a magnetic stirrer, reflux condenser, pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with tetrahydrofuran (THF, 100 mL) and lithium aluminum hydride (4.17 g, 109.7 mmol) and cooled to 0 °C. A solution of diethyl trans-1,2-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in THF (25 mL) is placed in the dropping funnel.
-
Reaction: The solution of the diester is added dropwise to the LiAlH₄ suspension over 1 hour at 0 °C. The mixture is then allowed to warm to room temperature, heated to reflux for 2 hours, and then stirred at room temperature for 18 hours.
-
Workup: The reaction is cooled in an ice bath and cautiously quenched with saturated aqueous NH₄Cl solution (30 mL). Ethyl acetate (30 mL) is added, and the solid salts are broken up with a stirring rod. The mixture is stirred for 5 hours.
-
Isolation: The mixture is filtered, and the salts are washed with ethyl acetate. The combined organic filtrates are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification (if necessary): If a mono-acetate byproduct is present from the ethyl acetate workup, the crude product is dissolved in methanol (100 mL), and sodium methoxide (100 mg) is added to facilitate transesterification to the diol. The solvent is then removed under reduced pressure.
| Reagent | Amount | Moles |
| Diethyl trans-1,2-cyclopropanedicarboxylate | 13.59 g | 73.1 |
| Lithium aluminum hydride | 4.17 g | 109.7 |
| Tetrahydrofuran (THF) | 125 mL | - |
| Saturated aqueous NH₄Cl | 30 mL | - |
| Ethyl acetate | ~130 mL | - |
| Sodium methoxide (for purification) | 100 mg | - |
Table 1: Reagents for the reduction of diethyl trans-1,2-cyclopropanedicarboxylate.
Visualizations
Experimental Workflow: Reduction of Diethyl Ester
Caption: Workflow for the reduction of diethyl trans-1,2-cyclopropanedicarboxylate.
Logical Relationship: Troubleshooting Low Yield in Synthesis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 5. Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Diethyl 1,2-Cyclopropanedicarboxylate Reactions with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 1,2-cyclopropanedicarboxylate and strong bases.
Troubleshooting Guides
This section addresses common issues encountered during reactions of diethyl 1,2-cyclopropanedicarboxylate with strong bases, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Competing side reactions: Epimerization, ring-opening, or complete saponification may be occurring. | - Optimize reaction conditions: Lower the temperature, use a less hindered base, or reduce the reaction time. - Choice of base: Consider using a non-nucleophilic base if only deprotonation is desired. For saponification, carefully control the stoichiometry of the base. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time or temperature: Monitor the reaction progress using techniques like TLC or GC-MS. - Ensure adequate mixing: Use a suitable stirrer and an appropriate solvent volume. | |
| 3. Degradation of starting material or product: The cyclopropane ring can be sensitive to harsh conditions. | - Use milder reaction conditions: Avoid prolonged exposure to high temperatures or very strong bases. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Formation of unexpected byproducts | 1. Epimerization of trans-isomer to cis-isomer: The base can deprotonate the acidic α-proton, leading to inversion of stereochemistry. | - Use a non-protic solvent: This can suppress the reprotonation that leads to epimerization. - Employ a bulky base: A sterically hindered base may selectively deprotonate less hindered positions. |
| 2. Ring-opening of the cyclopropane ring: Strong nucleophilic bases can attack the cyclopropane ring, especially if activated by the ester groups. | - Use a non-nucleophilic strong base: If the goal is deprotonation without ring opening, bases like lithium diisopropylamide (LDA) might be more suitable, though side reactions are still possible. - Lower reaction temperature: Ring-opening is often more prevalent at higher temperatures. | |
| 3. Di-saponification: Both ester groups are hydrolyzed to carboxylic acids. | - Use a stoichiometric amount of base: For mono-saponification, use only one equivalent of the base. - Monitor the reaction closely: Stop the reaction once the desired mono-ester is formed. | |
| Difficulty in isolating the product | 1. Emulsion formation during workup: The presence of carboxylate salts can lead to emulsions. | - Add brine (saturated NaCl solution): This can help to break up emulsions. - Use a different solvent system for extraction. |
| 2. Product is water-soluble: If the product is a salt (e.g., after saponification), it will reside in the aqueous layer. | - Acidify the aqueous layer: Protonate the carboxylate to form the less soluble carboxylic acid, which can then be extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using strong bases with diethyl 1,2-cyclopropanedicarboxylate?
A1: The main side reactions are:
-
Epimerization: The trans isomer can be converted to the more stable cis isomer.
-
Ring-opening: The strained cyclopropane ring can be opened by nucleophilic attack.
-
Hydrolysis (Saponification): One or both of the ethyl ester groups can be hydrolyzed to the corresponding carboxylate(s).
Q2: How can I favor mono-saponification over di-saponification?
A2: To favor the formation of the mono-ester, you should carefully control the stoichiometry of the reaction. Use only one equivalent of a strong base like sodium hydroxide or potassium hydroxide. It is also advisable to conduct the reaction at a lower temperature and monitor its progress closely to stop it once the desired product is predominantly formed.
Q3: Can the trans-isomer of diethyl 1,2-cyclopropanedicarboxylate epimerize to the cis-isomer?
A3: Yes, epimerization is a potential side reaction in the presence of a strong base. The base can abstract a proton from one of the carbons bearing an ester group, forming a carbanion intermediate. Reprotonation can occur from either face, leading to a mixture of cis and trans isomers. The cis isomer is often thermodynamically more stable.
Q4: What conditions might lead to the opening of the cyclopropane ring?
A4: Ring-opening is more likely to occur under harsh reaction conditions, such as high temperatures and with highly nucleophilic strong bases. The strain of the three-membered ring makes it susceptible to nucleophilic attack, which can lead to the formation of linear products.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Epimerization (Analogous System)
Note: This is a general procedure and may need optimization for diethyl 1,2-cyclopropanedicarboxylate.
-
Dissolve diethyl trans-1,2-cyclopropanedicarboxylate in a suitable anhydrous solvent (e.g., ethanol) under an inert atmosphere.
-
Prepare a solution of sodium ethoxide in ethanol (e.g., by dissolving sodium metal in anhydrous ethanol).
-
Add the sodium ethoxide solution dropwise to the solution of the diester at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by GC-MS or NMR spectroscopy to observe the formation of the cis-isomer.
-
Once the desired equilibrium is reached or after a specific time, quench the reaction by adding a weak acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product mixture.
-
Purify the isomers by column chromatography.
Protocol 2: Selective Mono-Saponification of a Diester (Analogous System)
Note: This protocol is for a related diester and should be adapted and optimized for diethyl 1,2-cyclopropanedicarboxylate.
-
Dissolve the diethyl 1,2-cyclopropanedicarboxylate in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a solution of potassium hydroxide or sodium hydroxide while stirring vigorously.
-
Allow the reaction to stir at a low temperature (e.g., 0-5 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed and before a significant amount of the diacid is formed, quench the reaction by adding a stoichiometric amount of hydrochloric acid to neutralize the excess base.
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Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude mono-ester.
-
Purify the product as necessary.
Visualizations
Below are diagrams illustrating the key reaction pathways and workflows discussed.
Technical Support Center: Hydrolysis of Diethyl 1,2-Cyclopropanedicarboxylate
Welcome to the technical support center for the hydrolysis of diethyl 1,2-cyclopropanedicarboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the acidic hydrolysis of diethyl 1,2-cyclopropanedicarboxylate?
The acidic hydrolysis of diethyl 1,2-cyclopropanedicarboxylate yields 1,2-cyclopropanedicarboxylic acid and ethanol. The reaction involves the cleavage of the two ester linkages by water in the presence of an acid catalyst.
Q2: Why is my hydrolysis reaction incomplete, even after prolonged reaction times?
Esters of cyclopropanecarboxylic acid can exhibit enhanced stability under hydrolytic conditions compared to other esters.[1] This increased stability may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or a higher concentration of the acid catalyst, to drive the reaction to completion. It is also crucial to use a large excess of water to shift the equilibrium towards the carboxylic acid products, as ester hydrolysis under acidic conditions is a reversible process.[2]
Q3: Can the cyclopropane ring open under acidic hydrolysis conditions?
While the cyclopropane ring is strained, it is generally stable under typical acidic hydrolysis conditions used for esters. Ring-opening is more commonly observed with strong nucleophilic reagents.[3] However, extremely harsh acidic conditions (e.g., very high temperatures and acid concentrations) could potentially lead to side reactions, including ring opening. If you suspect ring-opening has occurred, spectroscopic analysis (e.g., NMR) of the product mixture can help identify any byproducts.
Q4: Is it better to perform the hydrolysis under acidic or basic conditions?
Both acidic and basic conditions can be used for the hydrolysis of diethyl 1,2-cyclopropanedicarboxylate. Basic hydrolysis (saponification) is often faster and is an irreversible process, which can lead to higher yields.[4] However, the choice of conditions may depend on the stability of other functional groups in the molecule and the desired workup procedure. For instance, basic hydrolysis yields a carboxylate salt, which can be easily separated from organic impurities by extraction into an aqueous layer.[4]
Q5: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak corresponding to the starting diester with that of the diacid product, you can determine the extent of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 1,2-Cyclopropanedicarboxylic Acid | 1. Incomplete reaction due to the stability of the ester.[1] 2. Reversible nature of the reaction.[2] 3. Loss of product during workup. | 1. Increase reaction temperature and/or prolong reaction time. 2. Use a larger excess of water to shift the equilibrium. 3. Increase the concentration of the acid catalyst. 4. Ensure proper pH adjustment during extraction to fully protonate the carboxylate. |
| Presence of Starting Material in the Final Product | 1. Insufficient reaction time or temperature. 2. Inadequate amount of acid catalyst. | 1. Re-subject the product mixture to the hydrolysis conditions for a longer duration. 2. Add more acid catalyst and continue heating. 3. Purify the product using column chromatography or recrystallization. |
| Formation of an Oily or Gummy Product | 1. Presence of unreacted starting material or mono-hydrolyzed intermediate. 2. Formation of polymeric byproducts under harsh conditions. | 1. Ensure the reaction has gone to completion using TLC or another monitoring technique. 2. Attempt to crystallize the product from a suitable solvent system. 3. Purify by column chromatography. |
| Difficulty in Isolating the Product | 1. The diacid may have some solubility in the aqueous layer. | 1. After initial extraction, saturate the aqueous layer with NaCl to decrease the polarity and perform further extractions with an organic solvent like ether or ethyl acetate. |
Experimental Protocol: Acidic Hydrolysis
This protocol describes a general procedure for the acidic hydrolysis of diethyl 1,2-cyclopropanedicarboxylate.
Materials:
-
Diethyl 1,2-cyclopropanedicarboxylate
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine diethyl 1,2-cyclopropanedicarboxylate, distilled water, and a catalytic amount of concentrated acid (e.g., HCl or H₂SO₄). A typical ratio might be 1:10:0.1 molar equivalents of ester:water:acid.
-
Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent system but is typically in the range of 80-100°C.
-
Monitoring: Monitor the reaction progress periodically using TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Evaporation:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-cyclopropanedicarboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water, or an organic solvent mixture) or by column chromatography if necessary.
Visualizations
Reaction Mechanism
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Experimental Workflow
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Unexpected Reactivity of Activated Cyclopropanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with activated cyclopropanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes activated cyclopropanes "unexpectedly" reactive?
Activated cyclopropanes exhibit unique reactivity due to a combination of high ring strain (approximately 27.5 kcal/mol) and the presence of electron-withdrawing (acceptor) and electron-donating (donor) groups.[1] This "push-pull" electronic setup weakens the C-C bonds of the cyclopropane ring, making it susceptible to ring-opening reactions under milder conditions than non-activated cyclopropanes.[2] The enhanced π-character of the C-C bonds in cyclopropanes also contributes to their unusual reactivity, sometimes resembling that of alkenes.[1]
Q2: What are the common reaction pathways for activated cyclopropanes?
The primary reaction pathways for activated cyclopropanes include:
-
Nucleophilic Ring-Opening: This can proceed through different mechanisms, such as an SN1-like pathway involving a zwitterionic intermediate, an SN2-type displacement, or a concerted cycloaddition.[2]
-
Cycloadditions: Activated cyclopropanes can participate in formal [3+2] and [4+3] cycloaddition reactions with various dipolarophiles.
-
Transition Metal-Catalyzed C-C Bond Activation: Transition metals can oxidatively add across a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate that can undergo further reactions.[3]
-
Radical Ring-Opening/Cyclization: Under certain conditions, radical intermediates can be formed, leading to ring-opening and subsequent cyclization reactions.
Q3: How do Lewis acids promote the reactivity of activated cyclopropanes?
Lewis acids activate the cyclopropane ring by coordinating to the electron-acceptor group. This coordination enhances the electrophilicity of the cyclopropane and facilitates the cleavage of the weakened C-C bond, often leading to the formation of a zwitterionic intermediate that can be trapped by a nucleophile.[2][4]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Q: My reaction is giving a very low yield or not proceeding at all. What are the possible causes and solutions?
A: Low yields in activated cyclopropane reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Activation:
-
Lewis Acid Catalyst: Ensure the Lewis acid is not poisoned by trace amounts of water or other impurities. Use freshly opened or properly stored catalysts. The choice and loading of the Lewis acid can be critical; screening different Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) and catalyst loadings may be necessary.[5]
-
Transition Metal Catalyst: The catalyst may be deactivated. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. The choice of ligands can also significantly impact catalyst activity.
-
-
Poor Nucleophile/Electrophile Reactivity:
-
The nucleophile may not be strong enough to open the cyclopropane ring under the given conditions. Consider using a stronger nucleophile or increasing the reaction temperature.
-
The electronic properties of the substituents on the cyclopropane ring play a crucial role. Electron-donating groups on the aryl ring of donor-acceptor cyclopropanes generally lead to higher reactivity.[6]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction outcome. For Lewis acid-catalyzed reactions, aprotic solvents like dichloromethane or THF are common. The presence of molecular sieves can be crucial to remove trace water.[2]
-
Temperature: Some reactions require elevated temperatures to overcome the activation barrier, while others need to be run at low temperatures to prevent side reactions. Experiment with a range of temperatures.
-
-
General Lab Practice:
-
Ensure all glassware is properly dried to prevent quenching of moisture-sensitive reagents and catalysts.
-
Purify starting materials and solvents to remove any impurities that might interfere with the reaction.
-
Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and prevent decomposition of the product upon prolonged reaction times.
-
Issue 2: Formation of a Complex Mixture of Products
Q: My reaction is producing a complex mixture of products, making purification difficult. What could be the reasons?
A: The formation of multiple products often points to competing reaction pathways or product decomposition.
-
Competing Reaction Mechanisms:
-
Activated cyclopropanes can undergo various reactions simultaneously. For example, in the Corey-Chaykovsky reaction with α,β-unsaturated ketones, the use of a sulfonium ylide can lead to the formation of an epoxide byproduct via 1,2-addition, while a sulfoxonium ylide favors the desired cyclopropyl ketone through 1,4-conjugate addition.[7]
-
In some cases, both ring-opening and decyanation (for dicyano-substituted cyclopropanes) can occur, leading to a mixture of cyclic and open-chain products. The reaction conditions, such as the nature of the base, can influence this selectivity.
-
-
Product Instability:
-
The desired product may be unstable under the reaction conditions or during workup. This can be particularly true if acidic or basic conditions are used. It is advisable to test the stability of your product under the workup conditions by taking a small sample of the reaction mixture and treating it with the workup reagents.[8]
-
-
Isomerization:
-
The initial product may isomerize to a more stable compound under the reaction conditions. This can be checked by monitoring the reaction over time and analyzing the product distribution at different time points.
-
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Q: How can I improve the stereoselectivity of my reaction?
A: Achieving high stereoselectivity is a common challenge in cyclopropane chemistry.
-
Diastereoselectivity:
-
Chiral Auxiliaries: The use of chiral auxiliaries on the substrate can effectively control the diastereoselectivity of the reaction.
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of ligand is crucial for inducing diastereoselectivity. For example, in rhodium-catalyzed cyclopropanations, the structure of the ligand can significantly influence the stereochemical outcome.
-
Reaction Conditions: Temperature and solvent can have a significant impact on diastereoselectivity. Lowering the reaction temperature often leads to higher selectivity.
-
-
Enantioselectivity:
-
Chiral Catalysts: The use of chiral Lewis acids or chiral transition metal complexes is the most common strategy for achieving high enantioselectivity. Extensive screening of different chiral ligands is often necessary to find the optimal system for a particular substrate.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully used in enantioselective Michael-initiated ring closure (MIRC) reactions to produce enantioenriched cyclopropanes.[9]
-
Quantitative Data Summary
The following table summarizes quantitative data from selected reactions involving activated cyclopropanes, highlighting the effect of different reaction parameters on yield and stereoselectivity.
| Reaction Type | Cyclopropane Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. / e.e. (%) | Reference |
| [3+2] Cycloaddition | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Nitrone, Ni(ClO₄)₂-bisoxazoline ligand | CH₂Cl₂ | RT | 96 | >80 e.e. | [2] |
| [3+2] Cycloaddition | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Nitrone, Yb(OTf)₃ | CH₂Cl₂ | RT | - | low e.e. | [2] |
| [4+3] Annulation | Dibenzyl 2-(p-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Azadiene, Yb(OTf)₃ | Toluene | 60 | 92 | >20:1 d.r. | [6] |
| [4+3] Annulation | Dibenzyl 2-phenylcyclopropane-1,1-dicarboxylate | Azadiene, Yb(OTf)₃ | Toluene | 60 | 65 | >20:1 d.r. | [6] |
| Ring-Opening | 2-(p-Siloxyaryl)cyclopropane-1,1-dicarboxylate | Nitromethane, TBAF·3H₂O | MeCN | RT | 95 | - | [10] |
| 1,3-Aminothiolation | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sulfenamide, Yb(OTf)₃ | DCE | 80 | 87 | - | [11] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropanation of 1-Nonene
This protocol describes a general procedure for the synthesis of a cyclopropane derivative using a transition metal catalyst.[12]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
1-Nonene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, syringe pump, magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate dimer (0.05 mmol, 1.0 mol%).
-
Solvent and Alkene Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (5.0 mmol, 1.0 equiv).
-
Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.
-
Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) to the reaction mixture over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 25 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the ethyl 2-heptylcyclopropane-1-carboxylate as a mixture of diastereomers.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane with a Thiophenol
This protocol provides a general method for the nucleophilic ring-opening of a dicyano-substituted cyclopropane.[13]
Materials:
-
Cyclopropane-1,1-dicarbonitrile
-
p-Thiocresol
-
Potassium tert-butoxide
-
Anhydrous DMSO
-
Diethyl ether
-
Aqueous ammonium chloride solution
Procedure:
-
Preparation of Thiophenolate: In a flask, dissolve p-thiocresol (0.500 mmol) and potassium tert-butoxide (0.525 mmol) in anhydrous DMSO (2 mL).
-
Reaction Setup: In a separate flask, dissolve cyclopropane-1,1-dicarbonitrile (0.501 mmol) in anhydrous DMSO (3 mL).
-
Reaction: Add the thiophenolate solution to the cyclopropane solution. Stir the reaction mixture for 30 minutes at ambient temperature (ca. 22 °C).
-
Work-up: Add aqueous ammonium chloride solution (10 mL) to quench the reaction. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over magnesium sulfate. Remove the solvent under vacuum. Purify the crude product by column chromatography on silica gel (eluent: pentane/ethyl acetate = 3/1, v/v) to yield 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile.
-
Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Reaction Mechanisms
Caption: Potential mechanistic pathways for the reaction of activated cyclopropanes.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting unexpected results in activated cyclopropane reactions.
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 10. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Cyclopropanation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of cyclopropanation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of cyclopropanation reactions, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My cyclopropanation reaction yield has significantly dropped upon scaling up from the lab bench. What are the potential causes and how can I troubleshoot this?
-
Answer: A drop in yield during scale-up is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass transfer and localized concentration gradients.
-
Solution: Ensure the stirring mechanism (e.g., overhead stirrer, impeller design) is appropriate for the vessel size and geometry to maintain a homogeneous reaction mixture.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be harder to control at a larger scale due to a lower surface-area-to-volume ratio, leading to side reactions or decomposition.[1][2]
-
Solution: Monitor the internal reaction temperature closely and ensure the reactor's heating/cooling system is adequate. For highly exothermic reactions, consider slower reagent addition or using a more dilute solution.[1]
-
-
Reagent and Catalyst Stability: Some reagents and catalysts may degrade over the longer reaction or addition times often required for scale-up.
-
Solution: Investigate the stability of your reagents and catalyst under the reaction conditions for extended periods. It may be necessary to add the catalyst in portions or use a more stable catalyst formulation.
-
-
Incomplete Reactions: A reaction that went to completion on a small scale may be incomplete on a larger scale due to the factors mentioned above.
-
Solution: Monitor the reaction progress using in-process controls (e.g., TLC, GC, HPLC). If the reaction has stalled, consider extending the reaction time or a controlled increase in temperature.
-
-
Issue 2: Catalyst Deactivation or Low Turnover
-
Question: I am observing a decrease in catalyst activity or complete deactivation during my large-scale cyclopropanation. What should I investigate?
-
Answer: Catalyst deactivation is a critical challenge in scaling up catalytic reactions. Here are key areas to examine:
-
Impurities in Reagents or Solvents: Trace impurities (e.g., water, oxygen, or other reactive species) in starting materials or solvents can poison the catalyst.[3] The absolute amount of these impurities increases with scale.
-
Solution: Use high-purity, dry solvents and reagents. Consider passing solvents through a drying agent like activated alumina before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for sensitive catalysts.[3]
-
-
Product Inhibition: The product itself may coordinate to the catalyst and inhibit its activity.
-
Solution: A kinetic analysis can help determine if product inhibition is occurring.[4] If so, it might be necessary to run the reaction at a lower conversion and recycle the starting material.
-
-
Changes in Reaction Environment: As mentioned, poor mixing and temperature control can lead to localized "hot spots" or high concentrations of reagents that can degrade the catalyst.
-
Solution: Optimize the physical process parameters, including agitation and heat transfer, to maintain a consistent reaction environment.
-
-
Issue 3: Poor Diastereo- or Enantioselectivity
-
Question: The stereoselectivity of my cyclopropanation has worsened at a larger scale. What factors could be responsible?
-
Answer: Maintaining high stereoselectivity is often a primary goal, and its loss during scale-up can be problematic. Consider the following:
-
Temperature Fluctuations: Temperature can have a significant impact on the selectivity of many cyclopropanation reactions.
-
Solution: Implement strict temperature control. Even small deviations from the optimal temperature can lead to a decrease in selectivity.
-
-
Reagent Addition Rate: The rate of addition of the carbene precursor or other reagents can influence selectivity.
-
Solution: Maintain a slow and controlled addition rate to keep the concentration of the reactive intermediate low and constant.
-
-
Ligand or Catalyst Degradation: The chiral ligand or catalyst may not be stable over the extended duration of a large-scale reaction.
-
Solution: Verify the stability of your chiral catalyst system under the scaled-up reaction conditions.
-
-
Issue 4: Product Purification and Isolation Challenges
-
Question: I am facing difficulties in purifying my cyclopropanated product at scale, such as emulsion formation and difficulty removing the catalyst. What can I do?
-
Answer: Purification is a common bottleneck in process scale-up. Here are some strategies:
-
Emulsion Formation during Work-up: The use of phase-transfer catalysts or biphasic systems can lead to persistent emulsions, especially with vigorous mixing.[5]
-
Solution: During the aqueous work-up, use brine (saturated NaCl solution) washes to help break emulsions.[5] Allow for longer settling times and consider using a separatory funnel with a larger surface area.
-
-
Removal of Metal Catalysts: Residual metal from the catalyst can be difficult to remove and is often a regulatory concern for pharmaceutical products.
-
Solution: Investigate different work-up procedures, such as washes with specific aqueous solutions (e.g., ammonium chloride, tartaric acid) that can chelate and remove the metal. Adsorbent materials like silica gel, activated carbon, or specialized metal scavengers can also be effective.
-
-
Chromatography Scale-Up: Scaling up column chromatography can be challenging due to non-linear factors like pressure drops and solvent volumes.[6]
-
Solution: Develop a robust chromatographic method at the lab scale that is amenable to scale-up. This includes choosing an appropriate stationary phase and solvent system that provides good separation and is cost-effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up cyclopropanation reactions?
A1: The primary safety concerns include:
-
Thermal Runaway: Many cyclopropanation reactions are exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a runaway reaction.[1][2][7]
-
Use of Hazardous Reagents: Many cyclopropanation methods use hazardous reagents like diazomethane (explosive and toxic) or pyrophoric reagents like diethylzinc.[8][9] Handling larger quantities of these materials significantly increases the risk.
-
Gas Evolution: Some reactions, particularly those using diazo compounds, evolve nitrogen gas.[8] At a large scale, this can lead to a dangerous pressure buildup if not properly vented.
-
Reagent Handling: The manual handling of larger volumes of chemicals increases the risk of spills and exposure.[1]
Always conduct a thorough risk assessment before scaling up any reaction. [1]
Q2: How do I choose the right cyclopropanation method for scale-up?
A2: The choice depends on several factors:
-
Substrate Scope and Functional Group Tolerance: Select a method that is compatible with the functional groups in your starting material.
-
Cost and Availability of Reagents: For large-scale synthesis, the cost and availability of reagents are critical considerations.
-
Safety and Environmental Impact: Avoid methods that use highly toxic or explosive reagents if possible. Consider the waste generated by the reaction.
-
Stereoselectivity Requirements: If a specific stereoisomer is required, an asymmetric cyclopropanation method with a reliable and scalable catalyst system should be chosen.
Q3: My Simmons-Smith reaction is sluggish on a larger scale. What can I do?
A3: The most common issue with the Simmons-Smith reaction is the activity of the zinc reagent.[3]
-
Ensure the zinc-copper couple is freshly prepared and highly active.[3]
-
Consider the Furukawa modification, which uses diethylzinc and diiodomethane, as it is often faster and more reproducible.[3]
-
Increasing the reaction temperature may help, but be aware of potential side reactions.[3]
Q4: What are the key parameters to check for a rhodium-catalyzed cyclopropanation with a diazo compound at scale?
A4: Key parameters to monitor and control are:
-
Purity of the Diazo Compound: Impurities can affect catalyst activity and reaction outcome.
-
Slow and Controlled Addition of the Diazo Compound: This is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.
-
Inert Atmosphere: Rhodium catalysts can be sensitive to air and moisture.[3]
-
Catalyst Loading: While low catalyst loading is desirable for cost-effectiveness, ensure it is sufficient for the reaction to go to completion in a reasonable time.
Quantitative Data Summary
Table 1: Comparison of Common Cyclopropanation Methods
| Method | Reagent(s) | Typical Substrates | Key Advantages | Key Scale-Up Challenges |
| Simmons-Smith | CH₂I₂, Zn-Cu couple | Alkenes, especially with directing groups (e.g., alcohols) | Good functional group tolerance, stereospecific. | Activity of zinc reagent can be variable, potential for incomplete reaction.[3][10] |
| Furukawa Modification | CH₂I₂, Et₂Zn | Alkenes | Often more reproducible and faster than traditional Simmons-Smith.[3] | Diethylzinc is pyrophoric and requires careful handling. |
| Diazo Compounds with Metal Catalysis (e.g., Rh, Cu) | Ethyl diazoacetate (EDA), metal catalyst | Electron-rich and electron-deficient alkenes | High efficiency, access to asymmetric versions. | Diazo compounds can be explosive and toxic, potential for catalyst deactivation.[11] |
| Corey-Chaykovsky Reaction | Sulfur ylides | Electron-deficient alkenes (e.g., α,β-unsaturated ketones) | Good for electron-poor systems. | Stoichiometric use of reagents, generation of sulfide byproducts. |
Experimental Protocols
Protocol 1: Generalized Procedure for Simmons-Smith Cyclopropanation
This protocol is a general guideline and should be adapted for specific substrates and scales.
-
Preparation of Zinc-Copper Couple:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add zinc dust (X g, Y equiv).
-
Wash the zinc dust sequentially with dilute HCl, deionized water, and acetone to activate it.
-
Add a solution of copper(II) acetate in acetic acid and stir for 30 minutes.
-
Decant the solution and wash the resulting zinc-copper couple with ether, then dry under a stream of nitrogen.
-
-
Cyclopropanation Reaction:
-
To the flask containing the activated zinc-copper couple, add anhydrous ether (Z mL).
-
Add a solution of the alkene (A g, 1 equiv) in ether.
-
Slowly add diiodomethane (B g, C equiv) to the stirred suspension.
-
The reaction is often exothermic; maintain the desired temperature with an external cooling bath.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture to remove the solid residues.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low yield in cyclopropanation scale-up.
Caption: Major safety hazards and control measures in scaling up cyclopropanation reactions.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. catsci.com [catsci.com]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Diethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diethyl malonate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude reaction analysis (e.g., NMR, GC) shows a significant amount of unreacted diethyl malonate. What are the main methods for its removal?
A1: The selection of a purification method is highly dependent on the physical and chemical properties of your desired product. The three most common techniques are:
-
Basic Aqueous Wash: This method utilizes the acidity of the α-protons of diethyl malonate, allowing for its conversion into a water-soluble salt that can be extracted from the organic phase.[1]
-
Fractional Vacuum Distillation: This is an ideal method for products that are thermally stable and have a boiling point significantly different from that of diethyl malonate (199-201 °C at atmospheric pressure).[1][2]
-
Column Chromatography: A high-resolution technique that separates compounds based on differences in polarity. It is particularly useful when other methods are unsuitable or when multiple impurities are present.[1][2]
Q2: How does a basic aqueous wash remove diethyl malonate?
A2: The methylene (-CH₂-) protons in diethyl malonate are flanked by two carbonyl groups, making them weakly acidic with a pKa of approximately 13.[1][2] When the crude reaction mixture, dissolved in a water-immiscible organic solvent, is washed with a mild aqueous base (like sodium bicarbonate or sodium carbonate), the diethyl malonate is deprotonated.[1][2] This forms a sodium salt which is highly soluble in the aqueous layer and can be easily separated, while the neutral desired product remains in the organic layer.[1]
Q3: My product is also an ester. Will a basic wash cause it to hydrolyze (saponification)?
A3: Yes, there is a significant risk of hydrolyzing your ester product.[1][2] To minimize this risk, the following precautions are strongly recommended:
-
Use a mild base: Opt for a saturated sodium bicarbonate (NaHCO₃) solution, which is less aggressive than strong bases like sodium hydroxide (NaOH).[1][2][3]
-
Minimize contact time: Perform the wash quickly to reduce the exposure of your product to the basic conditions.[2]
-
Use low temperatures: Conducting the extraction in an ice bath can slow down the rate of potential hydrolysis.[1][2]
-
Neutralize promptly: Immediately after the basic wash, perform a wash with brine (saturated NaCl solution) to remove any residual base.[1][2]
Q4: When is fractional vacuum distillation the most appropriate method?
A4: Fractional vacuum distillation is the preferred method when your product meets two critical criteria:
-
It is thermally stable and will not decompose at the temperatures required for distillation.[2]
-
Its boiling point differs from that of diethyl malonate by at least 20-30 °C under the selected pressure.[1]
This technique is highly efficient, scalable for large quantities, and can produce a very pure product.[1] Lowering the pressure reduces the boiling points of the compounds, which is beneficial for thermally sensitive products.[2]
Q5: Can I remove diethyl malonate with a simple water wash?
A5: A simple water wash is generally ineffective. Diethyl malonate has limited solubility in water (approximately 2.08 g/100 mL at 20°C), so a significant amount will remain in the organic layer.[2][4]
Q6: When should I choose column chromatography?
A6: Column chromatography is the best option for:
-
Small-scale reactions.[2]
-
Purification of thermally sensitive compounds.[2]
-
When the product and diethyl malonate have very similar boiling points.[2]
-
When other impurities with different polarities are also present.[2]
A solvent system, often a mixture of hexanes and ethyl acetate, can typically provide good separation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product loss during basic wash | Your product might have some acidic functional groups, causing it to be extracted into the aqueous basic layer. | Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and extract your product back into an organic solvent. |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly, often due to high concentrations of materials or vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. For persistent emulsions, centrifugation may be effective.[6] |
| Incomplete removal of diethyl malonate after basic wash | A single wash may not be sufficient, or the base used was not strong enough for complete deprotonation. | Repeat the wash with a fresh portion of the basic solution. Ensure thorough mixing of the two phases for a sufficient (but brief) period.[1] |
| Product decomposition during distillation | The distillation temperature is too high for your product's stability. | Increase the vacuum (i.e., lower the pressure) to reduce the boiling point of your compound and allow for distillation at a lower temperature.[7] |
| Poor separation via column chromatography | The chosen solvent system (eluent) is not optimal for separating your product from diethyl malonate. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that provides good separation between your product and the impurities.[7] |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Converts acidic diethyl malonate into a water-soluble salt.[1] | - Quick and simple.- Removes other acidic impurities. | - Risk of product hydrolysis (especially for esters).[2]- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions. |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[2] | - Highly scalable for large quantities.[2]- Can yield very pure product. | - Requires the product to be thermally stable.[2]- Ineffective if boiling points are close.[2] | Thermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C.[1] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | - High-resolution separation.- Effective for complex mixtures.- Suitable for thermally sensitive compounds.[2] | - Can be time-consuming and labor-intensive.- Requires larger volumes of solvent.- Less scalable than distillation. | Small-scale reactions or when other methods fail, especially for products with similar boiling points to diethyl malonate.[2] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[2]
-
Washing: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extraction: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[2]
-
Separation: Allow the layers to fully separate and then drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water and base.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the complete removal of diethyl malonate. Repeat the wash if necessary.[2]
Protocol 2: Removal by Fractional Vacuum Distillation
-
Initial Workup: Perform a preliminary aqueous workup to remove salts and water-soluble impurities. Dry the crude organic product thoroughly.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.[7]
-
Distillation: Place the crude product in the distillation flask with a stir bar. Slowly apply vacuum to the system and begin heating.[7]
-
Fraction Collection: Carefully monitor the head temperature. Collect the initial fraction, which will be the lower-boiling diethyl malonate.[2] Once the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the purified product.[2]
-
Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC, NMR).
Mandatory Visualization
Caption: Workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chembk.com [chembk.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Assessment of Cyclopropane Diesters
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the chemical and pharmaceutical development of cyclopropane diesters, a class of compounds with significant potential in medicinal chemistry and materials science. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for this purpose. This guide provides a comparative overview of various HPLC methods for the purity assessment of cyclopropane diesters, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment of Cyclopropane Diesters
Cyclopropane diesters are often synthesized through reactions that may result in a variety of impurities, including unreacted starting materials, byproducts, and stereoisomers. Ensuring the purity of the final product is essential for its intended application, particularly in the pharmaceutical industry, where even small amounts of impurities can affect efficacy and safety. HPLC offers the resolution and sensitivity required to separate and quantify these closely related compounds.
The choice of HPLC method depends on the specific cyclopropane diester and the nature of the potential impurities. Key considerations include the polarity of the analyte, the presence of chiral centers, and the desired level of sensitivity. This guide will explore both reverse-phase and chiral HPLC methods, providing a framework for selecting the most appropriate technique.
Alternative Analytical Methods
While HPLC is a primary tool for purity assessment, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. GC is particularly useful for the analysis of volatile cyclopropane derivatives and for enantioselective separations using chiral stationary phases. NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute content of specific compounds.
Comparison of HPLC Methods for Purity Assessment
The following tables summarize the performance of different HPLC methods for the analysis of cyclopropane diesters.
Reverse-Phase HPLC for Achiral Purity
Reverse-phase HPLC is a widely used technique for the purity assessment of a broad range of organic molecules, including cyclopropane diesters. It separates compounds based on their hydrophobicity.
Table 1: Comparison of Reverse-Phase HPLC Methods for Diethyl 1,1-Cyclopropanedicarboxylate Purity
| Parameter | Method 1: General Purpose | Method 2: Alternative C18 |
| Analyte | Diethyl 1,1-cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate |
| Column | Newcrom R1 (5 µm, 4.6 x 150 mm) | Standard C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30-70% B) | Gradient (e.g., 40-80% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Potential Impurities Separated | Diethyl malonate, 1,2-dibromoethane | Tetraethyl butane-1,1,4,4-tetracarboxylate |
| Resolution (Rs) of Main Peak from Key Impurity | > 2.0 (typical) | > 2.0 (typical) |
| Analysis Time | ~15-20 min | ~25-30 min |
Note: The data in this table is compiled from typical performance characteristics of the described methods. Specific results may vary depending on the exact experimental conditions and sample matrix.
Chiral HPLC for Enantiomeric Purity
For cyclopropane diesters with stereocenters, chiral HPLC is essential to determine the enantiomeric purity. This is particularly important in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.
Table 2: Comparison of Chiral HPLC Methods for Cyclopropane Diester Enantiomeric Resolution
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Alternative Polysaccharide-Based CSP |
| Analyte | trans-1,2-Disubstituted Cyclopropane Diesters | Chiral Cyclopropane Diesters |
| Column | Chiralcel OD (5 µm, 4.6 x 250 mm) | Chiralpak IA (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | n-Hexane / 2-Propanol (e.g., 95:5 v/v) |
| Flow Rate | 0.8 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-254 nm | UV at 215-254 nm |
| Separation Factor (α) | Typically > 1.2 | Typically > 1.2 |
| Resolution (Rs) | > 1.5 (baseline separation is often achievable) | > 1.5 (baseline separation is often achievable) |
| Analysis Time | ~20-30 min | ~25-40 min |
Note: The performance of chiral separations is highly dependent on the specific analyte and the mobile phase composition. The data presented are representative values.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity of Diethyl 1,1-Cyclopropanedicarboxylate
This protocol describes a general reverse-phase HPLC method for the determination of the purity of diethyl 1,1-cyclopropanedicarboxylate and the separation of common process-related impurities.
1. Materials and Reagents
-
Column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent C18 column.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Diethyl 1,1-cyclopropanedicarboxylate reference standard.
-
Standards of potential impurities (e.g., diethyl malonate, 1,2-dibromoethane).
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B (linear gradient)
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B (linear gradient)
-
18-20 min: 30% B (re-equilibration)
-
4. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of diethyl 1,1-cyclopropanedicarboxylate reference standard and dissolve in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.
-
Impurity Standard Solution: Prepare a stock solution containing known concentrations of potential impurities in the sample diluent.
-
Sample Solution: Accurately weigh about 10 mg of the diethyl 1,1-cyclopropanedicarboxylate sample and dissolve in 10 mL of sample diluent.
5. Data Analysis
-
Identify the peaks corresponding to diethyl 1,1-cyclopropanedicarboxylate and its impurities by comparing their retention times with those of the standards.
-
Calculate the purity of the sample using the area percentage method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity of a Chiral Cyclopropane Diester
This protocol provides a general method for the separation of enantiomers of a chiral cyclopropane diester using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents
-
Column: Chiralcel OD (5 µm, 4.6 x 250 mm).
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (90:10 v/v).
-
Sample Diluent: Mobile phase.
-
Racemic and enantiomerically enriched reference standards of the chiral cyclopropane diester.
2. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Standard Solution: Prepare a solution of the racemic standard in the sample diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the test sample in the sample diluent at a concentration of approximately 0.5 mg/mL.
5. Data Analysis
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution (Rs).
-
Inject the sample solution and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = [|Area of Enantiomer 1 - Area of Enantiomer 2| / (Area of Enantiomer 1 + Area of Enantiomer 2)] x 100
-
Mandatory Visualizations
Caption: Workflow for HPLC Purity Assessment of Cyclopropane Diesters.
Caption: Logic Diagram for Selecting an Appropriate HPLC Method.
A Comparative Guide to Cyclopropanation: Diethyl 1,2-Cyclopropanedicarboxylate Synthesis vs. Simmons-Smith Reaction
For researchers, scientists, and professionals in drug development, the selective construction of cyclopropane rings is a critical tool in molecular design. This guide provides a detailed comparison of two prominent cyclopropanation methods: the synthesis of diethyl 1,2-cyclopropanedicarboxylate and the Simmons-Smith reaction. We will delve into their mechanisms, substrate scope, stereoselectivity, and practical considerations, supported by experimental data and protocols to inform your synthetic strategy.
Introduction
The cyclopropane motif is a valuable structural element in medicinal chemistry, often imparting unique conformational constraints, metabolic stability, and biological activity to molecules. The choice of method for introducing this three-membered ring can significantly impact the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide focuses on two distinct approaches:
-
Synthesis of Diethyl 1,2-cyclopropanedicarboxylate: This method typically involves the reaction of a malonic ester derivative with a 1,2-dihalide or the cyclopropanation of diethyl fumarate or maleate. It provides access to cyclopropanes bearing two ester functionalities, which are versatile handles for further synthetic transformations.
-
Simmons-Smith Reaction: A classic and widely used method for the cyclopropanation of a broad range of alkenes using an organozinc carbenoid.[1][2] It is known for its stereospecificity and functional group tolerance.[3]
Mechanism and Stereochemistry
Diethyl 1,2-cyclopropanedicarboxylate Synthesis
The synthesis of diethyl 1,2-cyclopropanedicarboxylate can be achieved through several routes, with the mechanism influencing the stereochemical outcome.
-
From Diethyl Malonate and 1,2-Dihaloethanes: This reaction proceeds via a double nucleophilic substitution. The stereochemistry is not directly controlled in the cyclization step and often results in a mixture of cis and trans isomers.
-
From Diethyl Fumarate/Maleate and Diazomethane: This is a classic example of a carbene addition to an alkene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Diethyl fumarate (trans) yields diethyl trans-1,2-cyclopropanedicarboxylate, while diethyl maleate (cis) produces the corresponding cis isomer.[4]
Simmons-Smith Reaction
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[2][5] This carbenoid then reacts with an alkene in a concerted, cheletropic process.[3] This mechanism dictates the high stereospecificity of the reaction, where the configuration of the double bond is preserved in the cyclopropane product.[2] For example, a cis-alkene will yield a cis-disubstituted cyclopropane.
A key feature of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups. The zinc atom of the carbenoid coordinates to the oxygen of an allylic alcohol, delivering the methylene group to the same face of the double bond as the hydroxyl group, often with high diastereoselectivity.[6]
Performance Comparison
The choice between these two methods often depends on the desired substitution pattern of the cyclopropane and the nature of the starting materials.
| Feature | Diethyl 1,2-cyclopropanedicarboxylate Synthesis | Simmons-Smith Reaction |
| Substrate | Diethyl malonate + 1,2-dihaloethane; Diethyl fumarate/maleate + diazomethane | Alkenes (electron-rich, unfunctionalized, allylic alcohols) |
| Product | 1,2-dicarboethoxy-substituted cyclopropanes | Unsubstituted or monosubstituted cyclopropanes |
| Stereocontrol | Stereospecific with fumarate/maleate and diazomethane. | Highly stereospecific (retention of alkene geometry). High diastereoselectivity with directing groups (e.g., -OH). |
| Reagents | Often involves toxic and explosive diazomethane. | Utilizes diiodomethane and zinc reagents. |
| Functional Group Tolerance | Can be sensitive to the basic conditions used with diethyl malonate. | Generally tolerant of a wide range of functional groups.[3] |
Quantitative Data
Diethyl 1,2-cyclopropanedicarboxylate Synthesis
| Starting Materials | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Diethyl malonate + 1,2-dibromoethane | Diethyl 1,1-cyclopropanedicarboxylate (precursor) | 66-73% (of the diacid) | N/A | [7] |
| Diethyl fumarate + CH₂N₂ | Diethyl trans-1,2-cyclopropanedicarboxylate | Good | Predominantly trans | [4] |
| Diethyl maleate + CH₂N₂ | Diethyl cis-1,2-cyclopropanedicarboxylate | Good | Predominantly cis | [4] |
Simmons-Smith Reaction
| Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohexene | Norcarane | ~92% | N/A | [1] |
| trans-Cinnamyl alcohol | trans-2-Phenylcyclopropylmethanol | 90% | 10:1 - 15:1 | [8] |
| Acyclic (Z)-allylic alcohol | syn-cyclopropylmethanol | High | >200:1 | [6] |
| Acyclic (E)-allylic alcohol | syn-cyclopropylmethanol | Moderate | <2:1 | [6] |
Experimental Protocols
Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate
From Diethyl Fumarate and Diazomethane
This protocol is based on established procedures for carbene additions to alkenes.
Materials:
-
Diethyl fumarate
-
Diazomethane in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)
-
Palladium(II) acetate (catalyst)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve diethyl fumarate (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Add a catalytic amount of palladium(II) acetate (e.g., 1-2 mol%).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.1 eq) dropwise to the reaction mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield diethyl trans-1,2-cyclopropanedicarboxylate.
Simmons-Smith Cyclopropanation of Cyclohexene (Furukawa Modification)
Materials:
-
Cyclohexene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and cool to 0 °C.
-
Add cyclohexene (1.0 eq) to the cooled solvent.
-
Slowly add diethylzinc (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting norcarane by distillation.
Visualizing the Reaction Pathways
Caption: Comparative logical flow of Diethyl 1,2-Cyclopropanedicarboxylate Synthesis and the Simmons-Smith Reaction.
Conclusion
Both the synthesis of diethyl 1,2-cyclopropanedicarboxylate and the Simmons-Smith reaction are powerful methods for constructing cyclopropane rings, each with its own set of advantages and limitations.
-
The synthesis of diethyl 1,2-cyclopropanedicarboxylate is the method of choice when the target molecule requires two ester functionalities on the cyclopropane ring, providing valuable handles for further elaboration. The use of diethyl fumarate or maleate with diazomethane offers a stereospecific route to the trans and cis isomers, respectively.
-
The Simmons-Smith reaction offers broader substrate scope for the cyclopropanation of various alkenes and is highly stereospecific. Its key advantage lies in the diastereoselective cyclopropanation of allylic alcohols, where the hydroxyl group directs the approach of the zinc carbenoid.
The selection of the appropriate method will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired stereochemical outcome. This guide provides the foundational information and experimental context to make an informed decision for your research endeavors.
References
- 1. Simmons-Smith_reaction [chemeurope.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Cyclopropane Diesters: Diethyl vs. Dimethyl Cyclopropanedicarboxylate in Synthetic Applications
For researchers and professionals in drug development and organic synthesis, the choice between diethyl cyclopropanedicarboxylate and dimethyl cyclopropanedicarboxylate can significantly impact reaction efficiency and product yield. This guide provides an objective comparison of their performance, supported by available experimental data and detailed protocols, to inform the selection of the optimal reagent for specific synthetic needs.
At the heart of their utility, both diethyl and dimethyl cyclopropanedicarboxylate isomers serve as valuable three-carbon building blocks, prized for the inherent strain of the cyclopropane ring which facilitates a variety of ring-opening and cycloaddition reactions. Their application as key intermediates in the synthesis of pharmaceuticals, such as the anti-asthmatic drug Montelukast and the oncology therapeutic Foretinib, underscores their importance in medicinal chemistry.[1][2]
Theoretical Underpinnings: Steric and Electronic Effects
From a theoretical standpoint, the primary differences between the diethyl and dimethyl esters lie in the steric bulk and electronic properties of their respective alkyl groups. The ethyl groups of diethyl cyclopropanedicarboxylate are larger and more electron-donating than the methyl groups of its dimethyl counterpart.[3]
This leads to two key predictions:
-
Steric Hindrance: The greater steric bulk of the ethyl groups is expected to hinder the approach of nucleophiles or other reactants, potentially leading to slower reaction rates compared to the dimethyl ester.[3]
-
Electrophilicity: The electron-donating nature of the ethyl groups can slightly reduce the electrophilicity of the carbonyl carbons in the diethyl ester. Conversely, the less electron-donating methyl groups in the dimethyl ester result in a slightly more electrophilic center, which could translate to higher reactivity in nucleophilic attack scenarios.[3]
These theoretical considerations suggest that dimethyl cyclopropanedicarboxylate may exhibit superior reactivity in many synthetic transformations. However, experimental data is crucial for a definitive comparison.
Performance in Pharmaceutical Synthesis: A Case Study
While direct side-by-side comparative studies are limited in publicly available literature, an examination of their roles in the synthesis of key pharmaceutical intermediates provides valuable insights.
Synthesis of the Montelukast Side Chain:
Diethyl 1,1-cyclopropanedicarboxylate is a common starting material for the synthesis of the thiol side chain of Montelukast.[4] The synthesis involves the reduction of the diester to the corresponding diol, 1,1-cyclopropanedimethanol.
Synthesis of Foretinib:
In the synthesis of the tyrosine kinase inhibitor Foretinib, diethyl 1,1-cyclopropanedicarboxylate is utilized as a key intermediate.[2][5] A multi-step synthesis starting from this diethyl ester has been reported with an overall yield of 44-55%.[2][5]
Unfortunately, detailed experimental data for the synthesis of these same intermediates using dimethyl 1,1-cyclopropanedicarboxylate is not as readily available in the reviewed literature, precluding a direct quantitative comparison of yields and reaction conditions.
Data Summary: A Comparative Overview
Due to the lack of direct comparative studies, a quantitative side-by-side comparison is challenging. However, we can summarize the available information to guide reagent selection.
| Property | Diethyl Cyclopropanedicarboxylate | Dimethyl Cyclopropanedicarboxylate | Reference |
| Theoretical Reactivity | Lower | Higher | [3] |
| Steric Hindrance | Higher | Lower | [3] |
| Electrophilicity | Lower | Higher | [3] |
| Application Example | Synthesis of Montelukast side chain, Foretinib | Intermediate for Montelukast and Ketorolac | [2][4][6] |
| Reported Overall Yield | 44-55% (in multi-step Foretinib synthesis) | Not available for direct comparison | [2][5] |
Experimental Protocols
Below are generalized experimental protocols for key transformations involving cyclopropanedicarboxylates.
Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
This protocol describes a method for preparing the diethyl ester.
Materials:
-
Diethyl malonate
-
1,2-dichloroethane
-
Sodium iodide
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, add diethyl malonate (249.73 mmol), 1,2-dichloroethane (324.65 mmol), sodium iodide (24.97 mmol), DMF (200 mL), and anhydrous potassium carbonate (549.41 mmol).[5]
-
Heat the reaction mixture under stirring and reflux conditions.[5]
-
Monitor the reaction progress by gas chromatography (GC) until the diethyl malonate is completely consumed.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter. Wash the filter cake with DMF.[5]
-
Combine the filtrate and washings, and remove the DMF under atmospheric pressure to obtain crude diethyl 1,1-cyclopropanedicarboxylate.[5]
-
The reported yield for this procedure is 93%.[5]
Protocol 2: Reduction to 1,1-Cyclopropanedimethanol (Montelukast Intermediate)
This protocol outlines the reduction of the diester to the diol, a key step in the synthesis of the Montelukast side chain.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Appropriate solvent (e.g., anhydrous diethyl ether or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate in the same solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,1-cyclopropanedimethanol.[4]
Visualizing the Synthetic Workflow
To better understand the synthetic utility of these diesters, the following diagrams illustrate their role in key synthetic pathways.
References
- 1. CN105541786A - Montelukast side chain intermediate and preparing method thereof - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
Economic Crossroads: A Comparative Guide to Cyclopropanation Methods for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclopropane-containing molecules is a frequent challenge. This strained three-membered ring is a valuable motif, imparting unique conformational rigidity and metabolic stability to bioactive compounds. However, the methods to construct it vary significantly in their economic and practical feasibility. This guide provides an objective comparison of common cyclopropanation strategies, supported by experimental data, to inform the selection of the most appropriate method for your research and development needs.
This guide will delve into the economic and practical aspects of three widely used cyclopropanation methods: the Simmons-Smith reaction (including the Furukawa modification), rhodium-catalyzed cyclopropanation, and copper-catalyzed cyclopropanation. By presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols and workflow diagrams, we aim to equip you with the necessary information to make informed decisions that balance cost, efficiency, and scalability.
At a Glance: Economic Comparison of Cyclopropanation Methods
The following table summarizes key quantitative data for representative examples of the Simmons-Smith (Furukawa modification), rhodium-catalyzed, and copper-catalyzed cyclopropanation reactions. The costs are based on current catalogue prices for the specified reagents and are intended for comparative purposes.
| Parameter | Simmons-Smith (Furukawa Mod.) | Rhodium-Catalyzed | Copper-Catalyzed |
| Reaction | Cyclopropanation of 1-Octene | Cyclopropanation of Styrene | Cyclopropanation of Styrene |
| Yield | ~90%[1] | ~66-94%[2] | High yields reported |
| Catalyst/Reagent Loading | 2.0 eq Diethylzinc, 2.0 eq Diiodomethane | 0.5 mol% Rh₂(OAc)₄ | 1-2 mol% Copper catalyst |
| Reaction Time | 12 hours[1] | 5 hours (dropwise addition)[3] | 30 min - 6 h (dropwise addition)[4] |
| Key Reagent Cost (per reaction scale) | Diiodomethane: ~ | Rh₂(OAc)₄: ~ | Cu(I) triflate toluene complex: ~ |
| Advantages | High yield, stereospecific, tolerant of many functional groups.[1][5] | High yields, applicable to a wide range of olefins.[2] | Lower catalyst cost than rhodium. |
| Disadvantages | Stoichiometric use of expensive and hazardous reagents (diiodomethane, diethylzinc).[6] | High cost of rhodium catalyst, use of potentially explosive diazo compounds. | Use of potentially explosive diazo compounds. |
In-Depth Analysis of Cyclopropanation Methods
The Simmons-Smith Reaction and its Furukawa Modification
The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. It traditionally utilizes a zinc-copper couple and diiodomethane to generate the reactive carbenoid species. A significant improvement, the Furukawa modification, employs diethylzinc in place of the zinc-copper couple, often leading to higher yields and better reproducibility.[6]
Economic Considerations: The primary economic drawback of the Simmons-Smith reaction is the high cost and stoichiometric requirement of diiodomethane.[6] Diethylzinc, used in the Furukawa modification, is also a relatively expensive and pyrophoric reagent, requiring careful handling. These factors can make this method less suitable for large-scale synthesis where cost of goods is a major driver.
Experimental Workflow:
Caption: Workflow for the Furukawa-modified Simmons-Smith cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds, such as ethyl diazoacetate, as the carbene source. These methods are often characterized by high efficiency and the ability to achieve high levels of stereocontrol through the use of chiral ligands.
Economic Considerations: Rhodium catalysts, while highly efficient, are significantly more expensive than their copper counterparts.[7] This high cost can be a major barrier for large-scale applications. Copper catalysts offer a more cost-effective alternative, though they may sometimes exhibit lower reactivity or selectivity. The use of diazo compounds also presents a safety and handling challenge due to their potential instability and toxicity.
Experimental Workflow (Rhodium-Catalyzed):
Caption: Workflow for a typical rhodium-catalyzed cyclopropanation.
Detailed Experimental Protocols
Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation of 1-Octene
Materials:
-
1-Octene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous dichloromethane to make an approximately 0.5 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
While stirring at 0 °C, slowly add the diethylzinc solution (2.0 eq) via syringe.
-
Following the addition of diethylzinc, add diiodomethane (2.0 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the cyclopropanated product.
Protocol 2: Rhodium(II) Acetate-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Ethyl diazoacetate
-
Dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere, dissolve styrene (131 mmol) and rhodium(II) acetate dimer (0.05 mmol) in dichloromethane (15 mL).[3]
-
Stir the mixture for 20 minutes at 25 °C.[3]
-
Add ethyl diazoacetate (190 mmol) dropwise to the stirred solution over a period of 5 hours.[3]
-
After the addition is complete, continue to stir the reaction at room temperature and monitor for completion by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired cyclopropane product.
Conclusion
The choice of a cyclopropanation method is a multifaceted decision that requires careful consideration of economic and practical factors. The Simmons-Smith reaction, particularly the Furukawa modification, offers high yields and stereospecificity but at a significant reagent cost. For smaller-scale syntheses where these factors are less critical, it remains an excellent choice.
Transition metal-catalyzed methods provide a powerful alternative, with rhodium catalysts demonstrating high efficiency and copper catalysts offering a more economical option. The primary drawback is the use of potentially hazardous diazo compounds. For larger-scale industrial processes, the development of more stable carbene precursors and the use of less expensive, earth-abundant metal catalysts, such as iron, are promising areas of ongoing research.
Ultimately, the optimal cyclopropanation strategy will depend on the specific requirements of the target molecule, the scale of the synthesis, and the available resources. This guide provides a foundational framework to aid researchers in navigating these economic and experimental trade-offs to select the most suitable path forward for their cyclopropane synthesis needs.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. metaphactory [semopenalex.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. L19656.03 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Reaction Product Structures with 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a reaction product's structure is a critical checkpoint in the discovery and development pipeline. While 1D NMR provides a foundational overview of a molecule's proton and carbon framework, complex structures often produce convoluted spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by dispersing spectral information across a second frequency dimension, thereby resolving overlapping signals and revealing intricate atomic connectivities.
This guide offers an objective comparison of the most prevalent 2D NMR techniques for validating the structures of small organic molecules. It provides supporting data, detailed experimental protocols, and visual workflows to aid in the confident structural elucidation of novel compounds.
Performance Comparison of Key 2D NMR Techniques
The selection of an appropriate 2D NMR experiment is contingent on the specific structural question being addressed. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of small molecules.[1]
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1] | 5 minutes - 2 hours[1] | High | Good | Identifying neighboring protons and tracing out spin systems.[1] |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C one-bond correlations. | 10 minutes - 2 hours | High | Excellent | Assigning protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations over 2-4 bonds. | 30 minutes - 12 hours | Moderate | Good | Establishing connectivity across quaternary carbons and heteroatoms; assembling molecular fragments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (distances up to ~5 Å). | 1 - 12 hours | Low to Moderate | Good | Determining stereochemistry, conformation, and spatial relationships between protons. |
Experimental Protocols
Detailed methodologies for the principal 2D NMR experiments are provided below. These are general guidelines and may require optimization based on the specific instrument, sample, and research question.
COSY (Correlation Spectroscopy)
The COSY experiment is fundamental for establishing proton-proton coupling networks.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence)
-
Spectral Width (F2 and F1): Set to encompass all proton signals (e.g., 10-12 ppm).
-
Number of Scans (ns): 2-8 (dependent on concentration).
-
Number of Increments (F1): 256-512.
-
Acquisition Time (aq): ~0.2 s.
-
Relaxation Delay (d1): 1-2 s.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is crucial for identifying which protons are directly attached to which carbon atoms.
Methodology:
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial.
-
Instrument Setup: Follow the same initial setup as for the COSY experiment.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsp (or similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals).
-
Spectral Width (F2 - ¹H): As determined from the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for aliphatic and aromatic regions).
-
Number of Scans (ns): 4-16.
-
Number of Increments (F1): 128-256.
-
Relaxation Delay (d1): 1-2 s.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is key for piecing together the carbon skeleton by identifying long-range correlations.
Methodology:
-
Sample Preparation: A concentration of 10-20 mg or higher is recommended due to the lower sensitivity of this experiment.
-
Instrument Setup: As with other 2D experiments.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf (or a similar gradient-selected sequence).
-
Spectral Widths (F2 and F1): Similar to HSQC, but the ¹³C width may need to be extended to include carbonyls and other quaternary carbons (e.g., 0-220 ppm).
-
Number of Scans (ns): 8-64 (or more for dilute samples).
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1.5-2.5 s.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average value of 8 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (typically magnitude calculation).
-
Baseline correct the spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment provides information on the spatial proximity of protons, which is essential for determining stereochemistry and conformation.
Methodology:
-
Sample Preparation: Use a well-degassed sample to minimize paramagnetic oxygen, which can interfere with the NOE. A concentration of 10-20 mg is typical.
-
Instrument Setup: As with other 2D experiments. The sample should not be spinning.
-
Acquisition Parameters:
-
Pulse Program: noesygpph (or a similar phase-sensitive gradient-selected sequence).
-
Spectral Widths (F2 and F1): As determined from the 1D ¹H spectrum.
-
Number of Scans (ns): 8-32.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1-2 s.
-
Mixing Time (d8): This is a critical parameter and depends on the molecular size. For small molecules (< 700 Da), typical values range from 300 ms to 800 ms.
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Visualizing the Structure Validation Workflow
The logical progression of experiments in 2D NMR-based structure validation can be visualized to clarify the process.
References
A Researcher's Guide to Differentiating Cis and Trans Isomers with IR Spectroscopy
Infrared (IR) spectroscopy is a powerful and readily available technique for distinguishing between cis and trans geometric isomers, a critical step in chemical synthesis, drug development, and materials science. The distinct spatial arrangement of substituents in cis and trans isomers leads to differences in molecular symmetry and, consequently, unique vibrational modes that can be detected in their IR spectra. This guide provides a comprehensive comparison of the IR spectroscopic features of cis and trans isomers, supported by experimental data and protocols.
The primary differentiating factor between cis and trans isomers in IR spectroscopy lies in the out-of-plane C-H bending vibrations. For trans-alkenes, a characteristic strong and sharp absorption band appears in the 960-980 cm⁻¹ region. In contrast, cis-alkenes exhibit a C-H out-of-plane bend in the 675-730 cm⁻¹ range, which is often weaker and broader.[1][2][3][4] Another key, though less universally applied, differentiator can be the C=C stretching vibration. In some instances, the cis isomer will show a C=C stretch at a slightly higher frequency than the trans isomer.[1] However, in highly symmetric trans isomers, the C=C stretching mode may be IR-inactive due to the absence of a change in the dipole moment during vibration.[1][4] The lack of this peak can be a strong indicator of a trans configuration.
Comparative Analysis of Cis/Trans Isomer Pairs
The following table summarizes the key IR absorption frequencies used to differentiate common cis and trans isomer pairs.
| Isomer Pair | Cis Isomer Key IR Absorptions (cm⁻¹) | Trans Isomer Key IR Absorptions (cm⁻¹) | Key Differentiating Features |
| Stilbene | ~690 (C-H out-of-plane bend) | ~960 (C-H out-of-plane bend) | The position of the strong C-H out-of-plane bending vibration is the most reliable distinguishing feature.[2] |
| 1,2-Dichloroethene | ~710 (C-H bend) | ~900 (C-H bend) | Significant shift in the C-H bending frequency due to the different symmetry of the isomers.[5] |
| Maleic Acid / Fumaric Acid | ~1708 (C=O stretch, broad) | ~1685 (C=O stretch, sharp) | The carbonyl (C=O) stretch in maleic acid (cis) is broader and at a higher wavenumber due to intramolecular hydrogen bonding.[6] Fumaric acid (trans) exhibits a sharper peak at a lower wavenumber.[6] |
Experimental Protocol: Distinguishing Cis and Trans Isomers via FT-IR Spectroscopy
This protocol outlines the general steps for acquiring IR spectra to differentiate between cis and trans isomers.
1. Sample Preparation:
-
Liquid Samples: A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Samples:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to create a fine paste. Spread the paste between two salt plates.[7]
-
-
Gas-Phase Samples: Introduce the gaseous sample into a gas cell with IR-transparent windows.[5]
2. Instrument Setup:
-
Ensure the Fourier Transform Infrared (FT-IR) spectrometer is properly aligned and the background spectrum has been collected.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
3. Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
4. Spectral Analysis:
-
Identify the key vibrational bands, paying close attention to the 1000-650 cm⁻¹ region for the C-H out-of-plane bending vibrations.
-
Look for the presence or absence of the C=C stretching band around 1640-1680 cm⁻¹.
-
Compare the obtained spectrum with known spectra of the pure cis and trans isomers if available.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for identifying a cis or trans isomer based on its IR spectrum.
Caption: Workflow for identifying cis/trans isomers using key IR peaks.
This guide demonstrates that IR spectroscopy is a definitive and accessible method for differentiating between cis and trans isomers. By focusing on the characteristic out-of-plane C-H bending vibrations and considering the C=C stretching region, researchers can confidently determine the geometric configuration of their compounds.
References
Safety Operating Guide
Proper Disposal of Diethyl 1,2-Cyclopropanedicarboxylate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and stewardship. This document provides detailed procedures for the proper disposal of diethyl 1,2-cyclopropanedicarboxylate, a common reagent in research and development. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for diethyl 1,2-cyclopropanedicarboxylate. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat, must be worn at all times to prevent skin and eye contact.[1][3]
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent the spread of the chemical. The appropriate response depends on the volume of the spill.
For small spills (less than 50 mL):
-
Absorb the liquid onto an inert material such as paper towels, sand, silica gel, or vermiculite.[3][4]
-
Allow the absorbed material to evaporate completely within a certified chemical fume hood.[4]
-
Once fully evaporated, the paper towel can be disposed of in the regular garbage.[4] For other absorbent materials, they should be placed in a sealed, labeled container for chemical waste disposal.[3]
For large spills (greater than 50 mL):
-
Contain the spill using an absorbent material like vermiculite, perlite, or cat litter.[1][4]
-
Carefully scoop the mixture into a designated, sealable container.[3][4]
-
This container must be clearly labeled as hazardous waste and stored securely until it can be collected by a licensed waste contractor.[4]
Disposal Protocol for Unused or Waste Diethyl 1,2-Cyclopropanedicarboxylate
Under no circumstances should diethyl 1,2-cyclopropanedicarboxylate be disposed of down the sewer system.[5] The primary method of disposal is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[5]
Step-by-Step Disposal Procedure:
-
Segregation and Labeling: Designate a specific, chemically resistant waste container for diethyl 1,2-cyclopropanedicarboxylate. The container, often made of high-density polyethylene (HDPE) or glass, must be clearly labeled with "Hazardous Waste" and the full chemical name.[2] Do not mix this waste with other chemical streams, particularly incompatible materials like strong acids, bases, oxidizing agents, or reducing agents.[2][3]
-
Containerization: Transfer the waste chemical into the labeled container, ensuring the container is securely sealed to prevent leaks.[2] Leave at least 10% headspace to accommodate any potential expansion of the contents.[2]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area. This location should be away from sources of heat, sparks, or open flames.[2]
-
Professional Collection: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[2][4] Provide them with a complete list of the waste container's contents.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Small Liquid Spill Quantity | < 50 mL | [4] |
| Large Liquid Spill Quantity | > 50 mL | [4] |
| Waste Container Headspace | > 10% | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of diethyl 1,2-cyclopropanedicarboxylate.
References
A Researcher's Guide to the Safe Handling of Diethyl 1,2-cyclopropanedicarboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl 1,2-cyclopropanedicarboxylate. Our goal is to furnish you with the necessary knowledge to handle this chemical with confidence and care, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a comprehensive safety mindset in the laboratory.
Understanding the Compound: Diethyl 1,2-cyclopropanedicarboxylate
Core Principles of Safe Handling
When working with any chemical, a foundational understanding of its potential hazards is paramount. For Diethyl 1,2-cyclopropanedicarboxylate, the primary concerns are contact with the skin and eyes, and potential inhalation of vapors, especially if heated. While some safety data sheets may indicate a low hazard level, it is a best practice in laboratory settings to minimize exposure to all chemicals.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment (PPE), always consider engineering controls to minimize exposure.
-
Ventilation: Always handle Diethyl 1,2-cyclopropanedicarboxylate in a well-ventilated area. A chemical fume hood is the preferred environment, especially when transferring large quantities or heating the substance, to prevent the accumulation of vapors in the breathing zone.
-
Contained Systems: For larger-scale reactions, the use of a closed or contained system can significantly reduce the risk of exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for safeguarding against direct chemical contact. The following recommendations are based on the potential hazards associated with esters and good laboratory practice.
Eye and Face Protection: Shielding Your Vision
Direct contact with chemical splashes can cause serious and irreversible eye damage.[3]
-
Safety Glasses with Side Shields: For handling small quantities of Diethyl 1,2-cyclopropanedicarboxylate at the lab bench, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When transferring larger volumes, or when there is a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are essential.[4]
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Skin Protection: Choosing the Right Gloves and Attire
Esters can cause skin irritation, and some may be absorbed through the skin.[5] Therefore, appropriate hand and body protection is crucial.
-
Gloves: The selection of the correct glove material is vital for adequate protection. For handling esters, Butyl rubber and Nitrile rubber gloves are generally recommended.[6][7]
-
Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including esters, ketones, and aldehydes.[6][8][9] They are particularly suitable for prolonged or immersive contact.
-
Nitrile gloves provide good resistance to many chemicals, but their performance against esters can vary.[10][11][12] They are a suitable choice for incidental contact. It is imperative to change nitrile gloves immediately if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use. Do not reuse disposable gloves.
-
-
Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from minor spills and splashes. For procedures with a higher risk of significant spillage, a chemically resistant apron or gown should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect the feet from spills and falling objects.
Respiratory Protection: When to Consider It
Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required when handling Diethyl 1,2-cyclopropanedicarboxylate. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection may be necessary. The NIOSH Pocket Guide to Chemical Hazards provides guidance on respirator selection for various chemicals and should be consulted if there is a risk of inhaling harmful vapors.[13][14]
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<100 mL) at the bench | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Transferring larger quantities (>100 mL) or risk of splashing | Chemical splash goggles | Butyl rubber or double-gloved nitrile | Chemically resistant apron over lab coat | Not generally required with adequate ventilation |
| Heating or aerosol-generating procedures | Chemical splash goggles and face shield | Butyl rubber gloves | Chemically resistant apron over lab coat | Required if not in a fume hood |
| Large spills or emergency situations | Chemical splash goggles and face shield | Butyl rubber gloves | Chemically resistant suit | Self-contained breathing apparatus (SCBA) |
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond just wearing the right PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Diethyl 1,2-cyclopropanedicarboxylate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure the container is tightly sealed and clearly labeled.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure you have the appropriate engineering controls in place and have donned the correct PPE as outlined in the table above.
-
Dispensing: When dispensing the chemical, do so in a chemical fume hood to minimize vapor inhalation. Use appropriate tools, such as a pipette or a graduated cylinder, to transfer the liquid. Avoid pouring directly from large containers to small ones to minimize the risk of splashing.
-
During the Reaction: If the chemical is part of a reaction, ensure the apparatus is set up securely. If the reaction is heated, use a heating mantle and monitor the temperature closely.
-
Post-Procedure: After completing your work, decontaminate any surfaces that may have come into contact with the chemical. Wash your hands thoroughly with soap and water, even after removing your gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste must be characterized to determine if it is hazardous. Diethyl 1,2-cyclopropanedicarboxylate and materials contaminated with it should be considered chemical waste.
-
Segregation and Labeling: Do not mix Diethyl 1,2-cyclopropanedicarboxylate waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Collect the waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[15][16][17] Consult your institution's EHS department for specific guidance on the proper disposal procedures for this chemical.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Diethyl 1,2-cyclopropanedicarboxylate.
Caption: PPE selection workflow for Diethyl 1,2-cyclopropanedicarboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eye irritation potential: palm-based methyl ester sulphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gloves-online.com [gloves-online.com]
- 5. A robust structure-activity relationship (SAR) model for esters that cause skin irritation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. oxwork.com [oxwork.com]
- 8. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. gloves.com [gloves.com]
- 11. wellbefore.com [wellbefore.com]
- 12. primodentalproducts.com [primodentalproducts.com]
- 13. NIOSH Pocket Guide to Chemical Hazards [newenv.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Understanding and Managing Chemical Eye Irritations - Insight Vision Center Optometry [insightvisionoc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
